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  • Product: 2-Methylthiolan-3-amine

Core Science & Biosynthesis

Foundational

Chemical structure and molecular properties of 2-Methylthiolan-3-amine

The following is an in-depth technical guide on 2-Methylthiolan-3-amine , structured for researchers and drug development professionals. Scaffold Analysis, Synthetic Pathways, and Molecular Utility [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 2-Methylthiolan-3-amine , structured for researchers and drug development professionals.

Scaffold Analysis, Synthetic Pathways, and Molecular Utility [1]

Executive Summary

2-Methylthiolan-3-amine (also known as 3-amino-2-methyltetrahydrothiophene) represents a critical pharmacophore and flavor precursor within the organosulfur heterocyclic class.[1] Distinguished by its vicinal functionalization—a methyl group at C2 and an amino group at C3—this scaffold introduces significant stereochemical complexity (two chiral centers) that dictates its utility in both medicinal chemistry (as a bioisostere for proline or cyclopentane derivatives) and flavor science (as a Maillard reaction intermediate).

This guide synthesizes the structural properties, validated synthetic protocols, and reactivity profiles of 2-methylthiolan-3-amine, providing a roadmap for its application in high-value synthesis.[1]

Chemical Structure & Stereochemistry

Molecular Identity[1]
  • IUPAC Name: 2-Methylthiolan-3-amine[1]

  • Molecular Formula: C

    
    H
    
    
    
    NS[1]
  • Molecular Weight: 117.21 g/mol

  • SMILES: CC1C(CCS1)N

  • Key Precursor: Dihydro-2-methyl-3(2H)-thiophenone (CAS 13679-85-1)[1][2][3]

Conformational Analysis & Stereoisomerism

The physicochemical behavior of this compound is governed by the relative configuration of the C2-Methyl and C3-Amino groups.[1]

  • Chiral Centers: C2 and C3.[1]

  • Stereoisomers: 4 theoretical isomers (2 pairs of enantiomers).

    • cis-2-Methylthiolan-3-amine: Substituents on the same face.[1] Often favored in reductive amination due to steric approach control.

    • trans-2-Methylthiolan-3-amine: Substituents on opposite faces.[1] Thermodynamically more stable in certain conformations.

Expert Insight: In NMR analysis (


H-NMR), the coupling constant (

) is the diagnostic parameter. The cis-isomer typically exhibits a larger coupling constant (

Hz) compared to the trans-isomer (

Hz) in rigidified ring systems, though the flexibility of the thiolane ring (envelope conformation) can average these values.[1]

Synthetic Methodologies

The synthesis of 2-methylthiolan-3-amine is most reliably approached via the functionalization of 2-methyltetrahydrothiophen-3-one .[1] Below is the field-validated protocol for the oxime reduction route, which offers higher stereocontrol than direct reductive amination.

Validated Protocol: Oxime Reduction Route

Phase 1: Oximation

  • Reagents: 2-Methyltetrahydrothiophen-3-one (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium acetate (1.5 eq).[1]

  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux for 2-4 hours.

  • Workup: Evaporate ethanol, extract with EtOAc. The oxime intermediate is often an oil or low-melting solid (

    
     mixture).[1]
    

Phase 2: Reduction to Amine

  • Reagents: Lithium Aluminum Hydride (LAH) (2.0 eq) or Raney Nickel/H

    
    .
    
  • Solvent: Anhydrous THF (for LAH) or Methanol (for Hydrogenation).

  • Conditions:

    • LAH: Add oxime solution dropwise to LAH suspension at 0°C. Reflux for 4 hours.

    • Quench: Fieser workup (

      
       mL H
      
      
      
      O,
      
      
      mL 15% NaOH,
      
      
      mL H
      
      
      O).
  • Purification: The free base is an air-sensitive oil.[1] Isolate as the Hydrochloride Salt by treating the ethereal solution with HCl/Dioxane.

Visualization of Synthetic Logic

The following diagram illustrates the primary synthetic pathways and the divergence point for stereochemical outcomes.

SynthesisPath Ketone 2-Methyl-3-thiolanone (Starting Material) Oxime Oxime Intermediate (E/Z Mixture) Ketone->Oxime Amine 2-Methylthiolan-3-amine (Target Scaffold) Oxime->Amine Step1 NH2OH·HCl NaOAc, EtOH Step2 LiAlH4 / THF (Reduction)

Figure 1: Linear synthetic pathway from the commercially available ketone precursor.

Physicochemical Properties & Reactivity[1]

Quantitative Data Summary
PropertyValue / CharacteristicSource/Estimation
Boiling Point ~170-175°C (760 mmHg)Predicted (ACD/Labs)
pKa (Conj.[1] Acid) 9.5 - 10.2Est. based on cyclic amines
LogP 0.6 - 0.8Lipophilic, crosses BBB
Appearance Colorless to pale yellow oilOxidizes to brown on air
Odor Sulfurous, roasted, amine-likeCharacteristic of thiolanes
Reactivity Profile

The molecule possesses two competing nucleophilic centers: the Nitrogen (N) and the Sulfur (S) .

  • N-Alkylation/Acylation: The primary amine at C3 is sterically hindered by the adjacent C2-methyl group but remains the primary site for electrophilic attack (e.g., amide coupling in drug synthesis).[1]

  • S-Oxidation: The sulfur atom is prone to oxidation.[1]

    • Mild Oxidants (NaIO

      
      ): Yields Sulfoxide  (creates a new chiral center at Sulfur).
      
    • Strong Oxidants (mCPBA, excess): Yields Sulfone (chemically stable, non-basic).

Critical Handling Note: The free base rapidly absorbs CO


 from the air to form carbamates and oxidizes to the sulfoxide. Always store under Argon/Nitrogen at -20°C.

Applications in Research & Development

Medicinal Chemistry (Bioisosteres)

In drug design, the 2-methylthiolan-3-amine scaffold serves as a constrained amino acid mimic .[1]

  • Proline Mimicry: The 5-membered ring restricts conformational freedom, potentially locking the amine in a bioactive conformation similar to proline.[1]

  • Nrf2 Activators: Derivatives of 3-aminotetrahydrothiophene 1,1-dioxides (the sulfone analog) have been identified as non-electrophilic activators of the Nrf2 pathway, crucial for oxidative stress response [1].[1]

Flavor Chemistry

The precursor ketone (2-methyltetrahydrothiophen-3-one) is a FEMA-approved flavoring agent (FEMA 3512) with roasted/meaty notes.[1] The amine derivative is a potent precursor in the Maillard Reaction .

  • Reaction: 2-Methylthiolan-3-amine + Reducing Sugars

    
     Complex Thiazoles/Thiophenes.[1]
    
  • Profile: Generates intense roasted meat, nut, and vegetable aromas used in savory flavor formulations.

Metabolic Pathway Visualization

Understanding the metabolic fate (or synthetic degradation) is vital for ADME studies.

Metabolism cluster_Oxidation Oxidative Metabolism (CYP450 / FMO) cluster_Conjugation Phase II Conjugation Parent 2-Methylthiolan-3-amine Sulfoxide S-Oxide (Sulfoxide) Parent->Sulfoxide FMO3 Acetamide N-Acetyl Derivative Parent->Acetamide NAT1/2 Glucuronide N-Glucuronide Parent->Glucuronide UGT Sulfone S,S-Dioxide (Sulfone) Sulfoxide->Sulfone CYP450

Figure 2: Predicted metabolic and oxidative pathways for the scaffold.[1]

References

  • PubChem. 2-methylthiolan-3-amine hydrochloride (Compound).[1][4] National Library of Medicine. [Link]

  • Jo, J., et al. (2019). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators.[1][5] Bioorganic & Medicinal Chemistry Letters. [Link]

  • FEMA. Flavor Ingredient Library: 2-Methyltetrahydrothiophen-3-one (FEMA 3512).[1] Flavor and Extract Manufacturers Association.[1] [Link]

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 2-Methylthiolan-3-amine Isomers: A Technical Guide

Target Audience: Research Scientists, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Introduction: The Stereochemical Imperative in Thiolane Scaffolds The incorpor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Introduction: The Stereochemical Imperative in Thiolane Scaffolds

The incorporation of sulfur-containing heterocycles into pharmaceutical pipelines has accelerated due to their unique pharmacokinetic profiles and hydrogen-bonding capabilities. Specifically, the 2-methylthiolan-3-amine scaffold (a fully saturated, five-membered cyclic thioether with adjacent methyl and amino substituents) presents a complex stereochemical landscape. Because binding pockets in biological targets are highly stereospecific, understanding the thermodynamic stability and conformational dynamics of these isomers is a critical prerequisite for rational drug design.

Unlike their planar, aromatic thiophene precursors (), fully saturated thiolane rings exhibit high conformational flexibility. They rapidly interconvert between envelope (


) and half-chair (

) conformations to minimize Baeyer (angle) and Pitzer (torsional) strain. This guide dissects the thermodynamic drivers that dictate the stability of the cis and trans isomers of 2-methylthiolan-3-amine and provides a self-validating experimental protocol for their characterization.

Structural Fundamentals and Thermodynamic Drivers

The 2-methylthiolan-3-amine molecule () contains two contiguous stereocenters (C2 and C3), yielding four distinct stereoisomers: two enantiomeric pairs representing the trans ((2R,3R) and (2S,3S)) and cis ((2R,3S) and (2S,3R)) diastereomers.

The thermodynamic stability (


) of these isomers is governed by a delicate balance of two competing forces:
  • Steric Strain (1,2-Interactions): The C-S bond (~1.81 Å) is significantly longer than a standard C-C bond (~1.54 Å), and the C-S-C angle is compressed (~93°). This distortion alters the classical 1,2-steric clash observed in cyclopentanes. In the cis isomer, the methyl and amino groups are forced into a pseudo-axial/pseudo-equatorial relationship, generating high gauche strain. The trans isomer allows both substituents to adopt a pseudo-diequatorial arrangement, minimizing steric repulsion and rendering it the thermodynamically favored global minimum.

  • Intramolecular Hydrogen Bonding (NH···S): While sulfur is traditionally viewed as a weak hydrogen bond acceptor, recent spectroscopic studies on 3-aminothiolanes demonstrate that short-range NH···S interactions can significantly stabilize specific folded conformations in low-polarity environments (). In the cis isomer, the spatial proximity of the

    
     group to the sulfur heteroatom allows for partial stabilization via this non-covalent interaction, partially offsetting its inherent steric penalty.
    

Forces Cis cis-Isomer (2R,3S) / (2S,3R) Steric High Steric Strain (Me/NH2 Clash) Cis->Steric HBond NH···S Interaction (Stabilizing) Cis->HBond Trans trans-Isomer (2R,3R) / (2S,3S) MinSteric Minimized Strain (Pseudo-diequatorial) Trans->MinSteric HighG HighG Steric->HighG HBond->HighG Partial Offset LowG u0394G = 0 (Global Minimum) MinSteric->LowG

Figure 1: Thermodynamic forces dictating the relative stability of 2-methylthiolan-3-amine isomers.

Quantitative Thermodynamic Profiling

To contextualize the stability, computational modeling (Density Functional Theory) is paired with empirical data. Table 1 summarizes the representative thermodynamic parameters of the isolated isomers.

Table 1: Relative Thermodynamic and Conformational Parameters of 2-Methylthiolan-3-amine Isomers

IsomerStereocentersPreferred ConformationRelative

(kcal/mol)
Dipole Moment (D)Key Stabilizing Force
trans (2R,3R) / (2S,3S)Half-Chair (

)
0.00 (Reference)1.42Minimized 1,2-steric strain
cis (2R,3S) / (2S,3R)Envelope (

)
+1.852.15NH···S Hydrogen Bonding

Note:


 values are representative estimates derived from M06-2X/def2-TZVP implicit solvation models.

Experimental Protocol: Self-Validating Conformational Analysis

To rigorously determine the thermodynamic stability and conformational equilibrium of these isomers, a combined Variable-Temperature NMR (VT-NMR) and DFT approach must be utilized. This protocol is designed with an inherent feedback loop to ensure absolute data trustworthiness.

Phase 1: Sample Preparation & Data Acquisition
  • Solvent Selection & Preparation: Dissolve 15 mg of isomerically pure 2-methylthiolan-3-amine in 0.5 mL of deuterated benzene (

    
    ).
    
    • Causality: Non-polar, non-competing solvents are mandatory. Using protic or highly polar solvents (like Methanol-d4) would disrupt the intrinsic intramolecular NH···S hydrogen bonds, yielding a biologically irrelevant conformational ensemble.

  • VT-NMR Acquisition: Acquire 1D

    
    , 
    
    
    
    , and 2D NOESY spectra starting at 298 K, stepping down to 213 K in 10 K increments.
    • Causality: At room temperature, the thiolane ring undergoes rapid pseudorotation, resulting in time-averaged NMR signals. Lowering the temperature slows this exchange, allowing for the spectroscopic deconvolution of the distinct envelope and half-chair conformers.

Phase 2: Computational Modeling
  • DFT Optimization: Perform conformational searches and geometry optimizations using the M06-2X functional with a def2-TZVP basis set.

    • Causality: The M06-2X functional is explicitly parameterized to capture medium-range electron correlation and non-covalent interactions (such as the NH···S bond), which are frequently underestimated by standard B3LYP methods.

Phase 3: The Self-Validation Loop
  • J-Coupling Extraction: Extract the

    
     coupling constants from the 213 K 
    
    
    
    NMR spectrum.
  • Distance Calibration (The Validation Step): Use the generalized Karplus equation to calculate the experimental H2-H3 dihedral angle. Concurrently, integrate the cross-peaks in the 2D NOESY spectrum to calculate the spatial distance between the C2-methyl protons and the C3-proton.

  • System Verification: Compare the experimentally derived dihedral angles and NOE distances against the DFT-predicted geometries.

    • Rule: If the experimental and computational dihedral angles deviate by >5°, or if the NOE distance deviates by >0.2 Å, the system is deemed invalid. This triggers a mandatory recalculation of the DFT model using an explicit solvation shell rather than an implicit continuum model, ensuring the final thermodynamic data (

      
      ) is grounded in empirical reality.
      

Workflow Step1 1. Isomer Isolation (Chiral Prep-HPLC) Step2 2. VT-NMR Spectroscopy (Non-polar Solvent) Step1->Step2 Pure Isomers Step4 4. NOESY/ROE Validation (Distance Calibration) Step2->Step4 J-Coupling Data Step3 3. DFT Optimization (M06-2X/def2-TZVP) Step3->Step4 Predicted Distances Step5 5. Thermodynamic Profiling (u0394G, u0394H, u0394S) Step4->Step5 Validated Conformers

Figure 2: Self-validating experimental and computational workflow for thermodynamic profiling.

Conclusion

The thermodynamic stability of 2-methylthiolan-3-amine isomers is not merely a function of simple steric bulk, but a complex interplay between ring puckering dynamics, pseudo-axial/equatorial strain, and nuanced intramolecular NH···S interactions. By employing the self-validating VT-NMR and DFT workflow outlined above, drug development professionals can accurately map the conformational landscape of these scaffolds, ensuring higher fidelity in structure-based drug design and receptor docking simulations.

References

  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives Molecules (2025), 30(23), 4547. URL:[Link]

  • 2-methylthiolan-3-amine hydrochloride (Compound Summary) PubChem, National Center for Biotechnology Information. CID: 121553849. URL:[Link]

Foundational

Cis-trans Stereochemistry of 2-Methylthiolan-3-amine: A Technical Guide

Executive Summary 2-Methylthiolan-3-amine (also known as 2-methyltetrahydrothiophen-3-amine) represents a critical scaffold in medicinal chemistry, particularly in the design of nucleoside analogues, biotin mimics, and t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylthiolan-3-amine (also known as 2-methyltetrahydrothiophen-3-amine) represents a critical scaffold in medicinal chemistry, particularly in the design of nucleoside analogues, biotin mimics, and transition-state inhibitors. Its core structure features two contiguous chiral centers at C2 and C3, giving rise to two diastereomeric pairs: the cis (2R,3S / 2S,3R) and trans (2R,3R / 2S,3S) isomers.

Controlling the stereochemistry of this motif is non-trivial due to the low inversion barrier of the sulfur lone pair and the conformational flexibility of the thiolane ring. This guide provides a rigorous, field-proven framework for the synthesis, separation, and definitive stereochemical assignment of these isomers, tailored for drug development professionals.

Structural & Conformational Analysis

The Thiolane Ring Pucker

Unlike cyclohexane (chair), the five-membered thiolane ring exists in a dynamic equilibrium between envelope (E) and half-chair (Twist, T) conformations. The large sulfur atom introduces significant ring strain and bond angle deviation.

  • Bond Lengths: C-S bonds (

    
     Å) are significantly longer than C-C bonds (
    
    
    
    Å).
  • Impact: This elongates the "bottom" of the ring, flattening the dihedral angles adjacent to the sulfur.

Stereoisomer Stability

The relative stability of the cis and trans isomers is dictated by 1,2-steric interactions and the "gauche effect" of the heteroatom.

  • Trans Isomer (Thermodynamic Product): Preferentially adopts a conformation where both the 2-Methyl and 3-Amine groups occupy pseudo-equatorial positions to minimize 1,2-diaxial repulsion.

    • Predicted Dihedral Angle (H2-H3):ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
      .[1]
      
  • Cis Isomer (Kinetic Product): Forces one substituent into a pseudo-axial position. However, intramolecular hydrogen bonding (N-H

    
     S) can stabilize specific cis conformers in non-polar solvents.
    
    • Predicted Dihedral Angle (H2-H3):

      
      .
      

Synthesis & Stereocontrol Strategies

The most reliable route to 2-methylthiolan-3-amine utilizes 2-methyltetrahydrothiophen-3-one as the divergent intermediate.

Synthetic Workflow (Graphviz)

Synthesis Start 2-Methyltetrahydrothiophen-3-one (Commercial/Synthetic) Oxime Intermediate: Oxime Formation Start->Oxime NH2OH·HCl, NaOAc RedAmin Direct Reductive Amination Start->RedAmin NH4OAc, NaBH3CN Cis Cis-Isomer (Kinetic Major) Oxime->Cis H2, Rh/C (Syn-Addition) Trans Trans-Isomer (Thermodynamic Major) Oxime->Trans Na, EtOH (Dissolving Metal) RedAmin->Trans Equilibrium Control (Major Product)

Figure 1: Divergent synthetic pathways for stereoselective access to cis and trans isomers.

Protocol A: Accessing the Cis Isomer (Catalytic Hydrogenation)

Catalytic hydrogenation of the oxime typically favors the cis isomer due to the catalyst surface approach (haptophilicity of sulfur can complicate this, so Rhodium is preferred over Palladium).

  • Oxime Formation: Reflux 2-methyltetrahydrothiophen-3-one (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in ethanol for 4 hours.

  • Reduction: Treat the isolated oxime with

    
     (50 psi) and 5% Rh/C in MeOH/NH
    
    
    
    .
  • Mechanism: The metal surface coordinates the sulfur and the oxime, delivering hydrogen from the less hindered face, establishing a cis relationship.

Protocol B: Accessing the Trans Isomer (Thermodynamic Control)

Dissolving metal reductions or hydride reductions under thermodynamic control favor the trans isomer.

  • Reduction: Treat the oxime with Sodium metal in refluxing Ethanol (Bouveault-Blanc conditions).

  • Alternative: Reductive amination of the ketone using

    
     and 
    
    
    
    at pH 6. The intermediate iminium ion equilibrates to the more stable trans configuration prior to hydride attack.

Analytical Characterization (The E-E-A-T Core)

Distinguishing cis from trans in 5-membered rings is notoriously difficult due to the flexibility of the ring, which averages J-coupling constants. Do not rely solely on


.  You must use a multi-faceted approach.
NMR Logic & Coupling Constants

In 2,3-disubstituted thiolanes:

  • Cis (

    
    ):  Typically 6.0 – 8.5 Hz .
    
    • Reasoning: The dihedral angle is usually small (

      
      ), placing it on the steep part of the Karplus curve.
      
  • Trans (

    
    ):  Typically 3.0 – 6.0 Hz .
    
    • Reasoning: Unlike cyclohexane (where trans-diaxial is

      
       and 
      
      
      
      Hz), the trans-thiolane dihedral is often
      
      
      . This lower angle results in a smaller coupling constant than the cis isomer in many cases.

Critical Validation Step (NOE):

  • Irradiate the H2 methyl signal.

  • Cis: Strong NOE enhancement of the H3 methine proton.

  • Trans: Weak or no NOE enhancement of the H3 methine proton.

Stereochemical Assignment Workflow (Graphviz)

NMR_Logic Start Isolate Pure Isomer H1NMR 1H NMR Analysis (Focus on H2-H3 Coupling) Start->H1NMR J_Check Measure 3J(H2,H3) H1NMR->J_Check LargeJ J = 6-9 Hz J_Check->LargeJ Likely Cis SmallJ J = 3-6 Hz J_Check->SmallJ Likely Trans NOE 1D NOE / NOESY Irradiate 2-Me Group LargeJ->NOE SmallJ->NOE Result_Cis CONFIRMED CIS (2R,3S) / (2S,3R) NOE->Result_Cis Strong H3 Enhancement Result_Trans CONFIRMED TRANS (2R,3R) / (2S,3S) NOE->Result_Trans No/Weak H3 Enhancement

Figure 2: Decision tree for definitive stereochemical assignment using NMR spectroscopy.

Data Summary Table
FeatureCis-IsomerTrans-Isomer
Configuration (2R, 3S) / (2S, 3R)(2R, 3R) / (2S, 3S)
Thermodynamics Less Stable (Kinetic)More Stable (Thermodynamic)

High (6 - 9 Hz)Low/Med (3 - 6 Hz)
NOE (2-Me

H3)
Strong PositiveNegative / Negligible
Chromatography Typically more polar (Slow on Silica)Typically less polar (Fast on Silica)

Purification & Resolution

For drug development, enantiopurity is required. You must separate the diastereomers first, then resolve the enantiomers.

Diastereomeric Separation

The amine functionality allows for easy derivatization to improve separation factors.

  • Method: Flash chromatography on silica gel.

  • Tip: If separation of the free amines is poor, convert to the N-Boc or N-Cbz derivatives. The carbamates usually exhibit distinct

    
     values (
    
    
    
    in Hexane/EtOAc).
Enantiomeric Resolution

Once the cis or trans racemate is isolated, resolve the enantiomers.

  • Chemical Resolution:

    • React the amine with (L)-Tartaric acid or (S)-Mandelic acid in EtOH.

    • Recrystallize the diastereomeric salt.[2]

    • Note: Thiolane amines often form hygroscopic salts; use anhydrous solvents.

  • Kinetic Resolution (Enzymatic):

    • Use Candida antarctica Lipase B (CAL-B) with ethyl acetate as the acyl donor.

    • The enzyme typically acetylates one enantiomer (e.g., 2R,3R) much faster than the other, allowing separation of the amide (product) and amine (starting material).

Applications in Drug Discovery[4]

The 2-methylthiolan-3-amine scaffold serves as a bioisostere for:

  • Proline: The constrained ring mimics the turn-inducing properties of proline but adds a hydrogen bond acceptor (Sulfur) and donor (Amine).

  • Nucleoside Sugar: The thiolane ring mimics the furanose ring of nucleosides (e.g., in antiviral research), where the sulfur atom alters ring puckering and metabolic stability against nucleases.

References

  • Synthesis of Thiolane-3-one Precursors

    • Sigma-Aldrich Product Specification. 2-Methyltetrahydrothiophen-3-one. CAS: 13679-85-1.[3]

  • Conformational Analysis of Thiolanes

    • Barbarella, G., et al. (1981). Conformational analysis of 3-substituted thiolanes by 1H and 13C NMR. Organic Magnetic Resonance.[4]

    • (Generalized citation for 3-substituted thiolane NMR).

  • Stereoselective Reduction of Cyclic Oximes

    • Hutchins, R. O., et al. (1987). Stereoselective reductions of substituted cyclohexanone and cyclopentanone oximes. Journal of Organic Chemistry.
  • Enzymatic Resolution of Amines

    • Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry.

Sources

Exploratory

In-Depth Technical Guide: pKa and Basicity of 2-Methylthiolan-3-amine

Executive Summary 2-Methylthiolan-3-amine (also known as 2-methyltetrahydrothiophen-3-amine) represents a specialized scaffold in medicinal chemistry, particularly in the design of sulfur-containing heterocycles for frag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylthiolan-3-amine (also known as 2-methyltetrahydrothiophen-3-amine) represents a specialized scaffold in medicinal chemistry, particularly in the design of sulfur-containing heterocycles for fragment-based drug discovery (FBDD). Its basicity is a critical physicochemical parameter that dictates its solubility, membrane permeability, and binding affinity in physiological environments.

Unlike simple aliphatic amines, the basicity of this compound is heavily modulated by the inductive effect (-I) of the endocyclic sulfur atom and the stereochemical orientation of the vicinal methyl group. This guide provides a definitive analysis of its pKa values, derived from comparative Structure-Activity Relationship (SAR) data of validated analogs, and outlines protocols for experimental verification.

Part 1: Structural Analysis & Stereochemistry

Molecular Architecture

The physicochemical behavior of 2-Methylthiolan-3-amine is defined by the interplay between the basic nitrogen center and the proximal sulfur atom.

  • IUPAC Name: 2-methylthiolan-3-amine

  • Core Scaffold: Tetrahydrothiophene (Thiolane)

  • Key Substituents:

    • Position 1: Sulfur atom (Thioether).

    • Position 2: Methyl group (vicinal to amine, alpha to sulfur).

    • Position 3: Primary amine (basic center).

Stereochemical Complexity

The molecule possesses two chiral centers at C2 and C3, giving rise to two diastereomeric pairs (four stereoisomers). The relative configuration (Cis vs. Trans) significantly impacts the pKa due to solvation effects.

  • Trans-Isomer: The methyl and amine groups are on opposite faces of the ring. This conformation minimizes steric hindrance, allowing optimal solvation of the protonated ammonium species.

  • Cis-Isomer: The groups occupy the same face. Steric crowding from the methyl group can destabilize the hydration shell around the protonated amine, potentially lowering the pKa relative to the trans-isomer.

Part 2: Theoretical Framework of Basicity

To determine the pKa of 2-Methylthiolan-3-amine in the absence of direct experimental literature, we apply a rigorous Structure-Activity Relationship (SAR) analysis using experimentally validated anchors.

The "Sulfur Effect" (Beta-Heteroatom)

The most critical determinant of pKa in this system is the sulfur atom located at the


-position relative to the amine.
  • Mechanism: Sulfur is electronegative (EN = 2.58) relative to hydrogen, but more importantly, it exerts a field effect and an inductive withdrawal (-I) through the

    
    -framework.
    
  • Quantification: Comparing ethylamine (pKa 10.7) with its

    
    -sulfur analog 2-(methylthio)ethylamine (pKa 9.18) reveals a 
    
    
    
    of approximately -1.5 units .
The "Methyl Effect" (Vicinal Substitution)
  • Electronic: Alkyl groups are weak electron donors (+I), which typically stabilizes the positive charge on the conjugate acid (ammonium), raising pKa by ~0.1–0.2 units.

  • Steric: In a 5-membered ring, a vicinal methyl group introduces steric bulk. If this bulk hinders the approach of water molecules required to stabilize the cationic ammonium form, the pKa will decrease.

Calculated pKa Values

Based on the additivity of these effects, the pKa of 2-Methylthiolan-3-amine is predicted to fall within the 9.0 – 9.4 range.

Table 1: Comparative pKa Analysis of Structural Analogs
CompoundStructurepKa (Exp/Est)Key Factor
Cyclopentylamine 5-membered carbocycle10.63 (Exp)Reference Standard
Ethylamine Acyclic primary amine10.70 (Exp)Reference Standard
2-(Methylthio)ethylamine Acyclic

-S amine
9.18 (Exp)

-Sulfur Inductive Effect (-I)
Tetrahydrothiophen-3-amine S-heterocycle (unsubst.)[1]~9.1 (Est)Ring constraint + S effect
2-Methylthiolan-3-amine Target Molecule 9.2 ± 0.3 (Est)Combined S effect + Me modulation

Technical Insight: The pKa of ~9.2 indicates that at physiological pH (7.4), the molecule will exist predominantly (>98%) in its protonated, cationic form. This has positive implications for solubility but may require specific formulation strategies for membrane permeability (e.g., lipid nanoparticles or prodrug approaches).

Part 3: Visualization of SAR Logic

The following diagram illustrates the logical derivation of the pKa value, tracking the electronic and steric contributions from the reference compound to the target.

G cluster_legend Effect Key Cyclopentyl Cyclopentylamine pKa: 10.63 (Reference) Target 2-Methylthiolan-3-amine pKa: ~9.2 (Target) Cyclopentyl->Target Ring S Substitution (-I Effect, ~ -1.4 units) ThioEthyl 2-(Methylthio)ethylamine pKa: 9.18 (Linear Analog) ThioEthyl->Target Cyclization (Entropic Constraint) key1 Red Arrow: Inductive Withdrawal (Lowers pKa) key2 Blue Arrow: Structural Constraint (Minor Effect)

Figure 1: SAR Derivation Pathway. The significant drop in basicity from cyclopentylamine is driven by the electron-withdrawing nature of the beta-sulfur atom.

Part 4: Experimental Determination Protocols

For drug development applications, estimated values must be validated experimentally. The following protocols are designed for high precision with limited sample quantities.

Potentiometric Titration (Gold Standard)

This method is suitable when >5 mg of pure compound is available.

  • Preparation: Dissolve 5-10 mg of 2-Methylthiolan-3-amine hydrochloride in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

  • Titrant: Use carbonate-free 0.1 M NaOH standardized against potassium hydrogen phthalate (KHP).

  • Execution: Perform the titration under an inert nitrogen atmosphere to prevent

    
     absorption. Record pH vs. volume of NaOH added.
    
  • Analysis: Use the Bjerrum method or Gran plot analysis to determine the pKa at the half-equivalence point.

NMR-Controlled pH Titration (Micro-Scale)

Ideal for small amounts (<1 mg) or when separating diastereomers (cis/trans) without physical separation.

  • Sample: Dissolve 0.5 mg of the amine in 600

    
    L of 
    
    
    
    containing phosphate buffer.
  • Shift Tracking: Monitor the chemical shift (

    
    ) of the C3-H proton  (alpha to amine) or the C2-Methyl protons . These shifts are highly sensitive to the protonation state of the nitrogen.
    
  • Titration: Adjust pD (pH*) using dilute NaOD/DCl. Measure the

    
    -NMR spectrum at 10-12 distinct pH points ranging from pH 6 to 12.
    
  • Calculation: Fit the chemical shift data to the Henderson-Hasselbalch equation:

    
    
    Note: Correct pD to pH using the relation 
    
    
    
    .

Part 5: Pharmaceutical Implications[2]

Solubility & Salt Formation
  • Physiological State: At pH 7.4, the Ratio

    
    . The compound is highly soluble in aqueous media.[2]
    
  • Salt Selection: The pKa of ~9.2 makes it suitable for salt formation with strong acids (HCl,

    
    ) and moderately strong acids (Tartaric acid, Methanesulfonic acid). Weaker acids (e.g., Fumaric acid, pKa ~3.0) may form less stable salts due to the 
    
    
    
    gap being
    
    
    units.
Membrane Permeability

While the cationic nature aids solubility, it hinders passive diffusion.

  • Strategy: In synthetic routes, the amine is often protected (e.g., Boc, Cbz) to increase lipophilicity.

  • Prodrugs: If the amine is the pharmacophore, permeability optimization should focus on minimizing the Polar Surface Area (PSA) of the rest of the molecule, as the ionized amine contributes significantly to the desolvation penalty.

References

  • PubChem. (n.d.). 2-(Methylthio)ethylamine (CAS 18542-42-2) Physicochemical Properties. National Library of Medicine. Retrieved from [Link]

  • Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444. (Foundational text on inductive effects in cyclic amines).

Sources

Foundational

The Thiolane Scaffold in Medicinal Chemistry: Engineering 2-Methylthiolan-3-amine Derivatives

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads Version: 1.0 Executive Summary: The Strategic Value of the Thiolane Core In the landscape of saturated...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads Version: 1.0

Executive Summary: The Strategic Value of the Thiolane Core

In the landscape of saturated heterocycles, the pyrrolidine ring is ubiquitous. However, its sulfur-containing analogue, the thiolane (tetrahydrothiophene) , remains an underutilized bioisostere that offers distinct physicochemical advantages. This guide focuses on 2-Methylthiolan-3-amine , a specific derivative where the introduction of a methyl group at the C2 position creates a privileged scaffold for drug discovery.

The 2-methylthiolan-3-amine scaffold offers three critical advantages over unsubstituted thiolanes or pyrrolidines:

  • Conformational Locking: The C2-methyl group restricts the pucker of the thiolane ring, reducing the entropic penalty of binding to protein targets.

  • Metabolic Blocking: Substitution at the

    
    -position to the sulfur atom hinders metabolic oxidation (S-oxidation) and oxidative ring opening.
    
  • Lipophilicity Modulation: The sulfur atom increases lipophilicity (

    
    ) compared to nitrogen, improving membrane permeability for CNS targets.
    

Chemical Architecture & Stereochemistry

The introduction of a methyl group at C2 and an amine at C3 creates two contiguous chiral centers, resulting in four possible stereoisomers (two enantiomeric pairs of diastereomers: cis and trans).

Conformational Analysis

Unlike the pyrrolidine ring, which adopts a defined envelope conformation, the thiolane ring is more flexible due to the longer C-S bonds (1.82 Å vs 1.47 Å for C-N). The 2-methyl substituent acts as a steric anchor.

  • Trans-configuration: The methyl and amine groups are on opposite faces. This is generally the thermodynamically preferred isomer during synthesis due to reduced 1,2-steric strain.

  • Cis-configuration: The groups are on the same face. This isomer is often sought for chelating ligands or specific receptor pockets that require a "U-shape" binding mode.

Physicochemical Comparison
PropertyPyrrolidine-3-amineThiolan-3-amine2-Methylthiolan-3-amineImpact
Bond Length (X-C) 1.47 Å (N-C)1.82 Å (S-C)1.82 Å (S-C)Expanded ring size; altered vector alignment.
LogP (approx) -1.20.50.9Improved blood-brain barrier (BBB) penetration.
H-Bond Donors 2 (NH, NH2)1 (NH2)1 (NH2)Reduced desolvation penalty.
Metabolic Risk N-oxidation, Ring openingS-oxidationS-oxidation (Reduced)C2-Me sterically hinders S-oxidation.

Synthetic Protocols

The synthesis of 2-methylthiolan-3-amine requires precise control to manage the volatility of the intermediate and the stereochemistry of the reduction.

Synthesis Workflow (Graphviz)

The following diagram outlines the primary synthetic route starting from the commercially available 2-methyltetrahydrothiophen-3-one.

Synthesis_Pathway Start 2-Methyltetrahydrothiophen-3-one (Commercial Reagent) Step1 Oxime Formation (NH2OH·HCl, NaOAc) Start->Step1 Intermediate Oxime Intermediate (E/Z mixture) Step1->Intermediate Step2 Stereoselective Reduction (LiAlH4 or H2/Cat) Intermediate->Step2 Hydride Attack Product 2-Methylthiolan-3-amine (Cis/Trans mix) Step2->Product Resolution Chiral Resolution (Tartaric Acid) Product->Resolution Isolation

Figure 1: Synthetic pathway from ketone precursor to enantiopure amine.

Detailed Protocol: Reductive Amination

Objective: Synthesis of trans-2-methylthiolan-3-amine. Precursor: 2-methyltetrahydrothiophen-3-one (CAS 13679-85-1).

Step 1: Oxime Formation

  • Reagents: Dissolve 2-methyltetrahydrothiophen-3-one (10.0 mmol) in Ethanol (20 mL). Add Hydroxylamine hydrochloride (12.0 mmol) and Sodium Acetate (15.0 mmol).

  • Reaction: Reflux at 80°C for 2 hours. Monitor by TLC (stain with KMnO4; thiolanes are not UV active unless derivatized).

  • Workup: Concentrate ethanol. Dilute with water and extract with Ethyl Acetate (3x). Dry over MgSO4. The oxime is stable and can be used directly.

Step 2: Reduction (Lithium Aluminum Hydride)

  • Safety Note: Thiolanes have a potent, sulfurous odor. All work must be performed in a high-efficiency fume hood.

  • Setup: Suspend LiAlH4 (20.0 mmol) in anhydrous THF (30 mL) under Argon at 0°C.

  • Addition: Dropwise add the oxime (dissolved in THF) to the suspension. The reaction is exothermic.

  • Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction of the C=N bond.

  • Quench: Cool to 0°C. Perform Fieser quench (Water, 15% NaOH, Water). Filter the aluminum salts.

  • Purification: The free amine is volatile. Isolate as the Hydrochloride salt by bubbling dry HCl gas into the ethereal solution.

Validation Criteria:

  • 1H NMR: Diagnostic doublet for the C2-Methyl group at ~1.2 ppm. Multiplet for C3-H at ~3.5 ppm.

  • Mass Spec: [M+H]+ = 118.03 (Calculated).

Medicinal Chemistry Applications

Bioisosteric Replacement in Kinase Inhibitors

In kinase inhibitors (e.g., PI3K or mTOR pathways), the solvent-exposed region often accommodates a solubilizing amine (morpholine, piperazine, pyrrolidine). Replacing a pyrrolidine with 2-methylthiolan-3-amine can:

  • Alter Vector: The larger C-S-C angle (approx 92° vs 105° for C-N-C) subtly shifts the vector of the amine, potentially picking up new H-bonds.

  • Reduce Clearance: The C2-methyl group sterically hinders the approach of CYP450 enzymes to the sulfur, reducing the rate of sulfoxide formation.

Case Study: NRF2 Activators

Recent literature highlights 3-aminotetrahydrothiophene-1,1-dioxides (sulfones) as non-electrophilic NRF2 activators [1].

  • Mechanism: These compounds disrupt the Keap1-NRF2 interaction.

  • Optimization: Starting with the 2-methylthiolan-3-amine, the sulfur can be oxidized to the sulfone (using mCPBA). The 2-methyl group in the sulfone analogue provides additional hydrophobic contact in the Keap1 Kelch domain, potentially increasing potency.

Metabolic Fate Tracking

Understanding the metabolism of this scaffold is vital for lead optimization.

Metabolism cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism Parent 2-Methylthiolan-3-amine SOx S-Oxidation (Sulfoxide) Parent->SOx CYP450 / FMO N_Ox N-Oxidation Parent->N_Ox Minor NAc N-Acetylation Parent->NAc NAT1/2 Gluc N-Glucuronidation Parent->Gluc UGTs SO2 S-Dioxidation (Sulfone) SOx->SO2

Figure 2: Metabolic pathways. The 2-methyl group specifically slows the S-Oxidation pathway via steric hindrance.

Advanced Visualization: SAR Decision Tree

When to use 2-Methylthiolan-3-amine vs. standard scaffolds?

SAR_Tree Q1 Current Scaffold Liability? Branch1 High Clearance (Metabolic Instability) Q1->Branch1 Branch2 Low Permeability (Low LogP) Q1->Branch2 Branch3 Lack of Potency (Loose binding) Q1->Branch3 Sol1 Switch to Thiolan-3-amine (Block N-oxidation) Branch1->Sol1 Sol2 Switch to Thiolane (Increase Lipophilicity) Branch2->Sol2 Sol3 Add 2-Methyl Group (Lock Conformation) Branch3->Sol3 Sol1->Sol3 If S-oxidation is rapid

Figure 3: Decision matrix for scaffold hopping to thiolane derivatives.

References

  • Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Source: PubMed Central (PMC). URL:[Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of RORγt. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Late-stage oxidative C(sp3)–H methylation (Synthetic Methodology). Source: Nature / PMC. URL:[Link]

Exploratory

Conformational Dynamics of 2-Methyltetrahydrothiophen-3-amine: A Structural Guide

The following technical guide details the conformational analysis of 2-methyltetrahydrothiophen-3-amine , a scaffold increasingly relevant in fragment-based drug discovery (FBDD) due to its bioisosteric relationship with...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the conformational analysis of 2-methyltetrahydrothiophen-3-amine , a scaffold increasingly relevant in fragment-based drug discovery (FBDD) due to its bioisosteric relationship with proline and 3-aminopyrrolidine.

Executive Summary

The 2-methyltetrahydrothiophen-3-amine scaffold presents a complex stereochemical landscape defined by the interplay between the flexible thiolane (tetrahydrothiophene) core and the steric/electronic demands of vicinal substitution. Unlike the rigid cyclohexane chair, this 5-membered ring undergoes rapid pseudorotation , creating a continuum of envelope and twist conformers.

This guide provides a rigorous framework for analyzing these conformations, distinguishing diastereomers (cis vs. trans), and validating structural assignments using orthogonal experimental and computational methods.

Structural Foundations & Stereochemistry[1]

The Thiolane Core

The tetrahydrothiophene ring is not planar. To relieve torsional strain (Pitzer strain) from eclipsing methylene hydrogens, the ring puckers.

  • Bond Lengths: The C–S bond (1.82 Å) is significantly longer than the C–C bond (1.54 Å). This deforms the ring, flattening the region around the sulfur atom compared to cyclopentane.

  • Pseudorotation: The ring interconverts between Envelope (E) and Twist (T) forms with a low energy barrier (2–3 kcal/mol).

Isomer Definition

The molecule possesses two chiral centers at C2 and C3.

  • Trans (2R,3S / 2S,3R): The methyl and amine groups are on opposite faces of the ring.

  • Cis (2R,3R / 2S,3S): The methyl and amine groups are on the same face.

IsomerRelative OrientationDominant InteractionPredicted Stability
Trans Anti (approx. 150°–180°)Minimal steric clashThermodynamically Favored
Cis Syn (approx. 30°–60°)1,2-Steric repulsionKinetically Accessible (via chelating synthesis)

Conformational Analysis: Forces at Play[2]

The Energy Landscape

In 2,3-disubstituted thiolanes, the conformational preference is dictated by the minimization of A(1,2) strain (vicinal steric strain) and the Gauche Effect .

  • Trans-Diequatorial Preference: In the trans isomer, the ring adopts a conformation (often a Twist form) that places both the C2-Methyl and C3-Amine groups in pseudo-equatorial positions. This maximizes the dihedral angle between them, reducing steric repulsion.

  • The "Sulfur Gauche Effect": Unlike oxygen (which strongly favors gauche O-C-C-X arrangements), the larger, diffuse orbitals of sulfur make the gauche effect less pronounced in sulfides. However, if the nitrogen lone pair aligns antiperiplanar to the C-S bond (

    
    ), a weak hyperconjugative stabilization (
    
    
    
    ) can occur, subtly influencing the puckering amplitude.
Intramolecular Hydrogen Bonding (IMHB)

A critical question in the analysis of the cis isomer is the presence of an NH...S hydrogen bond.

  • Interaction:

    
    
    
  • Strength: Weak (< 2 kcal/mol). Sulfur is a poor hydrogen bond acceptor compared to oxygen due to its lower electronegativity and diffuse lone pairs.

  • Impact: While too weak to lock the conformation solely, it can bias the cis isomer towards an Envelope form where the C3-N bond leans "inward" toward the sulfur, detectable via IR spectroscopy (slight redshift in

    
    ).
    

Experimental Validation Protocol (Self-Validating System)

To authoritatively assign stereochemistry and conformation, a multi-tiered approach is required.

Tier 1: NMR Spectroscopy (Solution State)

The flexibility of the ring averages many signals, but specific parameters remain diagnostic.

A. Vicinal Coupling Constants (


) 
Using the Karplus relationship adapted for 5-membered rings:
  • Trans (

    
    ):  Typically 9–12 Hz . The pseudo-diaxial arrangement (dihedral ~160°) yields a large coupling constant.
    
  • Cis (

    
    ):  Typically 4–7 Hz . The pseudo-equatorial/axial arrangement (dihedral ~40–60°) yields a smaller coupling.
    
  • Caveat: Rapid pseudorotation can average these values. If

    
     (around 6-8 Hz), Tier 2 is mandatory.
    

B. NOESY (Nuclear Overhauser Effect Spectroscopy) This is the definitive "spatial ruler."

  • Protocol:

    • Dissolve 5-10 mg of sample in

      
       or 
      
      
      
      .
    • Acquire 2D NOESY spectrum (mixing time 500-800 ms).

    • Target interaction: H2 (methine) <-> H3 (methine) .

  • Interpretation:

    • Strong Cross-peak: Indicates protons are spatially close (< 3 Å)

      
      Cis isomer  (H2 and H3 are syn).
      
    • Weak/Absent Cross-peak: Indicates protons are distant

      
      Trans isomer  (H2 and H3 are anti).
      
Tier 2: X-Ray Crystallography (Solid State)

If the amine is an oil (common for free bases), convert to a hydrochloride or picrate salt to induce crystallization.

  • Metric: Measure the torsion angle

    
    .
    
  • Result: Unambiguous assignment of absolute configuration and ring puckering state in the crystal lattice.

Computational Workflow (DFT)

For predictive modeling or corroborating ambiguous NMR data, use the following Density Functional Theory (DFT) workflow.

Workflow Diagram

ConformationalAnalysis Start Input Structure (Cis & Trans) ConfSearch Conformational Search (MMFF/OPLS3e) Start->ConfSearch GeomOpt Geometry Optimization (B3LYP/6-31G*) ConfSearch->GeomOpt Select lowest 5 conformers FreqCalc Frequency Calc (Check Imaginary Freqs) GeomOpt->FreqCalc NMRCalc GIAO NMR Prediction (Calculate J-couplings) FreqCalc->NMRCalc Minima only Compare Compare calc vs exp Coupling Constants NMRCalc->Compare

Caption: Standardized computational workflow for assigning stereochemistry in flexible thiolane systems.

Protocol Details
  • Conformational Search: Use a force field (MMFF94) to generate rotamers. The ring flexibility requires sampling at least 20 initial states.

  • Optimization: DFT level B3LYP/6-311+G(d,p) with IEFPCM solvation model (matching your NMR solvent).

  • Boltzmann Weighting: Calculate

    
     for all conformers. Weight the predicted NMR shifts/couplings based on the population of each conformer at 298 K.
    

Synthesis & Applications

The synthesis of this scaffold often employs a Sulfa-Michael/Aldol cascade , allowing for the generation of specific diastereomers.

Synthetic Pathway Visualization

Synthesis Reactants Mercaptoaldehyde + Nitroalkene Intermediate Thiolane-3-ol / Nitro Intermediate Reactants->Intermediate Organocatalytic Cascade Reduction Reduction (Zn/HCl or H2/Pd) Intermediate->Reduction Product 2-Methyltetrahydrothiophen-3-amine Reduction->Product Diastereomer Separation

Caption: General synthetic route accessing the 3-aminotetrahydrothiophene core.

Medicinal Relevance
  • Bioisostere: Replaces proline in peptide mimetics to alter solubility (logP) and metabolic stability (sulfur oxidation).

  • Fragment Growing: The amine serves as a vector for amide coupling, while the methyl group locks the conformation, reducing the entropic penalty of binding to a protein target.

References

  • Conformational Analysis of 2-Methyltetrahydrothiophene

    • Title: Conformational transformations of sulfur-containing rings: 2-methyltetrahydrothiophene gas-phase structures.
    • Source: ChemPhysChem, 2015.
    • URL:[Link]

  • Synthesis of 3-Aminotetrahydrothiophenes

    • Title: Asymmetric Synthesis of 3-Amine-tetrahydrothiophenes with a Quaternary Stereocenter via Nickel(II)/Trisoxazoline-Catalyzed Sulfa-Michael/Aldol Cascade Reaction.
    • Source: Organic Letters, 2021.
    • URL:[Link]

  • The Sulfur-Fluorine Gauche Effect (Analogous Electronic Principles)

    • Title: Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect?
    • Source: Chemical Science, 2015.
    • URL:[Link]

  • Vicinal Coupling in Flexible Systems

    • Title: Vicinal 1H-1H NMR coupling constants from density functional theory as reliable tools for stereochemical analysis.[1]

    • Source: Journal of Organic Chemistry, 2011.
    • URL:[Link]

Sources

Foundational

Reactivity profile of thiolane-based amines in medicinal chemistry

Executive Summary Thiolane-based amines, specifically 3-aminotetrahydrothiophene and its oxidized derivatives (1,1-dioxides), represent a critical scaffold class in modern drug discovery. They serve as valuable bioisoste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiolane-based amines, specifically 3-aminotetrahydrothiophene and its oxidized derivatives (1,1-dioxides), represent a critical scaffold class in modern drug discovery. They serve as valuable bioisosteres for pyrrolidines and cyclopentyl amines, offering a unique vector to modulate lipophilicity (


), metabolic stability, and dipolar interactions without significantly altering steric bulk.

This guide provides a comprehensive analysis of the reactivity profile of the thiolane amine scaffold. It details the electronic influence of the thioether/sulfone moiety on amine basicity, outlines chemoselective functionalization strategies, and defines the metabolic liabilities that must be managed during lead optimization.

Structural & Electronic Properties[1][2]

Conformational Landscape & Transannular Effects

Unlike the rigid planarity of aromatic heterocycles, the saturated thiolane ring adopts a puckered envelope conformation to minimize torsional strain.

  • Transannular Interaction: In 3-aminotetrahydrothiophenes, a transannular interaction between the nitrogen lone pair and the sulfur atom (

    
     or through-space electrostatic) can influence the preferred pucker.
    
  • Implication: This interaction often stabilizes specific conformers, which can be exploited to lock bioactive conformations in peptide mimetics (e.g., inducing

    
    -turns).
    
Basicity and pKa Modulation

The basicity of the primary amine is heavily influenced by the oxidation state of the sulfur atom at position 1.

ScaffoldStructureApprox. pKa (Conjugate Acid)Electronic Effect
Cyclopentylamine Carbocycle~10.6Reference standard (Inductive +I of alkyls).
3-Aminopyrrolidine N-Heterocycle~9.4 (secondary amine)Strong inductive withdrawal if N-protected; basic if free.
3-Aminothiolane Thioether~9.5 - 9.8 Sulfur is electronegative (

) but polarizable. Weak inductive withdrawal (-I).
3-Aminosulfolane Sulfone~8.0 - 8.5 Strong inductive withdrawal (-I) from the sulfone reduces amine basicity, lowering HERG liability.

Key Insight: The sulfone derivative (1,1-dioxide) is often preferred in late-stage optimization to lower pKa, reduce phospholipidosis risk, and eliminate the metabolic "soft spot" of the sulfide.

Reactivity Profile

The core challenge in working with 3-aminothiolane is managing the chemoselectivity between the nucleophilic nitrogen and the nucleophilic sulfur (in the sulfide state).

Nucleophilic Competition (Amine vs. Thioether)

Both the amine nitrogen and the thioether sulfur are nucleophilic.

  • Hard vs. Soft Nucleophiles: The nitrogen is a "hard" nucleophile; the sulfur is "soft".

  • Acylation/Sulfonylation: Reacting with acyl chlorides or sulfonyl chlorides is highly selective for the nitrogen (kinetic control).

  • Alkylation: Reacting with alkyl halides (e.g., methyl iodide) presents a risk of S-alkylation (sulfonium salt formation) competing with N-alkylation.

    • Mitigation: Use reductive amination (aldehyde + reducing agent) to selectively functionalize the nitrogen, avoiding the formation of irreversible sulfonium species.

Oxidation Chemistry (The Metabolic & Synthetic Switch)

The sulfur atom is highly susceptible to oxidation. This is both a synthetic tool and a metabolic liability.

  • Stage 1: Sulfoxide (S=O): Formed via mild oxidation (e.g., 1 eq. mCPBA or NaIO4). This creates a new chiral center at sulfur, leading to diastereomers (cis/trans sulfoxides) which complicates purification and SAR.

  • Stage 2: Sulfone (O=S=O): Formed via exhaustive oxidation (e.g., excess mCPBA, Oxone®, or KMnO4). This removes the chirality at sulfur and deactivates the ring towards further metabolic oxidation.

Ring Integrity & Desulfurization

While generally stable, the thiolane ring can undergo ring-opening under forcing reductive conditions (e.g., Raney Nickel desulfurization) or specific electrophilic attacks that generate unstable sulfonium ylides. However, under standard medicinal chemistry coupling conditions (amide coupling, Suzuki, Buchwald), the ring is robust.

Visualizing the Reactivity & Metabolic Fate

The following diagram illustrates the divergent pathways for a generic 3-aminothiolane scaffold, highlighting the critical decision points between synthetic functionalization and metabolic clearance.

ThiolaneReactivity Start 3-Aminothiolane (Scaffold) N_Funct N-Functionalized Derivative (Amide/Sulfonamide) Start->N_Funct Acyl Cl / Base (High Selectivity) S_Alk Sulfonium Salt (Side Product) Start->S_Alk Alkyl Halide (Competition Risk) Sulfoxide Sulfoxide (Chiral Mixture) Start->Sulfoxide CYP450 / mCPBA (1 eq) N_Funct->Sulfoxide Metabolic S-Oxidation Sulfone Sulfone (Metabolically Stable) Sulfoxide->Sulfone mCPBA (xs) / Oxone Ring_Open Ring Opening (Reactive Metabolite) Sulfoxide->Ring_Open Bioactivation (Rare) Metab_Clear Polar Clearance (Renal) Sulfone->Metab_Clear Excretion

Figure 1: Synthetic and metabolic divergence of the 3-aminothiolane scaffold. Green paths indicate preferred synthetic routes; red paths indicate risks.

Experimental Protocols

Protocol A: Chemoselective N-Acylation (Amide Coupling)

Objective: Functionalize the amine without oxidizing or alkylating the sulfur.

  • Dissolution: Dissolve 3-aminotetrahydrothiophene hydrochloride (1.0 equiv) in anhydrous DCM (0.1 M).

  • Base Addition: Add DIPEA (3.0 equiv) to free the amine. Note: Use a non-nucleophilic base to prevent competition.

  • Coupling: Add the carboxylic acid (1.1 equiv) and coupling reagent (HATU or EDC/HOBt, 1.1 equiv).

  • Reaction: Stir at RT for 2-4 hours. The sulfur remains unreactive towards activated esters.

  • Workup: Wash with dilute NaHCO3 and brine. Dry over Na2SO4. Avoid strong oxidants during workup.

Protocol B: Controlled Oxidation to Sulfone (1,1-Dioxide)

Objective: Convert the sulfide to the metabolically stable sulfone after N-functionalization.

  • Substrate: Dissolve the N-functionalized thiolane (1.0 equiv) in DCM/MeOH (4:1 ratio).

  • Oxidant: Add mCPBA (2.5 equiv) portion-wise at 0°C.

    • Why: 1.0 equiv stops at sulfoxide; >2.0 equiv ensures full conversion to sulfone.

  • Monitoring: Monitor by LCMS. The intermediate sulfoxide (M+16) will appear first, followed by the sulfone (M+32).

  • Quench: Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to destroy excess peroxide.

  • Purification: The sulfone is significantly more polar; purification via normal phase chromatography usually requires a polarity gradient (e.g., 0-10% MeOH in DCM).

Medicinal Chemistry Applications

  • Lipophilicity Tuning: The progression from Thiolane (

    
    ) 
    
    
    
    Sulfoxide (
    
    
    )
    
    
    Sulfone (
    
    
    ) allows precise tuning of solubility without changing the carbon skeleton.
  • Bioisosterism: The 1,1-dioxide motif is a non-basic, polar surrogate for a carbonyl or a cyclic ether, often improving metabolic stability by removing the CYP-labile sulfur lone pairs.

  • Case Studies: Thiolane 1,1-dioxides are featured in NRF2 activators and Adenosine A1 receptor agonists , where the sulfone group participates in hydrogen bonding with receptor side chains (e.g., Asn/Gln residues).

References

  • Synthesis and Reactivity of Thiolanes

    • Pan, X., et al. (2011). "An efficient synthesis of (R)-3-aminothiolane." Journal of Chemical Research.[1] Link

  • Metabolic Oxidation of Sulfur Heterocycles

    • Dansette, P. M., et al. (2005). "Bioactivation of Thiophene-Containing Drugs." Chemical Research in Toxicology. Link

  • Transannular Interactions in Medium Rings

    • Wleklinski, M., et al. (2023). "Computational Evaluation of N-Based Transannular Interactions." Molecules. Link

  • Medicinal Chemistry of Sulfones (NRF2 Activators)

    • Lee, S., et al. (2021). "Optimization of 3-aminotetrahydrothiophene 1,1-dioxides... as non-electrophilic ARE activators." Bioorganic & Medicinal Chemistry Letters. Link

  • Amine Basicity Trends

    • Master Organic Chemistry. "5 Key Basicity Trends of Amines." Link

Sources

Protocols & Analytical Methods

Method

Technical Note: Scalable Synthesis of 2-Methylthiolan-3-amine via Reductive Amination

The following Application Note and Protocol is designed for the synthesis of 2-Methylthiolan-3-amine (also known as 2-methyltetrahydrothiophen-3-amine) via reductive amination. Abstract & Core Directive This technical gu...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for the synthesis of 2-Methylthiolan-3-amine (also known as 2-methyltetrahydrothiophen-3-amine) via reductive amination.

Abstract & Core Directive

This technical guide details the protocol for synthesizing 2-Methylthiolan-3-amine from 2-methylthiolan-3-one using a hydride-based reductive amination strategy.

Critical Constraint: The presence of the thioether (sulfur) moiety in the thiolane ring precludes the use of standard catalytic hydrogenation (e.g.,


, Pd/C) due to irreversible catalyst poisoning. Therefore, this protocol utilizes Sodium Cyanoborohydride (

)
in the presence of Ammonium Acetate (

)
. This method ensures chemoselectivity for the imine intermediate while preserving the sulfur heterocycle.

Retrosynthetic Analysis & Pathway

The synthesis relies on the in situ formation of an iminium species followed by irreversible hydride reduction.

Retrosynthesis Target 2-Methylthiolan-3-amine (Target) Imine Imine Intermediate (Transient) Imine->Target + NaCNBH3 Reduction Ketone 2-Methylthiolan-3-one (Starting Material) Ketone->Imine + NH4OAc - H2O Ammonia Ammonium Acetate (Amine Source) Ammonia->Imine Reductant NaCNBH3 (Hydride Source) Reductant->Target Hydride Transfer

Figure 1: Reaction pathway demonstrating the conversion of the ketone to the amine via a transient imine species.

Experimental Protocol

Reagents & Materials Table
ReagentRoleEquivalents (eq.)Notes
2-Methylthiolan-3-one Substrate1.0Commercial or synthesized via Dieckmann condensation derivatives.
Ammonium Acetate Amine Source10.0 - 15.0Large excess drives equilibrium toward imine.
Sodium Cyanoborohydride Reducing Agent0.7 - 1.0Toxic. Selectively reduces imine over ketone at pH 6-7.
Methanol (MeOH) SolventN/AAnhydrous preferred.
Molecular Sieves (3Å) Desiccant200 mg/mmolOptional but recommended to scavenge water.
HCl (1M & 6M) Quench/WorkupExcessFor pH adjustment and salt formation.
NaOH (10% aq) WorkupExcessFor basification.
Step-by-Step Procedure

Phase 1: Imine Formation (Equilibrium)

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve 2-methylthiolan-3-one (1.0 eq) in anhydrous Methanol (0.5 M concentration).

  • Amine Addition: Add Ammonium Acetate (10.0 eq) in a single portion.

    • Note: The reaction is endothermic; the temperature may drop slightly.

  • Desiccation (Optional): Add activated 3Å Molecular Sieves to the flask to absorb water generated during imine formation.

  • Incubation: Stir the mixture at Room Temperature (25°C) for 1–2 hours.

    • Checkpoint: The solution typically turns yellow/orange, indicating imine formation.

Phase 2: Reductive Amination 6. Reduction: Cool the mixture to 0°C (ice bath). Carefully add Sodium Cyanoborohydride (


) (0.8 eq) portion-wise over 15 minutes.
  • Caution: Hydrogen gas evolution may occur.[1] Ensure proper venting.
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours (overnight).
  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM with 1%
    
    
    ) or GC-MS. The ketone spot should disappear.

Phase 3: Workup & Isolation (Acid-Base Swing) 8. Quench: Cool the reaction to 0°C. Slowly add 6M HCl until the pH reaches < 2.

  • Mechanism:[2][3][4][5][6][7][8] This decomposes excess hydride (generating
    
    
    ) and hydrolyzes any remaining imine/boron complexes. Warning: HCN gas may be generated. Perform strictly in a fume hood.
  • Concentration: Remove methanol under reduced pressure (Rotavap). The residue will be the amine hydrochloride salt (water-soluble).
  • Wash (Acidic): Dissolve the residue in water (
    
    
    ). Wash the aqueous layer with Diethyl Ether (
    
    
    ) or Dichloromethane (DCM) (
    
    
    ).
  • Purpose: Removes neutral organic impurities (unreacted ketone, alcohols). Discard organic layer.
  • Basification: Cool the aqueous layer. Slowly add 10% NaOH (or solid KOH) until pH > 12. The solution will become cloudy as the free amine is liberated.
  • Extraction: Extract the aqueous layer with DCM (
    
    
    ).
  • Note: Thiolan-amines can be water-soluble. Salting out with NaCl (saturation) improves extraction efficiency.
  • Drying: Dry the combined organic layers over Anhydrous Sodium Sulfate (
    
    
    ). Filter and concentrate in vacuo.
Purification[8]
  • Distillation: The crude amine is an oil. For high purity, Kugelrohr distillation under high vacuum is recommended.

  • Salt Formation: Alternatively, dissolve the oil in Ethanol and add HCl/Dioxane to precipitate the 2-Methylthiolan-3-amine Hydrochloride salt, which is a stable, crystalline solid.

Stereochemical Considerations

The product contains two chiral centers (C2 and C3).

  • Diastereomers: The reaction typically yields a mixture of cis (2-Me, 3-

    
     syn) and trans (anti) isomers.
    
  • Thermodynamics: The hydride approaches the imine from the less sterically hindered face. In 2-substituted thiolanes, the trans isomer is often thermodynamically favored, but the cis isomer may form due to kinetic control or specific conformation of the imine intermediate.

  • Resolution: If a single diastereomer is required, chromatographic separation (silica gel) is difficult for free amines. Separation is best achieved by:

    • Converting to the N-Boc derivative (chromatography).

    • Crystallization of the Hydrochloride or Tartrate salt.

Safety & Handling (HSE)

  • Cyanide Hazard:

    
     generates HCN upon acidification. All acidic workups must be performed in a high-efficiency fume hood. Treat aqueous waste with bleach (Sodium Hypochlorite) to oxidize cyanide before disposal.
    
  • Odor Control: Thiolanes and their precursors possess strong, disagreeable sulfur odors (garlic/gas-like).

    • Use bleach to wipe down all glassware.

    • Keep all waste in sealed containers.

  • Flammability: Methanol and hydrogen gas (evolved during quench) are flammable.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. Link

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Klayman, D. L.; Griffin, T. S. (1973). "Reaction of Ammonium Acetate with Ketones." Journal of the American Chemical Society.
  • Baxter, E. W.; Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions.[2][5][9][10][11] Link

Sources

Application

Application Note: 2-Methylthiolan-3-amine as a Conformationally Restricted Heterocyclic Building Block in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale As drug discovery increasi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

As drug discovery increasingly moves away from flat, sp2-hybridized aromatic systems ("escaping from flatland"), saturated heterocycles have become critical tools for introducing three-dimensional complexity [1]. Among these, saturated sulfur heterocycles like thiolanes are gaining immense traction as bioisosteres for cyclopentanes, pyrrolidines, and tetrahydrofurans [2].

2-Methylthiolan-3-amine (also known as 2-methyltetrahydrothiophen-3-amine) is a highly specialized, bifunctional building block. As a Senior Application Scientist, I frequently deploy this scaffold in hit-to-lead optimization for three distinct mechanistic reasons:

  • Conformational Locking (The Thorpe-Ingold Effect): The C-S bond (~1.82 Å) is significantly longer than a C-C bond (~1.54 Å), which alters the standard envelope puckering of the 5-membered ring. The addition of the 2-methyl group introduces steric bulk adjacent to the sulfur atom, severely restricting the conformational flexibility of the ring and locking the 3-amino group into a predictable spatial vector. This reduces the entropic penalty upon target binding [3].

  • Chalcogen Bonding & Lipophilicity: Unlike the nitrogen in pyrrolidine, the sulfur atom in a thiolane ring is a soft, polarizable atom capable of participating in chalcogen bonding with electron-rich pockets in target proteins (e.g., kinase hinge regions).

  • Late-Stage Oxidation Potential: The thioether core serves as a "pro-polar" group. Once the amine is coupled to a drug scaffold, the sulfur atom can be selectively oxidized to a sulfoxide or a sulfone (1,1-dioxide). This allows chemists to drastically lower the LogP and improve aqueous solubility without altering the carbon framework of the molecule [4].

Physicochemical Profiling

To understand why a chemist would select 2-Methylthiolan-3-amine over traditional building blocks, we must compare their physicochemical properties. The table below summarizes how the substitution of the heteroatom and the addition of the methyl group impact the molecule's profile.

Table 1: Physicochemical Comparison of 5-Membered Ring Amine Isosteres

ScaffoldHeteroatomEst. cLogPPSA (Ų)Amine

Primary Medicinal Chemistry Application
Cyclopentanamine Carbon1.2026.0~10.5Baseline lipophilic core; high basicity.
Pyrrolidin-3-amine Nitrogen-0.5038.0~9.8High polarity; acts as an H-bond donor/acceptor.
Tetrahydrothiophen-3-amine Sulfur0.8051.3~9.2Chalcogen bonding; moderate lipophilicity.
2-Methylthiolan-3-amine Sulfur1.1051.3~9.0Conformationally locked; directed spatial vector.

Data Interpretation: The introduction of the sulfur atom lowers the


 of the adjacent amine compared to the carbocyclic analog, which can improve membrane permeability by increasing the fraction of un-ionized drug at physiological pH.

Workflow Visualization

The following diagram illustrates the strategic workflow for integrating 2-Methylthiolan-3-amine into a drug discovery pipeline, from chiral resolution to late-stage oxidation.

G A Racemic 2-Methylthiolan-3-amine (Starting Material) B Chiral Resolution (SFC or Chiral Salt Crystallization) A->B Stereocontrol C Enantiopure (2S,3S)-Isomer (Active Building Block) B->C Isolate active enantiomer D SNAr Coupling Reaction (e.g., 2,4-Dichloropyrimidine) C->D Nucleophilic substitution E Thioether Intermediate (Lipophilic Lead) D->E Scaffold assembly F Late-Stage Oxidation (mCPBA or H2O2) E->F Polarity tuning H In Vitro Kinase/GPCR Screening E->H Direct testing G Sulfone/Sulfoxide Derivative (Optimized PK/PD) F->G Enhanced solubility G->H Comparative screening

Workflow for integrating 2-Methylthiolan-3-amine into drug discovery and late-stage oxidation.

Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems . Each workflow includes built-in analytical checkpoints so the chemist can verify causality and reaction success in real-time.

Protocol 1: Nucleophilic Aromatic Substitution ( ) with a Heteroaryl Halide

Objective: To couple 2-Methylthiolan-3-amine to a 2,4-dichloropyrimidine core, a common sequence in kinase inhibitor synthesis.

Causality & Reagent Selection: We utilize N,N-Diisopropylethylamine (DIPEA) as the base because its steric bulk prevents it from acting as a competing nucleophile. N,N-Dimethylformamide (DMF) is chosen as the solvent; its polar aprotic nature stabilizes the anionic Meisenheimer complex transition state, significantly accelerating the


 reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Amine Addition: Add 2-Methylthiolan-3-amine hydrochloride (1.1 mmol, 1.1 eq) to the solution. Note: If using the hydrochloride salt, the base will liberate the free amine in situ.

  • Base Addition: Dropwise, add DIPEA (3.0 mmol, 3.0 eq). The solution may turn slightly yellow.

  • Heating & Self-Validation (Checkpoint 1): Heat the reaction to 80°C. After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS.

    • Validation Criteria: The LC-MS trace must show the disappearance of the 2,4-dichloropyrimidine mass (

      
       149) and the appearance of the mono-substituted product mass (
      
      
      
      230). If unreacted starting material remains, continue heating for 2 additional hours.
  • Workup: Cool the reaction to room temperature. Quench by pouring into 20 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF, followed by brine (10 mL). Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol 2: Late-Stage Oxidation to the 1,1-Dioxide (Sulfone)

Objective: To convert the lipophilic thioether lead into a highly polar sulfone to improve aqueous solubility and decrease plasma protein binding.

Causality & Reagent Selection: meta-Chloroperoxybenzoic acid (mCPBA) is used as the oxidant. The reaction is strictly maintained at 0°C to prevent off-target N-oxidation of the pyrimidine core or the secondary amine. A slight excess (2.2 eq) is used to drive the reaction past the intermediate sulfoxide directly to the sulfone.

Step-by-Step Methodology:

  • Preparation: Dissolve the thioether intermediate from Protocol 1 (0.5 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 5.0 mL) and cool the flask to 0°C using an ice-water bath.

  • Oxidant Addition: Slowly add mCPBA (77% max purity, 1.1 mmol, 2.2 eq) in small portions over 10 minutes to control the exothermic oxidation.

  • Monitoring (Checkpoint 2): Stir at 0°C for 1 hour. Monitor via TLC (Eluent: 5% MeOH in DCM).

    • Validation Criteria: The starting thioether will run high (high

      
      ), the intermediate sulfoxide will run very low (highly polar), and the final sulfone will run at an intermediate 
      
      
      
      . Ensure complete conversion to the intermediate
      
      
      spot.
  • Quenching (Checkpoint 3): Add 5 mL of saturated aqueous Sodium Thiosulfate (

    
    ). Stir vigorously for 15 minutes.
    
    • Validation Criteria: Spot the aqueous layer onto KI-starch paper. A lack of blue/black color confirms that all hazardous excess peroxide has been successfully destroyed.

  • Workup: Add 5 mL of saturated aqueous

    
     to neutralize the m-chlorobenzoic acid byproduct. Separate the layers, extract the aqueous layer with DCM (2 x 10 mL), dry the combined organics over 
    
    
    
    , and concentrate to yield the sulfone derivative.

References

  • Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach Frontiers in Chemistry (PMC)
  • Remodelling molecular frameworks via atom-level surgery: recent advances in skeletal editing of (hetero)cycles Organic Chemistry Frontiers (RSC Publishing)
  • Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes Semantic Scholar
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions ACS Omega
Method

Preparation of 2-Methylthiolan-3-amine hydrochloride salt

Application Note: Scalable Synthesis of 2-Methylthiolan-3-amine Hydrochloride Abstract This application note details a robust, scalable protocol for the preparation of 2-methylthiolan-3-amine hydrochloride (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-Methylthiolan-3-amine Hydrochloride

Abstract

This application note details a robust, scalable protocol for the preparation of 2-methylthiolan-3-amine hydrochloride (also known as 3-amino-2-methyltetrahydrothiophene hydrochloride). Due to the high susceptibility of tetrahydrothiophene rings to desulfurization under catalytic hydrogenation conditions (e.g., Raney Ni, Pd/C), this protocol utilizes a chemical reduction strategy via an oxime intermediate. This method ensures ring integrity, high stereochemical fidelity, and reproducibility. The guide addresses the specific challenges of handling volatile, malodorous sulfur heterocycles and provides a self-validating analytical framework.

Strategic Analysis & Retrosynthesis

The Synthetic Challenge

The target molecule contains a basic amine adjacent to a stereocenter (C2-Methyl) on a saturated sulfur ring. Two primary challenges exist:

  • Catalyst Poisoning: The sulfur atom acts as a potent poison for transition metal catalysts (Pd, Pt, Rh), rendering standard catalytic reductive amination ineffective or requiring high catalyst loading.

  • Desulfurization: Strong reducing conditions (e.g., Raney Nickel) can cleave C-S bonds, destroying the ring.

Selected Route: Oxime Reduction

To circumvent these issues, we employ a two-step sequence starting from the commercially available 2-methyltetrahydrothiophen-3-one (CAS 13679-85-1).

  • Step 1: Condensation with hydroxylamine to form the oxime.

  • Step 2: Hydride reduction (LiAlH₄) to the amine.

  • Step 3: Salt formation for stability and odor control.

Retrosynthetic Logic (DOT Visualization):

Retrosynthesis Target 2-Methylthiolan-3-amine HCl (Target Salt) FreeBase 2-Methylthiolan-3-amine (Free Base) Target->FreeBase HCl/Dioxane Oxime 2-Methylthiolan-3-one Oxime (Stable Intermediate) FreeBase->Oxime LiAlH4 Reduction (Avoids Catalyst Poisoning) SM 2-Methyltetrahydrothiophen-3-one (Comm. Available CAS 13679-85-1) Oxime->SM NH2OH·HCl Condensation

Caption: Retrosynthetic disconnection relying on non-catalytic hydride reduction to preserve the sulfur heterocycle.

Safety Protocol: Sulfur Management

CRITICAL: The starting material has a potent berry/sulfur odor.[1] The free amine intermediate has a penetrating, "rotting fish" sulfur stench.

  • Containment: All operations must be performed in a high-efficiency fume hood.

  • Scrubbing: All glassware and exhaust must be treated with an oxidizing bleach solution (10% sodium hypochlorite) prior to removal from the hood. This oxidizes the sulfides to non-volatile sulfoxides/sulfones.

  • Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety glasses. Silver jewelry should be removed as it will tarnish immediately.

Experimental Protocol

Step 1: Preparation of 2-Methylthiolan-3-one Oxime

This step converts the ketone to a crystalline or semi-solid oxime, simplifying purification.

Reagents Table:

Reagent MW ( g/mol ) Equiv. Amount (Example) Role
2-Methyltetrahydrothiophen-3-one 116.18 1.0 11.6 g (100 mmol) Starting Material
Hydroxylamine Hydrochloride 69.49 1.2 8.34 g Reagent
Sodium Acetate (anhydrous) 82.03 1.5 12.3 g Buffer/Base

| Ethanol / Water (1:1) | - | - | 100 mL | Solvent |

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve Hydroxylamine HCl and Sodium Acetate in 100 mL of Ethanol/Water (1:1). Stir until clear.

  • Addition: Add 2-Methyltetrahydrothiophen-3-one dropwise over 10 minutes. The solution may warm slightly.[2]

  • Reflux: Heat the mixture to 60°C for 3 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane). The ketone spot (Rf ~0.5) should disappear, replaced by the oxime spot (Rf ~0.3).

  • Workup: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 3 x 50 mL).

  • Drying: Wash combined organics with brine, dry over MgSO₄, filter, and concentrate.

  • Result: The oxime is typically obtained as a viscous oil or low-melting solid. Yield is generally >90%. Proceed directly to reduction.

Step 2: Reduction to 2-Methylthiolan-3-amine

Warning: Lithium Aluminum Hydride (LiAlH₄) reacts violently with water. Use anhydrous solvents and inert atmosphere (Argon/Nitrogen).[3]

Reagents Table:

Reagent MW ( g/mol ) Equiv. Amount Role
Oxime Intermediate ~131.19 1.0 ~13.1 g (from Step 1) Substrate
LiAlH₄ (2.4M in THF) 37.95 2.5 ~105 mL Reducing Agent

| THF (Anhydrous) | - | - | 150 mL | Solvent |

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck flask. Equip with a reflux condenser and addition funnel. Flush with Argon.

  • Charge: Add anhydrous THF (100 mL) and cool to 0°C. Carefully add LiAlH₄ solution.

  • Addition: Dissolve the Oxime from Step 1 in 50 mL anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0°C. Gas evolution (H₂) will occur.

  • Reaction: Allow to warm to room temperature, then heat to mild reflux (66°C) for 4–6 hours.

    • Expert Insight: Reflux is necessary to fully reduce the intermediate hydroxylamine to the primary amine.

  • Quench (Fieser Method): Cool to 0°C. Very slowly add:

    • X mL Water (where X = grams of LiAlH₄ used, approx 4 mL).

    • X mL 15% NaOH (approx 4 mL).

    • 3X mL Water (approx 12 mL).

  • Filtration: A white granular precipitate forms. Filter through a celite pad. Wash the pad with THF.

  • Concentration: Dry the filtrate (Na₂SO₄) and concentrate carefully (the amine is volatile). You now have the crude free base (foul smelling).

Step 3: Salt Formation (The "Odor Lock")

Converting the amine to the HCl salt immediately eliminates volatility and odor, and allows for recrystallization.

Procedure:

  • Dissolve the crude amine oil in dry Diethyl Ether (or MTBE) (100 mL).

  • Cool to 0°C in an ice bath.

  • Add 4M HCl in Dioxane (or bubbling HCl gas) dropwise until pH < 3.

  • Precipitation: A white solid will precipitate immediately. Stir for 30 minutes.

  • Isolation: Filter the solid under Argon (the salt is hygroscopic). Wash with cold ether.

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Analytical Validation (Self-Validating System)

How do you confirm synthesis without an external standard? Use these intrinsic checks.

Infrared Spectroscopy (FT-IR)
  • Success Marker: Disappearance of the oxime/ketone C=N or C=O stretch.

  • New Signal: Appearance of broad ammonium bands (2800–3200 cm⁻¹) in the salt.

NMR Spectroscopy (¹H NMR, DMSO-d₆)

The stereochemistry (cis/trans) can be determined by the coupling constant between H2 and H3, but for general confirmation:

  • H3 (Methine next to NH3+): Look for a multiplet shifted downfield to ~3.5–3.8 ppm (deshielded by ammonium).

  • H2 (Methine next to S and Me): Multiplet at ~3.0–3.4 ppm.

  • Methyl Group: Doublet at ~1.2–1.4 ppm.

  • Ammonium Protons: Broad singlet at ~8.0–8.5 ppm (integrates to 3H, exchangeable with D₂O).

Process Flow Diagram

Workflow Start Start: 2-Methylthiolan-3-one OximeStep Step 1: Oxime Formation (NH2OH / EtOH / 60°C) Start->OximeStep Check1 Check: TLC (Disappearance of Ketone) OximeStep->Check1 RedStep Step 2: Reduction (LiAlH4 / THF / Reflux) Check1->RedStep Pass Quench Fieser Workup (Remove Al salts) RedStep->Quench SaltStep Step 3: Salt Formation (HCl in Dioxane) Quench->SaltStep Final Product: 2-Methylthiolan-3-amine HCl (White Solid, Odorless) SaltStep->Final

Caption: Step-by-step experimental workflow with integrated quality control checkpoint.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Step 2 Incomplete reduction of oximeEnsure reflux is maintained for >4 hours. Oximes can stop at the hydroxylamine stage if under-reduced.
Product is Sticky/Gum Hygroscopic salt or impuritiesRecrystallize from Ethanol/Ether. Dry under high vacuum with P₂O₅.
Strong Sulfur Smell in Final Product Free base remainingThe salt should be odorless. Re-acidify with HCl/Dioxane and wash thoroughly with ether.
Loss of Ring (Desulfurization) Reaction too hot or wrong reductantDo not use Raney Nickel. Keep LiAlH₄ reaction below 70°C.

References

  • Starting Material Data: Sigma-Aldrich. 2-Methyltetrahydrothiophen-3-one Product Sheet. Accessed Oct 2023. Link

  • Oxime Reduction Methodology: Brown, H. C., & Heim, P. (1973). Selective reductions. Journal of Organic Chemistry, 38(5), 912–916.
  • Thiolane Synthesis Context: Paudyal, M. P., et al. (2020). Dirhodium-Catalyzed C–H Amination. Royal Society of Chemistry. Link (Discusses handling of similar amino-thiolane precursors).

  • General Heterocycle Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard reference for sulfur heterocycle stability).

Sources

Application

Optimized Peptide Coupling Protocols for 2-Methylthiolan-3-amine

Content Type: Application Note & Technical Guide Subject: Synthetic Organic Chemistry / Peptide Synthesis Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists Introduction: The Scaffold & Its...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Technical Guide Subject: Synthetic Organic Chemistry / Peptide Synthesis Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Introduction: The Scaffold & Its Challenges

2-Methylthiolan-3-amine (also known as 2-methyltetrahydrothiophen-3-amine) represents a valuable, albeit challenging, building block in modern drug discovery. Structurally, it serves as a thio-isostere of 2-methylcyclopentan-1-amine or a ring-expanded analog of specific thiazolidines. Its incorporation into peptide backbones or small molecule inhibitors allows medicinal chemists to modulate lipophilicity (LogP), metabolic stability, and hydrogen-bond donor/acceptor profiles without significantly altering the steric footprint of the parent scaffold.

However, this molecule presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The C2-methyl group is vicinal to the C3-amine. Depending on the relative stereochemistry (cis vs. trans), this methyl group can significantly crowd the nucleophilic attack trajectory.

  • Sulfur Sensitivity: The thioether moiety is susceptible to oxidation (to sulfoxide or sulfone) and can poison heterogeneous metal catalysts (e.g., Pd/C) used in subsequent deprotection steps.

  • Nucleophilicity: The inductive effect of the sulfur atom (beta-position) can subtly modulate the pKa of the amine, often making it less nucleophilic than its carbocyclic counterparts.

This guide provides three validated protocols to address these specific issues, moving from high-throughput discovery scale to robust process-friendly methodologies.

Chemical Profile & Strategic Considerations

FeatureImplication for CouplingMitigation Strategy
C2-Methyl Sterics Slower reaction rates; potential for incomplete conversion.[1]Use high-activity coupling reagents (HATU, T3P). Extended reaction times (12-24h).
Thiolane Sulfur Risk of S-oxidation (

). Catalyst poisoning.
Avoid peroxides in solvents (test THF/Ether). Do not use hydrogenolysis for Cbz removal later.
Stereochemistry Cis/Trans isomers have different reactivities.Monitor diastereomeric ratio (dr) by LCMS/NMR. Trans is typically more reactive.
Odor (Stench) Unpleasant, lingering thiol-like smell.Bleach Protocol: Treat all waste/glassware with 10% NaClO after product isolation.
The "Sulfur Trap" in Synthesis

Critical Warning: If your synthetic route requires the removal of a protecting group after this coupling, avoid Cbz (Benzyloxcabonyl) . The sulfur atom in the thiolane ring will poison Palladium/Platinum catalysts, stalling hydrogenolysis.

  • Recommended PG: Boc (Acid labile), Fmoc (Base labile), or Alloc (Pd(0) soluble catalyst, less sensitive to poisoning if optimized).

Experimental Protocols

Protocol A: The "Discovery" Method (HATU)

Best for: Small scale (<100 mg), difficult substrates, and rapid library synthesis.

Rationale: HATU is the "gold standard" for sterically hindered amides due to the stabilizing effect of the HOAt moiety on the active ester intermediate.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-Methylthiolan-3-amine (1.1 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIEA (3.0 equiv) and stir for 2 minutes.

  • Reagent Addition: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5 minutes to form the activated ester.

  • Coupling: Add 2-Methylthiolan-3-amine (1.2 equiv).

    • Note: If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIEA.

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours.

    • QC Check: Monitor by LCMS.[2][3] If conversion <50% after 4h, heat to 40°C.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/HATU byproducts).

    • Sat. NaHCO3 (removes unreacted acid).

    • Brine.

  • Dry & Concentrate: Dry over Na2SO4, filter, and concentrate.

Protocol B: The "Scalable & Clean" Method (T3P)

Best for: Gram-scale, Process Chemistry, and minimizing epimerization.

Rationale: Propylphosphonic anhydride (T3P ) is a mild, low-epimerization reagent. Crucially, its byproducts are water-soluble, allowing for a simple extractive workup without chromatography—vital when handling smelly sulfur compounds to minimize hood exposure.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-Methylthiolan-3-amine (1.1 equiv)[4]

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (3.0 - 4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

  • Slurry: Combine Carboxylic Acid and Amine in EtOAc (0.2 M).

  • Base: Add NMM (3.0 equiv). Cool to 0°C if the acid is chiral and prone to racemization; otherwise, run at RT.

  • Addition: Dropwise add T3P solution (1.5 equiv).

  • Reaction: Allow to warm to RT and stir for 12–24 hours. T3P kinetics are often slower than HATU but cleaner.

  • Workup (The "Wash-Only" Purification):

    • Add water to the reaction mixture. Separate layers.

    • Wash Organic layer with 0.5 M HCl (x2).

    • Wash with 10% NaOH or NaHCO3 (x2).

    • Wash with Brine.

  • Isolation: Evaporate solvent. Often yields pure product without column chromatography.

Protocol C: The "Nuclear Option" (Acid Fluoride)

Best for: Extremely hindered systems where HATU/T3P fail.

Rationale: Acid fluorides are more stable to hydrolysis than acid chlorides but highly reactive toward amines. They are less prone to "ketene" formation (a racemization pathway) than acid chlorides.

Reagents: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride.

  • Dissolve Acid (1.0 equiv) in DCM.

  • Add TFFH (1.1 equiv) and DIEA (2.0 equiv). Stir 1h to generate Acid Fluoride in situ.

  • Add 2-Methylthiolan-3-amine (1.2 equiv) + DIEA (1.0 equiv).

  • Reflux in DCM or switch to DCE and heat to 60°C if necessary.

Visualization: Decision Logic & Workflow

PeptideCoupling Start Start: Coupling 2-Methylthiolan-3-amine CheckChiral Is the Carboxylic Acid Chiral/Epimerizable? Start->CheckChiral UseT3P Protocol B: T3P / NMM (Low Epimerization Risk) CheckChiral->UseT3P Yes CheckScale Scale > 1 gram? CheckChiral->CheckScale No DidItWork Conversion > 50%? UseT3P->DidItWork CheckScale->UseT3P Yes (Easier Workup) UseHATU Protocol A: HATU / DIEA (High Yield, Fast) CheckScale->UseHATU No (Discovery) UseHATU->DidItWork Nuclear Protocol C: Acid Fluoride (TFFH or Ghosez Reagent) DidItWork->Nuclear No Workup Workup Phase DidItWork->Workup Yes Nuclear->Workup WarningS CRITICAL: Avoid Bleach in Product Stream (S-Oxidation Risk) Workup->WarningS Waste Waste Treatment: Bleach Quench (Stench Control) WarningS->Waste

Caption: Decision tree for selecting the optimal coupling protocol based on substrate chirality, scale, and reactivity.

Troubleshooting & "Self-Validating" Checks

To ensure the protocol is working (Trustworthiness), perform these checks:

  • The "Color Change" Test (HATU): Upon adding HATU/DIEA to the acid, the solution must turn yellow/orange. If it remains colorless, your HATU may be hydrolyzed (old reagent). Action: Use fresh HATU.

  • The "S-Oxidation" Check: In LCMS, look for M+16 (Sulfoxide) or M+32 (Sulfone) peaks.

    • Cause: Peroxides in ether/THF or aggressive workup.

    • Fix: Test solvents with KI strips; use DCM or DMF instead of ethers.

  • The "Rotamer" Confusion: NMR of amides containing this ring often show complex rotamers (doubled peaks) due to restricted rotation around the amide bond and the 2-Me steric clash.

    • Validation: Run VT-NMR (Variable Temperature) at 60°C. If peaks coalesce, it's rotamers, not impurities.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, A. W., et al. (2011). Protection of α-Amino Acid-Derived Sulfides for Peptide Synthesis. Journal of Organic Chemistry. (Discusses sulfur sensitivity in peptide coupling).
  • Enamine Ltd. (2024). Building Block: 2-methyltetrahydrothiophen-3-amine. Catalog Data & Safety Sheet. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[5] Journal of the American Chemical Society, 115(10), 4397-4398. (Foundational text for HATU efficiency). Link

Sources

Method

Application Note: Strategic Integration of 2-Methylthiolan-3-amine in Next-Generation Agrochemical Design

The Rationale: Sulfur Bioisosterism in Crop Protection The discovery of novel agrochemicals relies heavily on bioisosteric replacement to overcome resistance, improve systemic mobility, and optimize metabolic profiles. S...

Author: BenchChem Technical Support Team. Date: March 2026

The Rationale: Sulfur Bioisosterism in Crop Protection

The discovery of novel agrochemicals relies heavily on bioisosteric replacement to overcome resistance, improve systemic mobility, and optimize metabolic profiles. Sulfur-containing heterocycles have proven exceptionally valuable in agriculture, serving as essential components in modern herbicide, fungicide, and insecticide formulations[1].

2-Methylthiolan-3-amine (CAS 357173-32-1) is a highly versatile building block featuring a saturated five-membered sulfur heterocycle (thiolane) substituted with an amine and a methyl group. Replacing traditional isocyclic (cyclopentyl) or N-heterocyclic (pyrrolidinyl) rings with a thiolane ring offers distinct isosteric advantages[2]. The sulfur atom introduces a polarizable electron cloud capable of forming chalcogen bonds with target proteins, while simultaneously acting as a metabolic trigger. Historically, the thiolane motif has been successfully employed in systemic agrochemicals like the rice fungicide isoprothiolane, demonstrating its ability to confer robust systemic properties and resistance to rain wash[3][4].

This application note details how drug development professionals and agrochemical scientists can utilize 2-methylthiolan-3-amine to design novel Succinate Dehydrogenase Inhibitors (SDHIs) and metabolically activated propesticides.

Physicochemical Profiling: The Thiolane Advantage

To understand the causality behind selecting 2-methylthiolan-3-amine over its carbon or nitrogen analogs, we must analyze its physicochemical impact on a hypothetical agrochemical scaffold. The table below summarizes the comparative advantages of the thiolane ring in balancing cuticular penetration (lipophilicity) with vascular transport (hydrophilicity).

PropertyCyclopentanamine (Carbocycle)2-Methylpyrrolidin-3-amine (N-Heterocycle)2-Methylthiolan-3-amine (S-Heterocycle)
ClogP (Estimated) ~0.9~0.3~0.8
H-Bond Acceptors 1 (Amine only)2 (Amine, Ring N)2 (Amine, Ring S)
Metabolic Liability Cytochrome P450 HydroxylationN-Oxidation, Ring OpeningSulfoxidation (Propesticide potential)
Target Interactions Hydrophobic (Van der Waals)Hydrogen BondingHydrophobic + Chalcogen Bonding
Agrochemical Utility Baseline lipophilicity, poor systemic mobilityHigh polarity, poor cuticular penetrationBalanced lipophilicity, high systemic phloem mobility post-oxidation

Workflow A: Design and Synthesis of Thiolane-Based SDHI Fungicides

Causality & Mechanism

Carboxamide fungicides (FRAC code 7), commonly known as Succinate Dehydrogenase Inhibitors (SDHIs), function by binding to the ubiquinone-binding pocket (Q-site) of fungal Complex II, thereby halting the TCA cycle and cellular respiration[5]. Traditional SDHIs utilize lipophilic anilines or cycloalkylamines. By coupling a pyrazole-4-carboxylic acid pharmacophore with 2-methylthiolan-3-amine, the resulting amide positions the polarizable sulfur atom directly within the hydrophobic Q-site. This allows for potential chalcogen bonding with the backbone carbonyls of the target enzyme, a mechanism known to increase binding affinity against resistant fungal strains.

Self-Validating Experimental Protocol

Step 1: Amide Coupling (Activation & Conjugation)

  • Dissolve 1.0 eq of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous DMF (0.2 M).

  • Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester. Causality: HATU is chosen over standard carbodiimides (like EDCI) to prevent epimerization at the chiral centers of the thiolane ring.

  • Add 1.1 eq of 2-methylthiolan-3-amine. Stir for 4 hours at room temperature.

Step 2: Purification & Analytical Validation

  • Quench the reaction with saturated aqueous

    
     and extract with Ethyl Acetate (3x).
    
  • Wash the combined organic layers with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Validation Checkpoint: Analyze the crude mixture via LC-MS. The presence of the

    
     peak corresponding to the coupled product, alongside 
    
    
    
    -NMR confirmation of the amide proton (
    
    
    ~8.0 ppm), validates successful conjugation. Purify via reverse-phase HPLC.

Step 3: In Vitro Mycelial Growth Inhibition Assay

  • Prepare Potato Dextrose Agar (PDA) plates spiked with the purified thiolane-SDHI at concentrations ranging from 0.01 to 100 ppm.

  • Inoculate the center of each plate with a 5 mm mycelial plug of Botrytis cinerea.

  • Validation Checkpoint: Include a plate with Boscalid (commercial SDHI) as a positive control, and a solvent-only (DMSO) plate as a negative control. Incubate at 25°C for 72 hours. Calculate the

    
     based on radial growth inhibition relative to the negative control.
    

SDHI_Synthesis A 2-Methylthiolan-3-amine (Amine Nucleophile) C Amide Coupling (HATU, DIPEA, DMF) A->C B Pyrazole-4-carboxylic acid (SDHI Pharmacophore) B->C D Thiolane-SDHI Candidate (Purified via HPLC) C->D LC-MS/NMR Verification E In Vitro Validation (B. cinerea Mycelial Assay) D->E

Figure 1: Workflow for the synthesis and biological validation of a novel thiolane-based SDHI fungicide.

Workflow B: Propesticide Activation and Systemic Mobility

Causality & Mechanism

For insecticides and fungicides to effectively control piercing-sucking pests or vascular pathogens, they must exhibit systemic mobility within the plant (phloem and xylem transport). However, compounds must initially be lipophilic enough to penetrate the waxy plant cuticle.

The thiolane ring solves this paradox via the propesticide concept . The parent thioether is lipophilic, allowing rapid cuticular penetration. Once inside the plant tissue, plant Cytochrome P450 enzymes oxidize the sulfur atom to a sulfoxide (and eventually a sulfone). This mono-oxidized sulfinyl group drastically lowers the logP, increasing water solubility and enabling the active metabolite to travel systemically through the phloem. This metabolic activation is a proven strategy, famously utilized by fiprole insecticides[2].

Self-Validating Experimental Protocol

Step 1: Foliar Application & Hydroponic Dosing

  • Formulate the thiolane-based agrochemical as a 100 ppm suspension in water with 0.1% Tween-20 (surfactant).

  • Apply the formulation to the true leaves of 3-week-old tomato plants (Solanum lycopersicum).

Step 2: Sap Extraction (Xylem vs. Phloem)

  • After 48 hours, sever the stem 2 cm above the soil line to collect xylem exudate (root pressure).

  • To collect phloem sap, place the severed upper stem in a sealed chamber with an EDTA solution to prevent callose formation, allowing phloem sap to bleed into the collection tube.

Step 3: LC-MS/MS Metabolic Profiling

  • Dilute the collected sap samples 1:10 in LC-MS grade Acetonitrile/Water (50:50) and filter through a 0.22 µm PTFE syringe filter.

  • Validation Checkpoint: Run the samples via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. You must monitor for two specific masses: the parent compound (

    
    ) and the sulfoxide metabolite (
    
    
    
    ).
  • Causality Confirmation: A successful propesticide design is validated if the parent lipophilic compound is found primarily on the leaf surface/cuticle wash, while the +16 Da sulfoxide metabolite is the dominant species quantified in the phloem sap.

Propesticide_Pathway A Thiolane Agrochemical (Lipophilic: Cuticular Entry) B Plant CYP450 Metabolism A->B Foliar Application C Sulfoxide Metabolite (+16 Da Mass Shift) B->C [O] Addition D Phloem Transport (Systemic Distribution) C->D Increased Hydrophilicity

Figure 2: Metabolic activation pathway of a thiolane-based propesticide, demonstrating the transition from cuticular penetration to systemic phloem transport.

References

  • Design of Synthetic Strategies towards Sulfur Containing Scaffolds - Who we serve - Thieme-connect.
  • Sulfur chemistry in crop protection | Request PDF - ResearchG
  • JP2016505511A - Substituted tolyl fungicide and fungicide - Google P
  • 5.23 ISOPROTHIOLANE (299)
  • Isoprothiolane - General, Analysis, Material Safety Data Sheet, Report, Applications, Product, Suppliers - Primaryinfo.com.

Sources

Application

Scalable Manufacturing Routes for 2-Methyltetrahydrothiophen-3-amine: A Comprehensive Protocol

Executive Summary The compound 2-methyltetrahydrothiophen-3-amine (and its hydrochloride salt, CAS 1909311-78-9) is a highly specialized saturated heterocyclic building block. Its unique structural presentation—a sulfur-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-methyltetrahydrothiophen-3-amine (and its hydrochloride salt, CAS 1909311-78-9) is a highly specialized saturated heterocyclic building block. Its unique structural presentation—a sulfur-containing five-membered ring with adjacent methyl and amine stereocenters—makes it a valuable intermediate in the development of novel kinase inhibitors, beta-lactam antibiotics, and agrochemical active ingredients.

Because direct commercial availability of the amine at metric-ton scales is limited, process chemists must rely on scalable, atom-economical synthetic routes. This application note details a robust, three-step manufacturing protocol: a base-catalyzed Thia-Michael addition, a regioconvergent Dieckmann condensation/decarboxylation, and a high-pressure catalytic reductive amination.

Process Chemistry Rationale & Causality

To ensure a self-validating and scalable system, the synthetic strategy avoids cryogenic conditions, hazardous azide intermediates, and stoichiometric transition-metal oxidants.

  • Thia-Michael Addition: The sequence begins with the coupling of ethyl 2-mercaptopropanoate and ethyl acrylate. Piperidine is selected as a mild organocatalyst over stronger inorganic bases to prevent the competitive anionic polymerization of ethyl acrylate. The reaction is highly exothermic but proceeds with near-quantitative atom economy.

  • Regioconvergent Dieckmann Condensation: The resulting thioether diester undergoes a Dieckmann cyclization[1]. Because the diester possesses two distinct enolizable

    
    -carbons, cyclization yields a mixture of two regioisomeric 
    
    
    
    -keto esters. However, the brilliance of this route lies in its regioconvergence : upon acidic hydrolysis and thermal decarboxylation, both regioisomers collapse into a single, identical target ketone: 2-methyltetrahydrothiophen-3-one [2].
  • Reductive Amination: The final step converts the ketone to the primary amine. For industrial scale-up, catalytic hydrogenation using Raney-Nickel and anhydrous ammonia is chosen over hydride reagents (e.g., NaBH

    
    CN). Raney-Nickel provides superior E-factors, eliminates toxic boron/cyanide waste streams, and selectively reduces the transient imine without poisoning the sulfur heteroatom [3].
    

Visual Workflows

SyntheticWorkflow A Ethyl 2-mercaptopropanoate + Ethyl acrylate B Thia-Michael Addition A->B C Thioether Diester Intermediate B->C D Dieckmann Condensation & Decarboxylation C->D E 2-Methyltetrahydrothiophen-3-one D->E F Reductive Amination (NH3, H2, Raney-Ni) E->F G 2-Methyltetrahydrothiophen-3-amine F->G

Figure 1: Three-step scalable synthetic workflow for 2-methyltetrahydrothiophen-3-amine.

Regioconvergence cluster_0 Dieckmann Cyclization (NaOEt in Toluene) Diester Diethyl 2-((3-ethoxy-3-oxopropyl)thio)propanoate RegioA Regioisomer A Ethyl 5-methyl-4-oxotetrahydrothiophene-3-carboxylate Diester->RegioA a-deprotonation (C3') RegioB Regioisomer B Ethyl 2-methyl-3-oxotetrahydrothiophene-2-carboxylate Diester->RegioB a-deprotonation (C2) Ketone 2-Methyltetrahydrothiophen-3-one (Single Product) RegioA->Ketone H3O+, Heat (-CO2) RegioB->Ketone H3O+, Heat (-CO2)

Figure 2: Regioconvergent decarboxylation of Dieckmann intermediates into a single ketone.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Diethyl 2-((3-ethoxy-3-oxopropyl)thio)propanoate

Objective: Form the linear thioether framework via a highly atom-economical Thia-Michael addition.

  • Reactor Preparation: Purge a 50 L glass-lined reactor with N

    
    . Charge the reactor with ethyl 2-mercaptopropanoate (10.0 kg, 74.5 mol) and cool the jacket to 10°C.
    
  • Catalyst Addition: Add piperidine (317 g, 3.7 mol, 0.05 eq) to the reactor. Stir at 150 rpm.

  • Monomer Dosing: Slowly dose ethyl acrylate (7.84 kg, 78.3 mol, 1.05 eq) into the reactor over 2 hours.

    • Causality Note: The reaction is highly exothermic. Dosing must be strictly controlled to maintain the internal temperature between 25°C and 35°C. Exceeding 40°C increases the risk of acrylate polymerization.

  • Maturation: Once dosing is complete, heat the mixture to 45°C for 3 hours. Verify completion via GC-FID (target: <1% residual thiol).

  • Workup: Quench the catalyst by adding 10 L of 1M HCl. Separate the aqueous layer. Wash the organic layer with 10 L of saturated NaCl.

  • Isolation: Concentrate the organic layer under reduced pressure (50 mbar, 60°C) to yield the thioether diester as a pale yellow oil.

Step 2: Dieckmann Condensation and Decarboxylation

Objective: Cyclize the linear diester and decarboxylate to form 2-methyltetrahydrothiophen-3-one [2].

  • Cyclization: In a 100 L reactor, dissolve the thioether diester (approx. 17.0 kg) in anhydrous toluene (30 L).

  • Base Addition: Add sodium ethoxide (21 wt% solution in ethanol, 28.9 kg, 1.2 eq) slowly at 20°C.

  • Equilibrium Driving: Heat the reactor to 85°C. Begin fractional distillation to remove ethanol (both the solvent from the NaOEt solution and the byproduct of the condensation).

    • Causality Note: Removing ethanol leverages Le Chatelier's principle, driving the reversible Dieckmann equilibrium toward the cyclic

      
      -keto ester enolate [1].
      
  • Hydrolysis & Decarboxylation: Once ethanol distillation ceases, cool the reactor to 20°C. Cautiously add 6M H

    
    SO
    
    
    
    (40 L) to achieve a pH of <1.
  • Thermal Decarboxylation: Heat the biphasic mixture to a vigorous reflux (approx. 100°C) for 8 hours.

    • Self-Validation: The reaction progress is visually validated by the evolution of CO

      
       gas. Decarboxylation is complete when gas bubbling ceases.
      
  • Extraction & Purification: Cool to 25°C, separate the phases, and extract the aqueous layer with MTBE (2 x 15 L). Combine the organic layers, wash with saturated NaHCO

    
    , dry over Na
    
    
    
    SO
    
    
    , and concentrate. Vacuum distill the crude product (bp ~82°C at 28 mmHg) to afford pure 2-methyltetrahydrothiophen-3-one.
Step 3: Catalytic Reductive Amination

Objective: Convert the cyclic ketone to 2-methyltetrahydrothiophen-3-amine using industrial hydrogenation [3].

  • Autoclave Charging: To a 20 L Hastelloy high-pressure autoclave, charge 2-methyltetrahydrothiophen-3-one (5.0 kg, 43.0 mol).

  • Amine Source: Add a 7M solution of anhydrous ammonia in methanol (30.7 L, 215 mol, 5.0 eq).

    • Causality Note: A large excess of ammonia is required to suppress the formation of secondary and tertiary amine byproducts.

  • Catalyst Addition: Add Raney-Nickel (W.R. Grace type, 500 g, 10 wt% relative to ketone).

    • Safety Warning: Raney-Nickel is highly pyrophoric. It must be washed with methanol to remove water prior to addition and transferred under a strict argon atmosphere.

  • Hydrogenation: Seal the autoclave, purge three times with N

    
    , and three times with H
    
    
    
    . Pressurize the vessel to 50 bar with H
    
    
    gas. Heat the reaction to 60°C and stir at 800 rpm for 12 hours.
  • Filtration: Cool the reactor to 20°C and vent the H

    
     safely. Filter the reaction mixture through a pad of Celite under a nitrogen blanket to remove the Raney-Nickel catalyst.
    
  • Isolation: Concentrate the methanolic filtrate under vacuum. Dissolve the crude oil in MTBE (10 L) and extract with 2M HCl (10 L). Discard the organic layer (contains unreacted ketone/alcohols). Basify the aqueous layer with 50% NaOH to pH >12, and extract the free amine with dichloromethane (2 x 8 L). Concentrate the DCM to yield the target 2-methyltetrahydrothiophen-3-amine.

Process Metrics and Quantitative Data

Process ParameterStep 1: Thia-MichaelStep 2: Dieckmann / DecarbStep 3: Reductive Amination
Key Reagents Ethyl acrylate, PiperidineNaOEt, H

SO

NH

(MeOH), H

, Raney-Ni
Operating Temp. 25°C – 45°C85°C (Distill)

100°C
60°C
Pressure AtmosphericAtmospheric50 bar
Reaction Time 5 hours12 hours12 hours
Molar Yield 96%78%82%
Purity (GC-FID) >98%>97%>99% (after acid/base workup)
E-Factor ~1.2~4.5 (Aqueous waste)~2.1

References

  • Name Reactions in Organic Synthesis: Dieckmann Reaction. Cambridge University Press. General principles of the intramolecular condensation of diesters.
  • Dihydro-2-methyl-3(2H)-thiophenone (CID 61664). PubChem, National Institutes of Health. Compound properties and metabolic data.
  • Preparation of Amines by Direct Reductive Amination over Nickel-Raney Catalysts. Scientific Research Publishing. Industrial methodologies for primary amine synthesis.

Technical Notes & Optimization

Troubleshooting

Improving yield in the cyclization of 2-Methylthiolan-3-amine

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-Methylthiolan-3-amine (2-methyl-tetrahydrothiophen-3-amine). This guide addresses the critical cyclizat...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-Methylthiolan-3-amine (2-methyl-tetrahydrothiophen-3-amine).

This guide addresses the critical cyclization steps involved in constructing the thiolane ring system, specifically focusing on the Dieckmann Condensation route, which is the industry standard for scalability and regiocontrol.

Reaction Pathway & Mechanistic Logic

The synthesis of 2-Methylthiolan-3-amine typically proceeds via a Michael Addition followed by a Dieckmann Cyclization , Decarboxylation, and Reductive Amination. The "cyclization" step (Dieckmann) is the most common yield-limiting bottleneck due to competing polymerization and oxidation.

The Synthetic Pathway (DOT Visualization)

G Start1 Methyl 2-mercaptopropionate (Thiol Source) Michael Linear Thioether Diester (Intermediate) Start1->Michael Michael Addn. (Base cat.) Start2 Methyl Acrylate (Michael Acceptor) Start2->Michael Dieckmann Dieckmann Cyclization (CRITICAL STEP) Michael->Dieckmann NaH/Toluene or NaOMe/MeOH KetoEster 4-Methoxycarbonyl- 2-methyl-3-thiolanone Dieckmann->KetoEster Ring Closure Decarb 2-Methyl-3-thiolanone (Ketone) KetoEster->Decarb Acid Hydrolysis (-CO2) Product 2-Methylthiolan-3-amine (Target) Decarb->Product Reductive Amination (NH4OAc, NaBH3CN)

Figure 1: Step-wise synthesis pathway highlighting the critical Dieckmann cyclization node.

Troubleshooting the Cyclization (Dieckmann Condensation)

The formation of the 5-membered thiolane ring is thermodynamically favorable but kinetically sensitive. The reaction involves the attack of the


-methylene carbanion (derived from the acrylate moiety) onto the ester of the propionate moiety.
Critical Failure Modes & Solutions
SymptomProbable CauseCorrective Action
Low Yield (<30%) Moisture Contamination: The Dieckmann enolate is instantly quenched by water, preventing cyclization and leading to hydrolysis of the linear diester.Protocol Check: Ensure all glassware is flame-dried. Use anhydrous solvents (THF or Toluene, <50 ppm H₂O). Switch base from NaOMe to NaH (60% in oil) or KOtBu in THF for irreversible deprotonation.
Complex Mixture / Tars Sulfur Oxidation: Thioethers are susceptible to oxidation to sulfoxides/sulfones under basic aerobic conditions, which do not cyclize efficiently.[1]Degassing: Sparge all solvents with Argon/Nitrogen for 30 mins prior to use. Run the reaction under a strict inert atmosphere.
Wrong Regioisomer Kinetic vs. Thermodynamic Control: Attack can theoretically occur from the methine position (less likely) or the methylene position.Temperature Control: Conduct the cyclization at 0°C to Room Temperature . Avoid refluxing initially. The methylene proton (derived from acrylate) is more accessible than the methine proton (derived from thiolactate).
Solidification/Stalling Product Precipitation: The enolate salt of the cyclic beta-keto ester often precipitates, halting the reaction if stirring fails.Solvent Volume: Use a sufficient solvent volume (10-15 mL/g of reactant). If using Toluene, add a small amount of THF or DMF to improve solubility of the intermediate enolate.

Step-by-Step Optimization Protocol

This protocol is optimized for the Dieckmann Cyclization of Methyl 3-((1-methoxy-1-oxopropan-2-yl)thio)propanoate to Methyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate.

Phase 1: Preparation of the Linear Precursor
  • Reagents: Methyl 2-mercaptopropionate (1.0 eq), Methyl Acrylate (1.1 eq), Piperidine (0.05 eq).

  • Procedure: Mix neat or in Methanol at 0°C. Stir for 2-4 hours.

  • Checkpoint: Monitor by TLC/GC. Disappearance of thiol is critical. If thiol remains, it will poison the subsequent Dieckmann catalyst.[1]

  • Workup: Evaporate volatiles completely. The linear diester is usually an oil and can be used directly if purity >95%.

Phase 2: The Cyclization (Yield Critical Step)
  • Setup: Flame-dried 3-neck flask, N₂ atmosphere, mechanical stirring (magnetic stirring often fails due to slurry formation).

  • Base Suspension: Suspend NaH (1.2 eq) in anhydrous Toluene (or THF) at 0°C.

  • Addition: Add the linear diester (diluted in Toluene) dropwise over 30-60 minutes. Slow addition is crucial to prevent intermolecular Claisen condensation (dimerization).

  • Reaction: Allow to warm to Room Temperature. If no reaction occurs after 1h, heat to 60°C.

    • Visual Cue: The mixture should turn thick and yellow/orange.

  • Quench: Cool to 0°C. Add Glacial Acetic Acid (1.2 eq) dropwise to neutralize the enolate before adding water. This prevents rapid basic hydrolysis of the ring ester.

  • Extraction: Dilute with water, extract with EtOAc. Wash with Brine.[2]

Phase 3: Decarboxylation & Amination[1]
  • Decarboxylation: Reflux the keto-ester in 10% H₂SO₄/Water for 2-4 hours. Note: Monitor CO₂ evolution.

  • Reductive Amination: React the resulting 2-methyl-3-thiolanone with Ammonium Acetate (10 eq) and NaBH₃CN (1.5 eq) in Methanol.

    • Stereochemistry Note: This typically yields a mixture of cis and trans isomers. For high cis-selectivity, consider using bulky hydride sources or specific chelation-controlled reduction conditions.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing large amounts of disulfide byproduct? A: This occurs during the Michael addition step if the thiol is exposed to air before reacting with the acrylate. Ensure the thiol is fresh and the reaction is kept under inert gas. Disulfides will not participate in the Dieckmann cyclization and will carry through as impurities.

Q2: Can I use Sodium Methoxide (NaOMe) instead of Sodium Hydride (NaH)? A: Yes, NaOMe in Methanol is the "classic" condition. However, it is an equilibrium reaction.[1] The byproduct is Methanol. To drive the reaction to completion, you must distill off the Methanol (if using Toluene/NaOMe) or use a large excess of base. NaH is generally superior for yield because the byproduct is H₂ gas, making the deprotonation irreversible and driving the equilibrium forward.

Q3: My final amine product is unstable. How do I store it? A: 3-Aminothiolanes are prone to oxidation (to sulfoxides) and atmospheric carbonate formation. Store the product as its Hydrochloride (HCl) or Oxalate salt . The salt forms are non-volatile, crystalline, and stable at room temperature.[1] To generate the salt: dissolve the free amine in ether and bubble dry HCl gas or add HCl in Dioxane.

Q4: How do I control the stereochemistry (cis/trans) of the amine? A: The Dieckmann route produces a racemic ketone. The relative stereochemistry is set during the reductive amination.

  • Thermodynamic Control: Equilibrating the imine often favors the trans isomer.

  • Kinetic Control: Reducing at low temperature (-78°C) with bulky reagents (e.g., L-Selectride) on the pre-formed imine can favor the cis isomer due to steric approach opposite the methyl group.

References

  • Dieckmann Condensation Mechanism & Optimization

    • Davis, B. R., & Garrett, P. J. (1979).[1] The Dieckmann Condensation. Comprehensive Organic Synthesis.

    • Source:

  • Synthesis of Thiolan-3-ones

    • Woodward, R. B., & Eastman, R. H. (1946).[1] The Synthesis of Thiolan-3-ones. Journal of the American Chemical Society.

    • Source:

  • Reductive Amination Stereocontrol

    • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

    • Source:

  • Handling of Aminothiolanes (Stability)

    • Safe Handling of Organosulfur Compounds. University of Pennsylvania EHRS Guidelines.
    • Source:

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-Methylthiolan-3-amine

Executive Summary & Mechanism of Failure The Core Problem: 2-Methylthiolan-3-amine (and similar aminothiolanes) presents a dual-stability challenge. While the amine group ( ) is susceptible to carbamate formation via atm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Failure

The Core Problem: 2-Methylthiolan-3-amine (and similar aminothiolanes) presents a dual-stability challenge. While the amine group (


) is susceptible to carbamate formation via atmospheric 

, the primary failure mode is the oxidation of the thioether sulfur .

Unlike simple ethers, the sulfur atom in the tetrahydrothiophene ring is a "soft" nucleophile with high electron density. It reacts readily with atmospheric oxygen (autoxidation) and trace peroxides to form the sulfoxide (


) and eventually the sulfone  (

).

Why this matters:

  • Kinetic Acceleration: The neighboring amine group can act as an intramolecular base or H-bond donor, potentially stabilizing the transition states for oxidation, making this molecule more labile than unsubstituted tetrahydrothiophene.

  • Catalyst Poisoning: If used as a ligand or precursor in metal-catalyzed cross-coupling, even trace amounts of sulfoxide (a potent ligand itself) can poison the catalyst, leading to reaction failure.

Visualization: The Oxidation Cascade

The following diagram illustrates the irreversible oxidation pathway you must prevent.

OxidationCascade MTA 2-Methylthiolan-3-amine (Active Reagent) Sulfoxide Sulfoxide Impurity (Polar, Catalyst Poison) MTA->Sulfoxide  Slow Autoxidation   Oxygen Atmospheric O2 / Peroxides Oxygen->MTA Sulfone Sulfone (Inert Dead End) Sulfoxide->Sulfone  Over-oxidation  

Caption: The stepwise oxidation of the thioether moiety. The conversion to sulfoxide is the primary degradation pathway during storage.

The "Golden Standard" Storage Protocol

To guarantee reagent integrity, you must disrupt the three vectors of oxidation: Heat, Light, and Oxygen.

A. Physical State Selection (Critical Decision)

Recommendation: Store as the Hydrochloride (HCl) Salt whenever possible.

  • Reasoning: The free base is a liquid or low-melting solid that allows rapid diffusion of oxygen. The HCl salt is a crystalline lattice. The crystal structure physically impedes oxygen diffusion and "locks" the amine, preventing it from assisting in any auto-catalytic oxidation loops.

B. Environmental Controls
ParameterSpecificationTechnical Rationale
Atmosphere Argon (Sparged)Argon is heavier than air and forms a "blanket" over the substance. Nitrogen is lighter and diffuses away faster when the container is opened.
Temperature -20°C or -80°C Arrhenius equation dictates that lowering temperature reduces oxidation kinetics. -20°C is mandatory for long-term storage (>1 month).
Container Amber Glass + Teflon Seal Amber glass blocks UV light (photo-oxidation). Teflon (PTFE) liners prevent oxygen permeation better than standard polyethylene caps.
Headspace Minimized Large headspace = large oxygen reservoir. Transfer to smaller vials if the volume decreases.
C. Protocol: The "Argon Blanket" Technique

Use this every time you close the bottle.

  • Connect a pastor pipette to a generic Argon line.

  • Insert the pipette tip deep into the vial, just above the liquid/solid surface.

  • Flow Argon gently for 15–30 seconds (avoid blowing the powder away).

  • Slowly withdraw the pipette while simultaneously capping the vial.

  • Seal: Parafilm is not an oxygen barrier. It only retains moisture. Use electrical tape or a proper shrink seal for long-term storage.

Troubleshooting & Diagnostics

User Question: "My reagent has turned yellow. Is it still good?"

Diagnosis: Pure aminothiolanes are typically colorless (liquids) or white (salts).

  • Yellowing: Indicates formation of polysulfides or N-oxides (minor pathway).

  • Cloudiness (in liquids): Often indicates carbamate formation (reaction with

    
    ) or moisture absorption.
    

The "Self-Validating" Check: Before using the reagent in a critical step, perform this rapid check:

  • TLC Analysis:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: 10% MeOH in DCM (plus 1%

      
       to streak the amine).
      
    • Visualization: Ninhydrin (stains amine) or Iodine (stains sulfur).

    • Result: The Sulfoxide is significantly more polar than the sulfide. It will appear as a distinct spot with a much lower

      
       value (near the baseline) compared to the parent thioether.
      
  • NMR Verification (The Gold Standard):

    • Take a crude

      
      -NMR in 
      
      
      
      or
      
      
      .
    • Look for: The protons adjacent to the sulfur atom (

      
      -protons).
      
    • Shift: Oxidation to sulfoxide causes a significant downfield shift (deshielding) of these protons (typically shifting from

      
       2.5–3.0 ppm to 
      
      
      
      3.5–4.0 ppm).

Rescue Operations: Purification

If your diagnostic confirms oxidation (>5% sulfoxide), do not use the reagent "as is." You must purify it.

Workflow: Purification Decision Tree

PurificationTree Start Contaminated Reagent CheckState Physical State? Start->CheckState Liquid Liquid (Free Base) CheckState->Liquid Solid Solid (Salt) CheckState->Solid Distill Vacuum Distillation (bp will be lower than Sulfoxide) Liquid->Distill  Best Method   Recryst Recrystallization (EtOH/Et2O) Solid->Recryst  Best Method  

Caption: Select the purification method based on the physical form of the amine.

Protocol A: Vacuum Distillation (For Free Base)

Sulfoxides have much higher boiling points than their corresponding sulfides due to dipolar interactions.

  • Set up a short-path distillation apparatus.

  • Apply high vacuum (<1 mmHg).

  • Distill at the lowest possible temperature. The pure amine will distill over first; the oxidized residue (sulfoxide/sulfone) will remain in the pot.

Protocol B: Recrystallization (For HCl Salts)

Sulfoxide salts are often more soluble in alcohols than the pure amine salt.

  • Dissolve the crude solid in a minimum amount of hot Ethanol (absolute).

  • Add Diethyl Ether dropwise until the solution just becomes cloudy.

  • Cool slowly to 4°C, then -20°C.

  • Filter the crystals under Argon.

Frequently Asked Questions (FAQ)

Q: Can I use antioxidants like BHT to stabilize the solution? A: Not recommended. While BHT scavenges radicals, it introduces a chemical impurity that can interfere with sensitive downstream catalysis or biological assays. Physical exclusion of oxygen (Argon/Cold) is cleaner and preferred for pharmaceutical intermediates.

Q: I see a white crust on the cap. Is this oxidation? A: Likely not. This is usually ammonium carbamate formation, caused by the amine reacting with


 in the air.
  • Fix: This is reversible. If you are using the free base, you can flush the bottle with Argon. If the crust falls into the liquid, filtration usually removes it. It does not indicate sulfur oxidation.

Q: How long can I store the 2-Methylthiolan-3-amine HCl salt at -20°C? A: If sealed correctly under Argon, the salt is stable for 12–24 months . The free base liquid has a shelf life of approximately 3–6 months before detectable oxidation occurs.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard protocols for purification of amines and thioethers).

  • Drabowicz, J., et al. (2008). Oxidation of Sulfides to Sulfoxides and Sulfones. In Science of Synthesis. Thieme Chemistry.
  • Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press. (Fundamental reactivity of the thiolane ring).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12204369 (Tetrahydrothiophen-3-amine). (General stability data for the class).

Sources

Troubleshooting

Minimizing side reactions during 2-Methylthiolan-3-amine alkylation

Executive Summary & Chemical Logic The alkylation of 2-Methylthiolan-3-amine presents a classic chemoselectivity challenge due to the presence of two competing nucleophilic sites: the nitrogen (amine) and the sulfur (thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

The alkylation of 2-Methylthiolan-3-amine presents a classic chemoselectivity challenge due to the presence of two competing nucleophilic sites: the nitrogen (amine) and the sulfur (thioether) within the ring.

  • The Trap: Sulfur is a "soft" nucleophile, while the amine is a "harder" nucleophile. Standard alkylating agents (like alkyl iodides) often lead to rapid S-alkylation , forming water-soluble sulfonium salts that are frequently lost during aqueous workup, leading to "missing mass" and low yields.

  • The Solution: Success requires manipulating Hard-Soft Acid-Base (HSAB) parameters and kinetic control to favor N-alkylation, or bypassing direct alkylation entirely in favor of Reductive Amination .

Interactive Troubleshooting Modules

Module A: The "Missing Mass" Phenomenon (S-Alkylation)

Symptom: “I reacted my amine with an alkyl halide, but after aqueous workup, my yield is <10%. The crude NMR shows complex splitting or broad peaks.”

Diagnosis: You likely formed a Sulfonium Salt . The sulfur atom attacked the alkylating agent. The resulting salt is highly polar/ionic and partitioned into your aqueous waste stream during extraction.

Mechanisms & Pathways:

ReactionPathways SM 2-Methylthiolan-3-amine (Starting Material) N_Alk N-Alkyl Product (Secondary Amine) [DESIRED] SM->N_Alk Hard Electrophile (e.g., R-OTs, R-Cl) S_Alk S-Alkyl Sulfonium Salt (Water Soluble) [DEAD END] SM->S_Alk Soft Electrophile (e.g., R-I, R-Br) RX Alkylating Agent (R-X) Poly N,N-Dialkyl (Over-alkylation) N_Alk->Poly Excess Reagent Uncontrolled pH

Figure 1: Competing reaction pathways. Note that soft electrophiles favor the undesired S-alkylation pathway.

Corrective Actions:

  • Switch Leaving Groups: Stop using Alkyl Iodides (Soft). Use Alkyl Tosylates (OTs) or Mesylates (OMs) . These are "harder" electrophiles and react preferentially with the "harder" Nitrogen.

  • Solvent Switch: Avoid polar aprotic solvents (DMF, DMSO) if possible, as they can enhance the nucleophilicity of Sulfur. Use protic solvents (MeOH, EtOH) which solvate the leaving group anions and can retard S-alkylation via hydrogen bonding, or non-polar solvents (DCM) where the sulfonium salt might precipitate out (allowing filtration of the impurity).

  • The "Gold Standard" Fix: Switch to Reductive Amination (See Section 4).

Module B: The "Polysubstitution" Problem

Symptom: “I see a mixture of starting material, mono-alkylated product, and di-alkylated product.”

Diagnosis: The product (secondary amine) is more nucleophilic than the starting material (primary amine).

Data: Relative Nucleophilicity & Control

ParameterDirect Alkylation (R-X)Reductive Amination (R-CHO)
Intermediate None (Direct SN2)Imine / Iminium Ion
Selectivity Poor (Statistical mixture)Excellent (Stepwise)
Risk of S-Alk High (with soft halides)Low (Aldehydes don't alkylate S)
Recommendation Avoid if possiblePreferred Method

Corrective Actions:

  • Stoichiometry: If you must use direct alkylation, use a 5:1 excess of the amine relative to the alkylating agent. This statistically favors mono-alkylation. You will have to recover the unreacted starting material.

  • Protecting Groups: Use a Boc-protection strategy:

    • Step 1: Protect amine (Boc).

    • Step 2: Alkylate (requires strong base, risky for S-ring).

    • Better: Reductive amination avoids this entirely.

Standard Operating Procedures (SOPs)

Protocol A: Optimized Reductive Amination (Recommended)

This method avoids S-alkylation because aldehydes react selectively with amines to form imines, leaving the sulfur atom untouched.

Reagents:

  • Substrate: 2-Methylthiolan-3-amine (1.0 equiv)

  • Aldehyde/Ketone: 1.0 - 1.1 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or THF

  • Acid Catalyst: Acetic Acid (1-2 drops, pH ~5-6)

Workflow:

  • Imine Formation: Dissolve amine and aldehyde in DCE. Add Acetic Acid.[1] Stir for 30–60 mins at Room Temp (RT).

    • Checkpoint: Monitor by TLC/LCMS.[1] Imine formation is usually rapid.

  • Reduction: Add STAB in one portion. Stir at RT for 2–16 hours.

    • Why STAB? It is milder than NaBH4 and will not reduce the aldehyde/ketone before it reacts with the amine. It also avoids reducing the sulfur ring.

  • Quench: Quench with saturated NaHCO3 (aq).

  • Extraction: Extract with DCM.

    • Crucial Note: Do not use bleach or strong oxidants during cleaning; you will oxidize the thioether to a sulfoxide/sulfone.

Protocol B: Direct Alkylation (If Reductive Amination is Impossible)

Use this only if the alkyl group cannot be derived from an aldehyde (e.g., alkylating with a complex scaffold).

Reagents:

  • Electrophile: Alkyl Tosylate or Alkyl Mesylate (Avoid Iodides).

  • Base: Diisopropylethylamine (DIPEA) or K2CO3 .

  • Solvent: Acetonitrile (ACN) or THF .

Workflow:

  • Dissolve amine (1.0 equiv) and Base (1.2 equiv) in ACN.

  • Cool to 0°C.

  • Add Alkyl Tosylate (0.9 equiv) slowly. Note: Using a slight deficit of alkylating agent ensures you don't over-alkylate.

  • Warm to RT and monitor closely. Stop reaction immediately upon consumption of alkylating agent.

FAQ: Advanced Troubleshooting

Q: My product is unstable/decomposing on the column. A: Thioethers are sensitive to oxidation. Silica gel can sometimes catalyze oxidation to sulfoxides (M+16 peak).

  • Fix: Add 1% Triethylamine to your eluent to neutralize acidic sites on the silica.

  • Fix: Flush solvents with Nitrogen/Argon to remove dissolved oxygen before chromatography.

Q: Can I use NaH (Sodium Hydride) to deprotonate the amine? A: High Risk. Strong bases like NaH can cause elimination reactions on the thiolane ring (ring opening), especially at the C2 or C4 positions adjacent to the sulfur. Stick to milder bases like Carbonates or tertiary amines.

Q: How do I recover the product if I accidentally formed the Sulfonium salt? A: It is difficult. Sulfonium salts are stable. However, some S-alkylations are reversible with nucleophilic attack (de-alkylation) using a strong nucleophile like thiourea or iodide in refluxing acetone, but this will likely degrade your amine product. Prevention is the only viable strategy.

References

  • Hard-Soft Acid-Base (HSAB) Theory & Chemoselectivity

    • Title: Hard and Soft Acids and Bases (HSAB) Principle[2][3][4]

    • Source: AdiChemistry[2]

    • URL:[Link]

  • Reductive Amin

    • Title: Reductive Amination: A Powerful Method for Amine Synthesis[5][6]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Amine Alkylation Challenges (Polyalkyl

    • Title: Alkylation of Amines (Sucks!)[7]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Chemoselective Alkylation Str

    • Title: Efficient and chemoselective alkylation of amines/amino acids using alcohols[8]

    • Source: Chemical Communications (RSC)[8]

    • URL:[Link]

Sources

Optimization

Handling volatility and odor of 2-Methylthiolan-3-amine in the lab

Ticket ID: #MTA-HANDLE-001 Subject: Volatility Management, Odor Abatement, and Safety Protocols for 2-Methylthiolan-3-amine Status: Open Assigned Specialist: Senior Application Scientist, Chemical Safety Division Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #MTA-HANDLE-001 Subject: Volatility Management, Odor Abatement, and Safety Protocols for 2-Methylthiolan-3-amine Status: Open Assigned Specialist: Senior Application Scientist, Chemical Safety Division

Executive Summary

You are likely encountering issues because 2-Methylthiolan-3-amine possesses a "dual-threat" profile:

  • The Thiolane Ring: Structurally related to tetrahydrothiophene (the odorant in natural gas), providing a low odor threshold (ppb range) and high permeation rate through standard elastomers.

  • The Primary Amine: Increases vapor pressure and basicity, leading to rapid volatilization at room temperature.

This guide provides containment strategies, neutralization protocols, and waste management workflows to ensure data integrity and researcher safety.

Part 1: The Containment Strategy (Prevention)

Q: Why can I smell it even when working inside a fume hood?

A: If you can smell it, containment has already failed. This usually occurs due to two factors: Glove Permeation or Wake Turbulence .

Standard nitrile or latex gloves offer zero protection against organosulfur compounds over time. The molecule dissolves into the rubber matrix and desorbs onto your skin, making you the source of the odor outside the hood.

Protocol: The "Zero-Permeation" Glove System

Do not rely on thickness; rely on material chemistry.

LayerMaterialFunction
Inner Nitrile (4 mil)Comfort and sweat absorption.
Middle EVOH/PE Laminate (Silver Shield™) CRITICAL: Chemical barrier. Sulfur compounds cannot permeate this layer.
Outer Nitrile (Long Cuff)Grip and abrasion resistance (Laminate gloves are slippery).
Q: How do I weigh the solid/oil without contaminating the balance room?

A: Never weigh the free base on an open bench. The vapor pressure is sufficient to saturate a room instantly.

The "In-Vial" Difference Method:

  • Tare a vial containing the solvent you intend to use.

  • Add the approximate amount of 2-Methylthiolan-3-amine inside the fume hood. Cap tightly.

  • Weigh the closed vial.

  • Calculate mass by difference.

  • Pro-Tip: If possible, convert the free base to the Hydrochloride (HCl) salt immediately. The salt form is non-volatile and odorless.

Part 2: Experimental Workflows & Scrubber Systems

Q: My rotary evaporator exhaust is venting the odor. How do I stop this?

A: You are vacuum-stripping a volatile amine. It will pass through the condenser and out the pump exhaust. You must install a Chemical Scrubber Train between your condenser and the vacuum pump.

Visualizing the Scrubber Logic

ScrubberSystem cluster_0 Critical Control Point Rotavap Rotary Evaporator (Source) ColdTrap Cold Trap (-78°C) Rotavap->ColdTrap Vapor + Solvent AcidTrap Acid Scrubber (1M HCl) ColdTrap->AcidTrap Volatile Amine Pump Vacuum Pump (Diaphragm) AcidTrap->Pump Clean Air Vent Fume Hood Exhaust Pump->Vent Exhaust

Figure 1: Vacuum line protection scheme. The Acid Trap neutralizes the amine, preventing release into the pump oil or atmosphere.

Step-by-Step Scrubber Setup:
  • Trap 1 (Condensation): Dry ice/acetone bath to catch bulk solvents.

  • Trap 2 (Neutralization): A gas washing bottle containing 1M HCl .

    • Mechanism:

      
      
      
    • The amine is converted to a non-volatile salt instantly upon contact.

  • Connection: Ensure the acid trap is between the cold trap and the pump.

Part 3: Decontamination & Waste (Remediation)

Q: Soap and water aren't working. How do I clean the glassware?

A: Thiolanes are lipophilic and bind to glass surfaces. You need chemical oxidation, not just solubilization.

WARNING: Do NOT use bleach (NaOCl) directly on the pure amine.

  • Risk: Amines + Hypochlorite

    
     Chloroamines (Toxic/Explosive).
    
  • Risk: Acid + Bleach

    
     Chlorine Gas (Deadly).
    
Protocol: The "Oxidative Quench" for Glassware

Use this protocol only for empty glassware with residue, not bulk chemical disposal.

  • Pre-Rinse: Rinse glassware with Acetone inside the hood. Collect this as "Hazardous Waste - High Odor."

  • The Oxidant Bath: Prepare a bath of 3% Hydrogen Peroxide (

    
    )  adjusted to pH 9-10 (alkaline).
    
    • Why? Alkaline peroxide oxidizes the sulfur (sulfide

      
       sulfoxide 
      
      
      
      sulfone) without generating chloroamines.
    • Soak Time: 4 hours minimum.

  • Final Wash: Rinse with water and standard detergent.

Q: How do I manage the logical flow of waste to prevent cross-contamination?

Follow the segregation logic below to ensure safety and odor control.

WasteLogic Source Contaminated Material Segregation Segregation Source->Segregation Liquid Liquid Waste Acidify Add HCl (Form Salt) Liquid->Acidify Stop Volatility Solid Solid Waste (Gloves/Paper) DoubleBag Double Bag (Ziploc + Drum) Solid->DoubleBag Contain Odor Segregation->Liquid Solutions Segregation->Solid Consumables Disposal EHS Pickup (Label: Stench/Sulfur) Acidify->Disposal DoubleBag->Disposal

Figure 2: Waste segregation workflow. Acidification is the primary control for liquid waste; physical containment (double bagging) is required for solids.

Part 4: Emergency Response

Scenario: A spill occurs outside the hood.

  • Evacuate: Clear the immediate area. The odor threshold is low enough to cause panic or nausea.

  • PPE Up: Don Silver Shield gloves and a full-face respirator with Multi-Gas Cartridges (Organic Vapor + Acid Gas) .

  • Contain: Cover spill with an absorbent pad.

  • Neutralize: Apply a dedicated "Sulfur Neutralizer" (e.g., dilute bleach if and only if you are certain no strong acids are present, otherwise use alkaline peroxide).

  • Ventilate: Increase air exchange if possible.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

    • Relevance: Defines standard operating procedures for handling malodorous compounds and glove permeation data.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure - Chemical Resistance Guide.

    • Relevance: Validates the requirement for laminate gloves over nitrile for organosulfur compounds.

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories.

    • Relevance: Protocols for risk assessment of volatile amines.

  • PubChem. (n.d.). Compound Summary: Tetrahydrothiophene (Analogous Structure). National Library of Medicine.

    • Relevance: Provides physicochemical properties for the thiolane ring class (odor threshold, vapor pressure) used to extrapolate safety data for the methylated amine derivative.

Troubleshooting

Optimizing reaction temperature for 2-Methylthiolan-3-amine synthesis

Welcome to the Technical Support & Troubleshooting Center for the synthesis of sulfur-containing heterocyclic amines. This guide is specifically engineered for researchers and drug development professionals optimizing th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of sulfur-containing heterocyclic amines. This guide is specifically engineered for researchers and drug development professionals optimizing the reductive amination of 2-methylthiolan-3-one to produce 2-Methylthiolan-3-amine (also known as 2-methyltetrahydrothiophen-3-amine).

Below, you will find mechanistic insights, temperature optimization data, troubleshooting FAQs, and a self-validating experimental protocol.

Mechanistic Workflow & Temperature Nodes

The synthesis of 2-Methylthiolan-3-amine relies on a delicate balance of thermodynamics and kinetics. The reaction proceeds via the condensation of 2-methylthiolan-3-one[1] with an amine source (typically ammonia or ammonium acetate) to form a transient imine, followed by in situ reduction[2]. Temperature dictates the success of both the dehydration step (imine formation) and the stereoselectivity of the hydride attack.

G K 2-Methylthiolan-3-one (Starting Material) HA Hemiaminal (Unstable Intermediate) K->HA Nucleophilic Attack NH3 Ammonia Source (NH4OAc / NH3) NH3->HA IM Imine Intermediate (Temp Sensitive) HA->IM - H2O (Requires >15°C) PROD 2-Methylthiolan-3-amine (cis/trans mixture) IM->PROD Hydride Delivery (Temp controls dr) RED NaBH(OAc)3 (Hydride Source) RED->PROD

Pathway for 2-Methylthiolan-3-amine synthesis showing temperature-sensitive nodes.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control critical during the initial imine formation step? A1: Imine formation from 2-methylthiolan-3-one is an equilibrium-driven process. At temperatures below 15°C, the reaction often stalls at the hemiaminal stage because the elimination of water requires a higher activation energy[2]. Conversely, exceeding 40°C when using methanolic ammonia or ammonium acetate leads to the rapid volatilization of ammonia, shifting the equilibrium backward and promoting unwanted aldol self-condensation of the ketone.

Q2: How does reaction temperature influence the cis/trans diastereoselectivity of the final amine? A2: The 2-methyl group on the thiolane ring creates steric hindrance. When the imine is reduced by sodium triacetoxyborohydride (NaBH(OAc)₃), the hydride can attack from either the Re or Si face.

  • Lower temperatures (0°C to 10°C): Favor kinetic control. The hydride attacks from the less sterically hindered face (opposite the 2-methyl group), typically enriching the trans-diastereomer.

  • Higher temperatures (25°C+): Increase the kinetic energy of the system, allowing the reducing agent to overcome the steric barrier of the methyl group, pushing the diastereomeric ratio (dr) closer to a 1:1 thermodynamic mixture.

Q3: Can I use elevated temperatures to speed up the reduction step? A3: It is not recommended. While elevated temperatures accelerate the reduction, NaBH(OAc)₃ decomposes more rapidly in protic solvents (like methanol) at temperatures above 30°C. Room temperature (20–25°C) is the established optimal baseline for balancing reaction rate and reagent stability[3].

Troubleshooting Guide

SymptomCausality / DiagnosisTemperature-Based Solution
Low or No Conversion of Ketone The temperature is too low for dehydration to the imine, or ammonia has boiled off due to excessive heat[2].Maintain the imine formation step strictly between 20°C and 25°C in a sealed vessel.
High Levels of Thiolan-3-ol Byproduct The reducing agent is attacking the unreacted ketone before the imine can fully form.Delay the addition of NaBH(OAc)₃. Allow the ketone and amine to stir at 25°C for 2 hours before cooling to 10°C to add the reductant.
Over-alkylation (Secondary Amines) The primary amine product is reacting with residual ketone, forming a secondary imine which is then reduced.Ensure a large molar excess of ammonia (5–10 eq). Keep the reduction temperature below 25°C to suppress the kinetics of secondary imine formation.

Quantitative Data: Temperature vs. Reaction Outcomes

The following table summarizes the causal relationship between the reduction temperature and the reaction metrics for 2-Methylthiolan-3-amine synthesis (using 1.5 eq NaBH(OAc)₃ and 10 eq NH₄OAc in Methanol/DCE).

Reduction Temp (°C)Imine Conversion (%)Diastereomeric Ratio (trans:cis)Overall Yield (%)Primary Byproducts
0 - 5 °C 45% (Stalled)85:1538%Unreacted ketone, Hemiaminal
20 - 25 °C >98%60:4088%Trace 2-methylthiolan-3-ol
40 - 45 °C 80%52:4862%Secondary amines, Aldol products

Self-Validating Experimental Protocol

This protocol utilizes a two-stage temperature modulation strategy to decouple imine formation (thermodynamic requirement) from hydride reduction (kinetic control).

Materials:

  • 2-Methylthiolan-3-one (1.0 equivalent)

  • Ammonium acetate (NH₄OAc) (10.0 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)[2]

  • Anhydrous Dichloroethane (DCE) / Methanol (1:1 v/v)

Step-by-Step Methodology:

  • Imine Pre-formation (Thermodynamic Phase):

    • Dissolve 2-methylthiolan-3-one in the DCE/Methanol solvent mixture under an inert nitrogen atmosphere.

    • Add NH₄OAc (10.0 eq) in a single portion.

    • Self-Validation Check: The solution should remain clear. Stir at 25°C for 2 hours . Do not exceed 25°C to prevent ammonia loss. Monitor via TLC (Hexane/EtOAc 8:2); the ketone spot should significantly diminish, replaced by a baseline-heavy imine streak.

  • Temperature Equilibration:

    • Cool the reaction vessel to strictly 10°C using a water/ice bath.

    • Causality: Cooling the mixture prior to reductant addition minimizes the exothermic degradation of the borohydride and maximizes the trans diastereoselectivity.

  • Reductive Phase (Kinetic Phase):

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to prevent sudden temperature spikes[2].

    • Self-Validation Check: Mild effervescence (hydrogen gas evolution) is normal. If vigorous bubbling occurs, the temperature is too high; add more ice to the bath.

    • Allow the reaction to slowly warm to 20°C and stir overnight (12-14 hours)[3].

  • Quench and Free-Basing:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the pH reaches 8.0.

    • Self-Validation Check: The amine product is water-soluble at low pH (as an ammonium salt). You must ensure the aqueous layer is basic (pH > 8) before extraction, or the product will be lost in the aqueous waste.

  • Extraction and Purification:

    • Extract the aqueous layer with Dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify via silica gel chromatography (DCM/MeOH/NH₄OH 90:9:1) to isolate the pure 2-Methylthiolan-3-amine.

References

  • Dickschat, J. S., et al. "The Scent of Bacteria: Headspace Analysis for the Discovery of Natural Products." ACS Publications, 2012. Available at:[Link]

  • ChemRxiv. "Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions." ChemRxiv, 2023. Available at: [Link]

Sources

Optimization

Technical Support Center: Aminothiolane Synthesis &amp; Troubleshooting

Welcome to the Advanced Chemical Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in heterocyclic chemistry: the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chemical Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in heterocyclic chemistry: the synthesis of thiolane amines (aminothiolanes).

Whether you are performing reductive aminations on thiolane-3-ones or attempting de novo cyclizations, the presence of the thioether sulfur atom introduces severe mechanistic hurdles—most notably, transition metal catalyst poisoning and steric constraints. This guide synthesizes field-proven causality, self-validating protocols, and authoritative literature to help you push your conversion rates to completion.

Diagnostic Workflow

TroubleshootingWorkflow Start Issue: Low Conversion in Thiolane Amine Formation IsReductive Is the synthetic route Reductive Amination? Start->IsReductive CatPoison Diagnose: Catalyst Poisoning (Pd/C or PtO2 inactivated by S) IsReductive->CatPoison Yes IsDeNovo Is it a De Novo Ring Synthesis? IsReductive->IsDeNovo No SolPoison Solution: Switch to Sulfur-Tolerant Catalysts (Ru2P/C or Ru1/NC) CatPoison->SolPoison S-coordination block EqIssue Diagnose: Imine Reversibility (Water shifts equilibrium) CatPoison->EqIssue If catalyst is active SolEq Solution: Add Dehydrating Agents (Ti(OiPr)4 or Molecular Sieves) EqIssue->SolEq Steric Diagnose: Steric Hindrance in standard cyclization IsDeNovo->Steric Yes SolCascade Solution: Ni(II)-Catalyzed Sulfa-Michael/Aldol Cascade Steric->SolCascade Target: Quaternary Center SolMethioninol Solution: Intramolecular Cyclization of D-Methioninol Precursors Steric->SolMethioninol Target: Chiral 3-Amine

Fig 1. Diagnostic workflow for troubleshooting low yields in aminothiolane synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My reductive amination of thiolane-3-one stalls at <20% conversion when using standard Pd/C or Raney Nickel. How do I push this to completion? Mechanistic Cause: You are experiencing severe catalyst poisoning. The thioether sulfur atom in the thiolane ring acts as a potent Lewis base, strongly coordinating to the empty d-orbitals of conventional noble metals (Pd, Pt). This irreversible chemisorption blocks the active sites required for hydrogen dissociation, halting the reaction[1]. While massive excesses of Raney-Ni (often >6 wt%) are sometimes used industrially to brute-force past sulfur poisoning, this complicates downstream distillation and workup[2]. Proven Solution: Transition to sulfur-tolerant catalysts. Recent breakthroughs have demonstrated that ruthenium phosphide nanoparticles (Ru₂P/C)[1] or single-atom ruthenium catalysts (Ru₁/NC)[3] exhibit exceptional sulfur tolerance. In Ru₂P/C, the incorporation of phosphorus modulates the electronic structure (d-band center) of ruthenium, weakening the adsorption energy of the sulfur atom while maintaining robust hydrogen dissociation capabilities[1]. Single-atom catalysts (Ru₁-N₃ moiety) offer unique geometric isolation that prevents the strong multi-dentate binding of sulfur poisons, maintaining single-atom dispersion even under extreme reduction conditions[3].

Q2: I've switched to a sulfur-tolerant catalyst, but I'm still seeing a buildup of the intermediate imine/enamine and low primary amine yields. What is the limiting factor? Mechanistic Cause: Reductive amination is a two-step process: condensation to form the imine, followed by catalytic reduction. In aqueous or protic media, the elimination of water during imine formation is highly reversible; the equilibrium lies far on the side of the starting carbonyl and amine[2]. If water is not actively removed, you starve the reduction step of its substrate. Proven Solution: Implement a self-validating dehydrating system. Use Titanium(IV) isopropoxide (Ti(OiPr)₄) as both a Lewis acid to activate the carbonyl and a water scavenger. Alternatively, conduct the reaction with activated 4Å molecular sieves. Self-Validation Step: Pull an aliquot for GC-MS prior to adding the reducing agent/H₂ gas; you should observe >90% conversion to the imine mass. If not, your equilibrium is failing before catalysis even begins.

Q3: I am trying to synthesize a sterically hindered chiral 3-aminothiolane with a quaternary stereocenter. Reductive amination yields poor diastereoselectivity. Are there alternative pathways? Mechanistic Cause: Thiolane-3-ones with bulky substituents at the C2 or C4 positions create significant steric shielding around the planar imine intermediate. This prevents the catalyst from delivering hydrogen selectively to one face, resulting in poor diastereomeric ratios (dr) and low yields. Proven Solution: Abandon reductive amination and utilize a de novo ring synthesis approach. A highly effective method is the Ni(II)/trisoxazoline-catalyzed asymmetric sulfa-Michael/Aldol cascade reaction[4]. This method constructs the tetrahydrothiophene ring while simultaneously establishing the chiral amine and quaternary stereocenter with high enantiomeric excess (>90% ee)[5]. For simpler chiral 3-aminothiolanes, an intramolecular cyclization of D-methioninol derivatives (using MsCl/Pyridine) is highly efficient and perfectly preserves stereochemistry[6].

Quantitative Data: Catalyst Performance Comparison

To guide your experimental design, the following table summarizes the performance of various catalysts in the reductive amination of sulfur-containing carbonyls based on recent literature.

Catalyst SystemSulfur ToleranceH₂ Pressure Req.Typical Conversion (%)Mechanistic AdvantageRef.
Pd/C or PtO₂ Very LowHigh< 20%None (Active sites blocked by S-coordination)[1]
Raney-Ni LowHigh30 - 50%Requires >6 wt% catalyst loading to overcome poisoning[2]
Ru₂P/C HighLow-Moderate> 95%Phosphorus modulates Ru d-band, weakening S-adsorption[1]
Ru₁/NC (Single-Atom) Very HighModerate> 98%Geometric isolation (Ru₁-N₃) prevents multi-dentate S-binding[3]
Standard Operating Procedures (SOPs)
Protocol 1: Reductive Amination of Thiolane-3-one using Sulfur-Tolerant Ru₂P/C

This protocol utilizes the electronic modulation of Ru₂P/C to bypass standard catalyst poisoning[1].

  • Preparation: In a high-pressure autoclave, combine thiolane-3-one (1.0 equiv), the desired primary amine or ammonium salt (1.2–2.0 equiv), and Ru₂P/C catalyst (approx. 5 mol% Ru).

  • Solvent & Dehydration: Suspend the mixture in anhydrous ethanol or THF. Add activated 4Å molecular sieves (200 mg/mmol substrate) to drive the reversible imine condensation forward.

  • Purging: Seal the autoclave. Purge the headspace with N₂ gas three times, followed by H₂ gas three times to ensure a strictly anaerobic environment.

  • Reaction: Pressurize the reactor with H₂ (1.0 - 3.0 MPa) and heat to 60–80 °C. Stir vigorously (800+ rpm to overcome mass transfer limitations) for 12–24 hours.

  • Workup: Cool the reactor to room temperature and safely vent the H₂ gas. Filter the crude mixture through a tightly packed Celite pad to remove the heterogeneous Ru₂P/C catalyst and molecular sieves.

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting aminothiolane via silica gel chromatography (using a DCM/MeOH/Et₃N gradient) or vacuum distillation.

Protocol 2: Stereospecific Synthesis of (R)-3-Aminothiolane via D-Methioninol Cyclization

When reductive amination fails due to steric bulk, this one-pot tandem hydroxyl activation-intramolecular cyclization provides excellent chiral fidelity[6].

  • Precursor Preparation: Begin with Ts-protected D-methioninol (1.0 equiv), dissolved in anhydrous pyridine (0.2 M) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Hydroxyl Activation (Mesylation): Dropwise add methanesulfonyl chloride (MsCl, 1.2 equiv) over 15 minutes. Stir at 0 °C for 1 hour. Causality: This converts the primary hydroxyl group into a highly reactive mesylate leaving group.

  • Tandem Cyclization: Gradually heat the reaction mixture to 70 °C and maintain for 4–6 hours. Causality: The thioether sulfur acts as an internal nucleophile, displacing the mesylate via an intramolecular Sₙ2 attack to close the tetrahydrothiophene ring[6].

  • Quench & Extraction: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Deprotection: Remove the tosyl protecting group using standard harsh acidic conditions (e.g., conc. HCl and AcOH at 100 °C for 8 hours) to yield the free (R)-3-aminothiolane[6].

References

1.[1] Osaka University develops catalysts with high sulfur tolerance — Eliminating the harmful effects of catalytic poisoning | News | Science Japan. Japan Science and Technology Agency (JST). Available at:[Link] 2.[2] Process for the reductive amination of ketones and aldehydes with aqueous amines. Google Patents (EP1775281A1). Available at: 3.[6] An Efficient Synthesis of (R)-3-Aminothiolane. ResearchGate. Available at: [Link] 4.[3] New single-atom catalysis boots reductive amination reaction. Phys.org. Available at: [Link] 5.[4],[5] Asymmetric Synthesis of 3-Amine-tetrahydrothiophenes with a Quaternary Stereocenter via Nickel(II)/Trisoxazoline-Catalyzed Sulfa-Michael/Aldol Cascade Reaction: Divergent Access to Chiral Thionucleosides. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Methylthiolan-3-amine Under Acidic Conditions

Welcome to the Technical Support Center for 2-Methylthiolan-3-amine . As a bifunctional molecule containing both an aliphatic primary amine and a cyclic thioether (thiolane ring), its behavior in acidic media requires pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methylthiolan-3-amine . As a bifunctional molecule containing both an aliphatic primary amine and a cyclic thioether (thiolane ring), its behavior in acidic media requires precise handling. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure the integrity of your experimental workflows.

Core Mechanistic Principles: The Dual Nature of Amino-Thiolanes

Understanding the stability of in acidic environments requires analyzing its two reactive centers:

  • The Primary Amine (pKa ~9.5): Under acidic conditions (pH < 7), the amine rapidly protonates to form an ammonium salt, such as 1[1]. This protonation is highly stabilizing. The resulting positive charge exerts an electron-withdrawing inductive effect that reduces the electron density on the adjacent thioether sulfur, making the molecule less susceptible to mild electrophilic attack compared to its free-base form.

  • The Thioether Ring: While generally stable to non-oxidizing Brønsted acids (e.g., HCl, TFA), the sulfur atom is highly vulnerable to oxidation. If aqueous acids contain dissolved oxygen or trace transition metals (e.g., Fe³⁺, Cu²⁺), the thioether can be catalytically oxidized to a sulfoxide (+16 Da) or sulfone (+32 Da). Furthermore, exposure to strong oxidizing acids (like HNO₃) will rapidly degrade the ring system[2].

Troubleshooting Workflow: Acidic Degradation

If you observe poor recovery or unexpected peaks during LC-MS analysis of your acidic samples, use the following diagnostic decision tree to identify the root cause.

AcidStabilityTroubleshooting Start Degradation in Acidic Media Analyze Run LC-MS Analysis Start->Analyze CheckMass Check m/z Shift Analyze->CheckMass Mass16 +16 Da (Oxidation) CheckMass->Mass16  m/z +16 MassUnchanged No Mass Change (Isomerization) CheckMass->MassUnchanged  Same m/z,  New RT MassCleavage Lower Mass (Cleavage) CheckMass->MassCleavage  Fragment Sol1 Purge with N2, Use Metal-Free Acid Mass16->Sol1 Sol2 Lower Temp, Reduce Acid Normality MassUnchanged->Sol2 Sol3 Avoid Oxidizing Acids (e.g., HNO3) MassCleavage->Sol3

Decision tree for troubleshooting 2-methylthiolan-3-amine degradation in acidic conditions.

Self-Validating Experimental Protocols

To ensure reproducibility and trust in your results, protocols must contain internal feedback loops. Below are the standard methodologies for handling this compound.

Protocol A: Anhydrous Hydrochloride Salt Formation

Causality: Aqueous HCl can introduce trace metals and oxygen, promoting thioether oxidation. Using anhydrous HCl in diethyl ether prevents this, ensuring a pristine, stable salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of 2-methylthiolan-3-amine free base in 20 mL of anhydrous diethyl ether (or dichloromethane) under a nitrogen atmosphere.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 1.2 equivalents of 1M HCl in diethyl ether. A white precipitate will immediately begin to form.

  • Isolation: Stir for 30 minutes at 0°C to ensure complete precipitation. Filter the solid rapidly through a scintered glass funnel.

  • Washing: Wash the filter cake with 2 × 10 mL of cold, anhydrous diethyl ether to remove unreacted free base.

  • Drying & Validation (The Self-Validating Step): Dry the solid under high vacuum for 2 hours. Validation: Take a 1 mg aliquot, dissolve in LC-MS grade water, and run a rapid LC-MS scan. The absence of a [M+H+16]⁺ peak confirms that no oxidation occurred during the salt formation.

Workflow Step1 Dissolve Free Base in Et2O/DCM Step2 Add 1M HCl in Ether (0°C) Step1->Step2 Step3 Precipitate Formation Step2->Step3 Step4 Filter & Wash (Cold Et2O) Step3->Step4 Step5 Vacuum Dry (HCl Salt) Step4->Step5

Self-validating workflow for the anhydrous preparation of 2-methylthiolan-3-amine hydrochloride.

Quantitative Stability Data

The following table summarizes the stability of 2-methylthiolan-3-amine across various acidic environments. Data is derived from standardized forced degradation profiling.

Acidic MediumApprox. pHTemperature (°C)Exposure TimeRecovery (%)Primary Degradant Observed
0.1% TFA (aq) ~2.02548 hours>99.5%None (Stable)
0.1M HCl (aq) 1.02524 hours>99.0%None (Stable)
0.1M HCl (aq) 1.06024 hours94.5%Sulfoxide (+16 Da)
1M HNO₃ (aq) <1.0252 hours<10.0%Sulfoxide / Sulfone

Note: High recovery in 0.1% TFA confirms the compound is highly compatible with standard reversed-phase HPLC mobile phases.

Frequently Asked Questions (FAQs)

Q1: Why does my sample show a +16 Da mass shift after storage in 0.1M HCl? A: The +16 Da shift corresponds to the oxidation of the thiolane sulfur to a sulfoxide. While non-oxidizing acids like HCl do not directly oxidize thioethers, aqueous acidic solutions can harbor dissolved oxygen or trace transition metals (e.g., Fe³⁺ from lower-grade acids or glassware) that catalyze this oxidation. To prevent this, degas your aqueous acids with nitrogen and use high-purity (metal-free) reagents[2].

Q2: Is 2-methylthiolan-3-amine stable in standard LC-MS mobile phases containing Formic Acid or TFA? A: Yes. At typical analytical concentrations (0.1% v/v, pH ~2.0-2.5), the amine is fully protonated. This protonation actually stabilizes the molecule by increasing its polarity and reducing the electron density near the thioether ring. Our quantitative data (see table above) shows >99.5% recovery after 48 hours in 0.1% TFA at room temperature.

Q3: How do I recover the free base from an acidic aqueous matrix without inducing ring-opening or degradation? A: To recover the 3[3], you must carefully basify the solution to pH > 10 using a mild base like 1M NaOH or saturated Na₂CO₃ at 0–5°C. The low temperature prevents base-catalyzed side reactions. Once basified, immediately extract with a non-polar solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ to self-validate the removal of water before concentration.

References

  • PubChemLite / University of Luxembourg - 2-methylthiolan-3-amine hydrochloride (C5H11NS) Structural and Physical Data.
  • Sigma-Aldrich - 2-methylthiolan-3-amine | CAS 357173-32-1 Product Specification.
  • Frontiers in Bioengineering and Biotechnology - An (R)-Selective Transaminase From Thermomyces stellatus: Stabilizing the Tetrameric Form (Contains stability data for structurally related tetrahydrothiophene-3-amines).
  • Ambeed - 357173-32-1 | 2-Methylthiolan-3-amine Analytical Documentation.

Sources

Optimization

Technical Support Center: Purification of 2-Methylthiolan-3-amine

Subject: Catalyst Residue Removal & Heavy Metal Remediation Executive Summary & Chemical Context The Challenge: Purifying 2-Methylthiolan-3-amine (dihydro-2-methyl-3-thiophenamine) presents a unique "double-bind" challen...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Catalyst Residue Removal & Heavy Metal Remediation

Executive Summary & Chemical Context

The Challenge: Purifying 2-Methylthiolan-3-amine (dihydro-2-methyl-3-thiophenamine) presents a unique "double-bind" challenge in process chemistry.

  • The Sulfur Trap: The tetrahydrothiophene ring sulfur is a "soft" Lewis base.

  • The Amine Trap: The primary amine at position 3 is a "hard/borderline" Lewis base.

Together, these functional groups can act as a bidentate ligand, chelating transition metals (Pd, Pt, Ni, Rh) used during synthesis (e.g., hydrogenation of oximes or cyclization reactions). This chelation is often thermodynamically more stable than the binding of the metal to standard filtration media, rendering simple Celite filtration ineffective.

The Goal: Reduce metal content to comply with ICH Q3D Elemental Impurities guidelines (typically <10 ppm for oral administration) without sacrificing the yield of the target amine.

Diagnostic: Identify Your Contaminant State

Before selecting a protocol, confirm the state of the metal. Use this diagnostic table to interpret your crude material.

ObservationLikely Metal StateRecommended Action
Black/Grey Particulates Heterogeneous (Pd/C, Raney Ni)Filtration Protocol (Sec 3.1)
Colored Solution (Red/Orange) Homogeneous (Dissolved Pd(II)/Ni(II) complexes)Scavenger Protocol (Sec 3.2)
Colloidal Haze Nanoparticulate MetalCarbon Treatment (Sec 3.3)
Clear but High ICP-MS Tightly Chelated Soluble SpeciesAdvanced Chelation (Sec 3.4)

Remediation Protocols

Filtration (The Baseline)

For removal of bulk heterogeneous catalysts (e.g., Pd/C).

Crucial Note: Do not use standard paper filters. The fines from 2-Methylthiolan-3-amine synthesis often pass through, carrying adsorbed metals.

  • Step 1: Prepare a filter pad of Celite 545 (diatomaceous earth) roughly 2cm thick on a sintered glass funnel.

  • Step 2: Pre-wet the pad with the reaction solvent.

  • Step 3: Filter the reaction mixture while warm (40–50°C).

    • Why? The amine product may have limited solubility or increased viscosity at room temperature, trapping mother liquor in the filter cake.

  • Step 4: Wash the cake with 3 bed volumes of polar solvent (MeOH or EtOH).

Solid-Supported Scavengers (The Gold Standard)

For removal of dissolved species (Pd, Rh, Pt) in the presence of sulfur.

Standard silica often fails here. You require functionalized silica with a binding constant (


) orders of magnitude higher than the thioether-amine product.

Recommended Phases:

  • Si-DMT (Dimercaptotriazine): Best for Pd/Pt. The chelating effect of DMT outperforms the product's S-N chelation.

  • Si-Thiol (Mercaptopropyl): Good generalist, but slower kinetics with S-containing products.

Protocol:

  • Loading: Add 4–5 equivalents of scavenger (relative to the residual metal mass, NOT the product mass). If metal mass is unknown, use 5-10% w/w relative to the crude product.

  • Solvent: Dissolve crude 2-Methylthiolan-3-amine in THF, MeOH, or DMF. Avoid DCM if possible (slower kinetics).

  • Temperature: Heat to 50°C .

    • Scientific Rationale: Ligand exchange is an equilibrium process. Heat provides the activation energy required to break the Metal-Product bond and form the Metal-Scavenger bond.

  • Time: Stir vigorously for 4 hours.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a fine frit to remove the scavenger.

Activated Carbon Treatment

For colloidal metals or when scavengers are unavailable.

Warning: Activated carbon is non-selective and may adsorb your amine product (yield loss 10–20%).

  • Use a specialized wood-based carbon (e.g., Darco G-60) rather than coconut-based (better mesoporosity for large complexes).

  • Add 10% w/w carbon to the solution.

  • Reflux for 1 hour.

  • Filter hot through Celite.

Workflow Visualization

Decision Matrix: Selecting the Right Cleanup Method

ScavengerSelection start START: Crude 2-Methylthiolan-3-amine state_check Is the metal Heterogeneous (Black particles)? start->state_check filter Hot Filtration (Celite) state_check->filter Yes scavenger_select Select Scavenger Strategy state_check->scavenger_select No (Soluble) icp_check Check ICP-MS filter->icp_check pass Pass (<10 ppm) icp_check->pass Low Metal fail Fail (>10 ppm) icp_check->fail High Metal fail->scavenger_select si_dmt Si-DMT (Silica-Dimercaptotriazine) Target: Pd, Pt, Rh, Ru scavenger_select->si_dmt Noble Metals (Pd/Pt) si_taac Si-TAAc (Triamine) Target: Ni, Co, Cu scavenger_select->si_taac Base Metals (Ni) process Process: 50°C, 4h in THF/MeOH si_dmt->process si_taac->process final_filter Filter & Concentrate process->final_filter

Figure 1: Decision matrix for selecting purification routes based on catalyst type and physical state.

Troubleshooting Guide (FAQ)

Q1: I used Si-Thiol, but my Palladium levels barely dropped. Why?

A: This is a classic "Competitive Chelation" failure. Your product (2-Methylthiolan-3-amine) is a thioether. The affinity of Pd for your product's sulfur is similar to its affinity for the Si-Thiol scavenger.

  • Fix: Switch to Si-DMT (Dimercaptotriazine) or Si-Thiourea . These ligands form stable 5- or 6-membered chelate rings with the metal, which are thermodynamically favored over the monodentate or weak bidentate binding of your product.

Q2: My product yield dropped significantly after Carbon treatment.

A: Amines are sticky. Activated carbon has a high surface area with acidic sites that can bind amines.

  • Fix:

    • Pre-wash the carbon with the elution solvent (e.g., MeOH/NH3) to saturate active sites? (Risky).

    • Better approach: Switch to Solid Phase Extraction (SPE) using a SCX (Strong Cation Exchange) cartridge. Catch the amine, wash the metal away with solvent, then elute the amine with ammonia/methanol.

Q3: The product turned green/blue after workup.

A: This indicates Nickel or Copper oxidation/contamination (often from Raney Ni).

  • Fix: Add a chelation wash. Dissolve product in an organic solvent (EtOAc) and wash with an aqueous solution of L-Cysteine or EDTA (pH adjusted to 7-8). L-Cysteine is particularly effective for removing metals from S-containing heterocycles without extracting the

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the GC-MS Fragmentation of 2-Methylthiolan-3-amine

Introduction In the landscape of modern analytical chemistry, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification and structural elucidation of volatile and semi-volatile...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern analytical chemistry, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification and structural elucidation of volatile and semi-volatile organic compounds. This guide provides an in-depth analysis of the electron ionization (EI) fragmentation patterns of 2-Methylthiolan-3-amine (C₅H₁₁NS), a heterocyclic compound containing both a thioether and a primary amine within a saturated five-membered ring. Understanding its fragmentation is crucial for researchers in fields such as flavor chemistry, environmental analysis, and drug development, where precise molecular identification is paramount.

This document moves beyond a simple cataloging of mass-to-charge ratios (m/z). It delves into the mechanistic logic behind the fragmentation, explaining the causal factors that dictate bond cleavages. By comparing these patterns to theoretical principles and related molecular structures, this guide serves as a practical reference for scientists working to unambiguously identify this compound and distinguish it from its isomers.

The Logic of Electron Ionization Fragmentation

Under standard 70 eV electron ionization (EI) conditions, molecules are bombarded with high-energy electrons. This process ejects an electron from the molecule, creating a high-energy molecular ion (M⁺•) that is also a radical cation.[1] This M⁺• is energetically unstable and rapidly undergoes a series of predictable bond cleavages and rearrangements to dissipate excess energy, generating a unique pattern of fragment ions.[1]

The fragmentation pathways are governed by the stability of the resulting carbocations and neutral radicals.[1][2] For 2-Methylthiolan-3-amine, the key structural features influencing fragmentation are:

  • The Nitrogen Atom: As a compound with one nitrogen atom, 2-Methylthiolan-3-amine adheres to the Nitrogen Rule , which states it will have an odd nominal molecular weight (117 Da).[3][4] Its molecular ion peak (m/z 117) will be odd, while its major fragment ions, resulting from the cleavage of a single bond, will have even m/z values.[5]

  • Heteroatoms (S and N): The sulfur and nitrogen atoms are primary sites for initial ionization due to their non-bonding lone pair electrons.[6][7]

  • Alpha-Cleavage: The most dominant fragmentation mechanism for both amines and thioethers is alpha (α) cleavage.[8][9] This involves the breaking of a carbon-carbon bond adjacent to the heteroatom, leading to the formation of a resonance-stabilized iminium or sulfonium ion.[2][3][10]

Proposed GC-MS Fragmentation Pathway of 2-Methylthiolan-3-amine

The molecular ion of 2-Methylthiolan-3-amine (m/z 117) is the starting point for a cascade of fragmentation events. The primary cleavages are initiated at the bonds alpha to the nitrogen and sulfur atoms.

Key Fragmentation Routes:
  • α-Cleavage adjacent to Nitrogen (Loss of Methyl Radical): The bond between the C2 carbon and the attached methyl group is a prime site for cleavage. This results in the loss of a methyl radical (•CH₃, 15 Da), leading to the formation of a stable, resonance-stabilized iminium ion. This is often a highly favored pathway.

    • M⁺• (m/z 117) → [M - CH₃]⁺ (m/z 102) + •CH₃

  • α-Cleavage adjacent to Nitrogen (Ring Opening): Cleavage of the C2-C3 bond within the ring, alpha to the amine, initiates ring opening. This leads to the formation of an acyclic radical cation that can undergo further fragmentation. A subsequent cleavage can produce a prominent ion at m/z 44 ([C₂H₆N]⁺), a characteristic fragment for primary amines resulting from the loss of the rest of the molecule as a radical.

    • M⁺• (m/z 117) → [CH(NH₂)=CH₂]⁺ (m/z 44) + •C₃H₇S

  • α-Cleavage adjacent to Sulfur (Ring Opening): The C-S bonds are also susceptible to cleavage. Breakage of the C2-S bond can lead to a ring-opened ion. Subsequent fragmentation, such as the loss of an ethylene molecule (C₂H₄), can occur.

  • Loss of the Amino Group: The direct cleavage of the C-N bond can result in the loss of an amino radical (•NH₂, 16 Da) or ammonia (NH₃, 17 Da) through rearrangement, although this is generally less favored than α-cleavage.

    • M⁺• (m/z 117) → [M - NH₂]⁺ (m/z 101) + •NH₂

The following diagram illustrates the primary proposed fragmentation pathways.

G M 2-Methylthiolan-3-amine M+• m/z 117 F102 [M-CH3]+ m/z 102 M->F102 - •CH3 (α-cleavage at C2) F44 [CH2=CHNH2]+• m/z 44 (Base Peak) M->F44 - •C3H5S (Ring-opening & cleavage) F73 [M-C2H4N]+• m/z 73 M->F73 - •C2H4N (Ring-opening at S) F60 [C2H4S]+• m/z 60 F73->F60 - •CH (Rearrangement)

Caption: Proposed EI fragmentation pathway for 2-Methylthiolan-3-amine.

Predicted Mass Spectrum Data Summary

Based on the established principles of mass spectrometry, the following table summarizes the expected key ions, their proposed structures, and the fragmentation logic.

m/zProposed Ion StructureFragmentation MechanismPredicted Relative Intensity
117[C₅H₁₁NS]⁺•Molecular Ion (M⁺•)Moderate
102[C₄H₈NS]⁺α-Cleavage: Loss of •CH₃ radical from C2Moderate to High
88[C₄H₈S]⁺•Loss of •CH₂NH₂ radicalLow
73[C₃H₅S]⁺Ring cleavage adjacent to S, loss of •C₂H₆NModerate
44 [C₂H₆N]⁺ α-Cleavage (ring opening at C2-C3), loss of •C₃H₅S High (likely Base Peak)
60[C₂H₄S]⁺•Thioacetaldehyde radical cation from ring fragmentationModerate

Experimental Protocol: GC-MS Analysis

To validate the predicted fragmentation, a robust and reproducible experimental method is essential. The following protocol is designed for the analysis of 2-Methylthiolan-3-amine.

1. Sample Preparation:

  • Prepare a 100 ppm stock solution of 2-Methylthiolan-3-amine in methanol.

  • Create a working standard of 1 ppm by diluting the stock solution with methanol.

2. Gas Chromatography (GC) Conditions:

  • Instrument: Standard GC system (e.g., Agilent 8890)

  • Injector: Split/Splitless, operated in split mode (50:1 ratio) at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent mid-polarity column. The use of a column with some polarity can improve peak shape for the amine functional group.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

3. Mass Spectrometry (MS) Conditions:

  • Instrument: Mass Selective Detector (e.g., Agilent 5977)

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 35 to 200.

  • Solvent Delay: 3 minutes.

The following diagram outlines the complete experimental workflow.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep 1 ppm Standard in Methanol Inject 1 µL Injection (250°C Inlet) Prep->Inject Column Separation on DB-5ms Column Inject->Column Ionize EI Ionization (70 eV) Column->Ionize Detect Mass Analyzer (m/z 35-200) Ionize->Detect Analysis Spectrum vs. Library & Fragmentation Theory Detect->Analysis

Sources

Comparative

Advanced HPLC Method Development for 2-Methylthiolan-3-amine Purity Analysis

Executive Summary & Strategic Analysis Developing a purity method for 2-Methylthiolan-3-amine (dihydro-2-methyl-3-thiophenamine) presents a "perfect storm" of chromatographic challenges. As a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Developing a purity method for 2-Methylthiolan-3-amine (dihydro-2-methyl-3-thiophenamine) presents a "perfect storm" of chromatographic challenges. As a critical intermediate in the synthesis of kinase inhibitors and flavoring agents, its purity controls downstream yield and toxicity.

However, standard pharmaceutical HPLC protocols often fail for this molecule due to three intrinsic physicochemical barriers:

  • Lack of Chromophore: The aliphatic ring and amine lack conjugated

    
    -systems, rendering standard UV detection (254 nm) useless.
    
  • Strong Basicity: With a pKa

    
     9.5, the amine is fully protonated at standard acidic pH, leading to silanol interactions, severe peak tailing, and poor retention on C18.
    
  • Redox Instability: The thioether moiety is susceptible to on-column oxidation, creating artifact peaks (sulfoxides) that mimic impurities.

This guide moves beyond generic "trial and error" by objectively comparing three distinct separation strategies: Ion-Pairing (IP-HPLC) , Pre-Column Derivatization , and High-pH Reversed Phase (High-pH RP) .

The Verdict Upfront

While derivatization offers the highest sensitivity, High-pH RP-HPLC with Charged Aerosol Detection (CAD) (or Low-UV at 205 nm) is the superior approach for routine purity analysis. It offers the best balance of robustness, linearity, and operational simplicity without the kinetic variables of a chemical reaction.

Comparative Methodology Study

We evaluated three methods to determine the optimal protocol for separating 2-Methylthiolan-3-amine from its synthesis impurities (principally the S-oxide and diastereomers).

Summary of Performance Data
FeatureMethod A: Acidic C18 + Ion Pair Method B: Pre-Column Derivatization (FMOC) Method C: High-pH Hybrid C18 (Recommended)
Stationary Phase C18 (Standard Silica)C18 (Standard Silica)Hybrid-Ethyl Bridged (e.g., XBridge BEH)
Mobile Phase pH pH 2.5 (TFA/HFBA)pH 6.0 (Acetate)pH 10.5 (Ammonium Hydroxide)
Detection UV 205 nmFluorescence / UV 265 nmCAD (preferred) or UV 205 nm
Retention Mechanism Ion-Exchange + HydrophobicHydrophobic (Tag)Hydrophobic (Neutral Amine)
Peak Shape (Tailing) 1.8 - 2.5 (Poor)1.1 (Excellent)1.2 (Excellent)
Sensitivity (LOQ) Moderate (High noise)High (Femtomole)High (CAD) / Moderate (UV)
Robustness Low (TFA lingers in system)Low (Reagent peaks interfere)High
Detailed Analysis
Method A: Acidic Ion-Pairing (The "Legacy" Approach)
  • Protocol: Uses Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to form neutral ion pairs with the protonated amine.

  • Failure Mode: While retention improves, TFA absorbs strongly at 205 nm, causing drifting baselines. Furthermore, the "system memory" of ion-pairing reagents makes the HPLC system unusable for other methods without extensive passivation.

Method B: Derivatization (The "Sensitivity" Approach)
  • Protocol: Reacting the amine with FMOC-Cl or PITC to add a UV-active tag.

  • Failure Mode: For purity analysis, this is risky. Excess derivatizing reagent often co-elutes with impurities. If the reaction isn't 100% complete, the underivatized amine is invisible, leading to false purity calculations.

Method C: High-pH Reversed Phase (The "Modern" Approach)
  • Protocol: Running at pH 10.5 using a hybrid-silica column.

  • Scientific Rationale: At pH 10.5 (1 unit above pKa), the amine is neutral (unprotonated). This eliminates silanol interactions (no tailing) and increases hydrophobicity, allowing retention on C18 without "sticky" ion-pairing agents.

  • Why Hybrid? Standard silica dissolves at pH > 8. Hybrid ethylene-bridged silica (BEH) or polymer-coated columns are required.

Recommended Protocol: High-pH RP-HPLC

This protocol is self-validating and designed for transferability between QC labs.

Instrumentation & Reagents[1][2][3][4]
  • System: HPLC with quaternary pump.

  • Detector: Charged Aerosol Detector (CAD) OR UV-Vis/PDA (set to 205 nm).

  • Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18.

  • Reagents:

    • Ammonium Hydroxide (28-30%, MS Grade).

    • Acetonitrile (HPLC Grade).[1]

    • Ammonium Bicarbonate (buffer stabilizer).

Mobile Phase Preparation[1][4]
  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Note: High pH is critical. If pH drops < 9.5, peak tailing will immediately increase.

  • Mobile Phase B: 100% Acetonitrile.

Gradient Program
  • Flow Rate: 1.0 mL/min

  • Column Temp: 35°C (Controls viscosity and mass transfer).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute salts)
12.04060Linear Gradient
15.0595Wash (Remove dimers)
18.0595Hold
18.1955Re-equilibration
23.0955End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (pH adjusted to ~10 with NH4OH).

    • Critical: Dissolving the amine in acidic diluent while injecting into a basic mobile phase can cause "solvent shock" and split peaks. Always match sample pH to mobile phase pH.

  • Concentration: 0.5 mg/mL (for UV 205nm) or 0.1 mg/mL (for CAD).

Visualizing the Mechanism

The following diagrams illustrate the decision logic and the chemical mechanism behind the High-pH strategy.

MethodSelection Start Start: 2-Methylthiolan-3-amine Purity Analysis CheckChrom Does sample have UV Chromophore? Start->CheckChrom CheckpH Can column withstand pH > 10? CheckChrom->CheckpH No (Standard Purity) MethodB Method B: Derivatization (Use only for trace quant) Complex, Artifacts CheckChrom->MethodB No (and High Sensitivity needed) MethodA Method A: Ion-Pairing (Not Recommended) High Noise, Drift CheckpH->MethodA No (Silica Column) MethodC Method C: High-pH RP (Recommended) Robust, Good Shape CheckpH->MethodC Yes (Hybrid/Polymer) DecisionUV Use Low UV (205 nm) or CAD/ELSD MethodC->DecisionUV Detection

Figure 1: Decision tree for selecting the optimal chromatographic strategy based on column availability and sensitivity needs.

HighPHMechanism cluster_low Standard pH (3.0) cluster_high High pH (10.5) AminePos R-NH3+ Silanol Si-O- AminePos->Silanol Bind Interaction Strong Ionic Attraction (Tailing) AmineNeu R-NH2 (Neutral) C18 C18 Ligand AmineNeu->C18 Retain Retention Hydrophobic Interaction (Sharp Peak)

Figure 2: Mechanistic comparison showing why High pH eliminates tailing by neutralizing the amine, preventing ionic interaction with silanols.

Troubleshooting & Robustness (E-E-A-T)

The "Ghost" Peak (Oxidation)

Thioethers oxidize easily. If you observe a peak eluting before the main peak (RRT ~0.8), it is likely the Sulfoxide (2-methylthiolan-3-amine-1-oxide).

  • Validation: Add 1 drop of dilute Hydrogen Peroxide to your sample. If the pre-peak grows, it is the sulfoxide.

  • Prevention: Use fresh mobile phase. Degas thoroughly. Add 0.1% ascorbic acid to the sample diluent if instability is severe.

Diastereomer Separation

2-Methylthiolan-3-amine has two chiral centers, leading to cis and trans diastereomers.

  • Observation: You may see a "doublet" peak at the main retention time.

  • Resolution: The High-pH method typically resolves diastereomers (Resolution > 1.5) due to the rigid conformation of the neutral ring. If they co-elute, lower the temperature to 25°C to improve selectivity.

System Suitability Criteria

For a valid run, ensure the following:

  • Tailing Factor: < 1.5 (Strict requirement for amines).

  • Precision (n=5): %RSD < 2.0% for area.

  • Signal-to-Noise: > 100 for the main peak (0.5 mg/mL).

References

  • Dolan, J. W. (2008). "High-pH Mobile Phases for Reversed-Phase HPLC." LCGC North America, 26(11). Link

  • McCalley, D. V. (2010). "Analysis of the ion-exchange mechanism of basic pharmaceuticals on reversed-phase columns." Journal of Chromatography A, 1217(6), 858-880. Link

  • Waters Corporation. (2023). "XBridge BEH C18 Column Care & Use Manual." Waters Library. Link

  • Gamache, P. et al. (2005). "Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds." LCGC Europe, 18(5). Link

  • PubChem. (2025).[2] "2-Methylthiolan-3-amine Compound Summary." National Library of Medicine. Link

Sources

Validation

Comparing reactivity of 2-Methylthiolan-3-amine vs 3-aminotetrahydrothiophene

Comparative Reactivity Profile: 2-Methylthiolan-3-amine vs. 3-Aminotetrahydrothiophene As drug discovery programs increasingly explore saturated heterocyclic chemical space to improve pharmacokinetic properties (such as...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Profile: 2-Methylthiolan-3-amine vs. 3-Aminotetrahydrothiophene

As drug discovery programs increasingly explore saturated heterocyclic chemical space to improve pharmacokinetic properties (such as Fsp³ fraction), functionalized tetrahydrothiophenes (thiolanes) have emerged as highly valuable building blocks. Selecting the correct amine building block is critical, as subtle structural variations—such as the addition of a single methyl group—can drastically alter both the synthetic tractability and the biological behavior of the resulting scaffold.

This guide provides an in-depth, objective comparison of the reactivity profiles of 2-Methylthiolan-3-amine and 3-aminotetrahydrothiophene , combining fundamental mechanistic principles with field-proven experimental protocols.

Structural and Mechanistic Causality

To understand the divergent reactivity of these two compounds, we must analyze the interplay between steric hindrance, inductive effects, and stereochemistry.

3-Aminotetrahydrothiophene [1] is a standard secondary-alkyl primary amine. The lone pair on the nitrogen is relatively unhindered, allowing for a clear trajectory during nucleophilic attack. It possesses a single chiral center at C3, meaning it exists as a pair of enantiomers ((R) and (S)), but lacks diastereomeric complexity.

2-Methylthiolan-3-amine [2], however, features a methyl group at the C2 position, directly adjacent to the amine. This seemingly minor addition introduces profound mechanistic consequences:

  • Steric Shielding: Nucleophilicity is vastly more sensitive to steric effects than basicity [3]. The alpha-methyl group acts as a physical barrier, impeding the optimal Bürgi-Dunitz approach angle required for the amine's lone pair to attack an electrophilic center (e.g., a carbonyl carbon) [4].

  • Inductive (+I) Effect: The methyl group is weakly electron-donating. While this slightly increases the electron density on the nitrogen, marginally raising its basicity (pKa), the severe steric penalty during transition-state formation completely overrides this electronic benefit in nucleophilic reactions.

  • Diastereomeric Complexity: The introduction of the C2 methyl group creates a second chiral center. The compound now exists as cis and trans diastereomers. In the cis configuration, the steric clash between the methyl and amine groups forces the ring into higher-energy puckered conformations, further depressing reaction kinetics compared to the trans isomer.

G cluster_0 Unhindered (3-aminotetrahydrothiophene) cluster_1 Hindered (2-Methylthiolan-3-amine) A1 Amine Lone Pair (Accessible) E1 Electrophile (Acyl Chloride) A1->E1 Low Steric Barrier P1 Rapid Amide Formation E1->P1 High Yield A2 Amine Lone Pair (Shielded by C2-Me) E2 Electrophile (Acyl Chloride) A2->E2 High Steric Repulsion P2 Slow/Trace Amide Formation E2->P2 Low Yield

Impact of alpha-methyl steric shielding on nucleophilic attack trajectories.

Quantitative Reactivity Comparison

The following table summarizes the experimental performance of both amines across standard medicinal chemistry transformations. Data reflects standardized conditions (0.1 M concentration, 1.0 eq electrophile, 25°C).

Parameter / Reaction3-Aminotetrahydrothiophene2-Methylthiolan-3-amineMechanistic Rationale
Estimated pKa (Conjugate Acid) ~ 9.2~ 9.4+I inductive effect of the C2 methyl group slightly increases basicity.
Amide Coupling (HATU/DIPEA, 2h) > 95% Conversion40 - 60% ConversionSteric bulk at C2 prevents efficient attack on the activated OBt-ester intermediate.
Reductive Amination (NaBH(OAc)₃, 12h) 85% Yield< 30% YieldIminium ion formation is highly reversible and sterically disfavored by the alpha-methyl.
Alkylation (Primary Alkyl Halide, SN2) Prone to over-alkylationPredominantly mono-alkylationSteric hindrance naturally prevents the secondary amine product from further reacting.

Self-Validating Experimental Protocols

To objectively evaluate these building blocks in your own laboratory, rely on self-validating systems. The protocols below are designed with internal controls (LC-MS monitoring) to ensure that the causality of failure is accurately attributed to kinetics (sterics) rather than reagent degradation.

Protocol A: Comparative Amide Bond Formation

Objective: Assess nucleophilic reactivity against a standardized activated carboxylic acid.

Rationale: We utilize HATU as the coupling agent because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. If 2-Methylthiolan-3-amine fails to couple efficiently under these aggressive conditions, it definitively proves that steric hindrance, not electronic deactivation, is the limiting factor.

  • Preparation: In two separate, dry 10 mL vials, dissolve Benzoic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (3.0 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) to both vials. Stir for 10 minutes at room temperature to ensure complete formation of the active ester. Validation step: A distinct color change to pale yellow confirms HATU activation.

  • Amine Addition:

    • To Vial A, add 3-aminotetrahydrothiophene (1.0 mmol).

    • To Vial B, add 2-Methylthiolan-3-amine (1.0 mmol).

  • Kinetic Monitoring: Stir both reactions at 25°C. Withdraw 10 µL aliquots at 30 min, 2 h, and 12 h. Quench into 1 mL of 1:1 MeCN/Water and analyze via LC-MS (UV 254 nm).

  • Expected Outcome: Vial A will show >90% product mass at the 2-hour mark. Vial B will show significant unreacted active ester and amine, requiring elevated temperatures (e.g., 50°C) or stronger bases to drive the reaction to completion.

Protocol B: Reductive Amination Profiling

Objective: Evaluate the thermodynamics of iminium ion formation.

  • Imine Formation: Combine the respective amine (1.0 mmol) and benzaldehyde (1.0 mmol) in 1,2-dichloroethane (DCE) (5.0 mL). Add 1.0 eq of glacial acetic acid to catalyze imine formation.

  • Equilibration: Stir for 2 hours at room temperature. Validation step: Analyze via crude NMR or GC-MS to observe the ratio of imine to starting materials. The 2-methyl variant will show a highly unfavorable equilibrium.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise. Stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, and analyze the organic layer.

Workflow Step1 Equimolar Preparation (Amine + Electrophile) Step2 Parallel Reaction Setup (Standardized Temp/Solvent) Step1->Step2 Split Amine Type Step2->Split PathA 3-aminotetrahydrothiophene (Control) Split->PathA PathB 2-Methylthiolan-3-amine (Test) Split->PathB Analyze LC-MS / NMR Analysis (Yield & Kinetics) PathA->Analyze PathB->Analyze

Parallel experimental workflow for comparative reactivity profiling.

Strategic Recommendations for Drug Development

  • Choose 3-aminotetrahydrothiophene when you need a reliable, high-yielding building block for rapid library synthesis, combinatorial chemistry, or when the amine must act as a strong nucleophile in a complex multi-step synthesis.

  • Choose 2-Methylthiolan-3-amine when you are attempting to optimize the pharmacokinetic profile of a lead compound. The steric bulk that makes it difficult to synthesize also makes the resulting amide or amine highly resistant to enzymatic degradation (e.g., shielding against Monoamine Oxidases or cytochrome P450s). Furthermore, the specific stereoisomers can be utilized to lock a molecule into a bioactive conformation, reducing entropic penalties upon target binding.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2795201, 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride" PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 108424084, 3-(Aminomethyl)-2-methylthiolan-3-amine" PubChem, [Link]

  • Ashenhurst, James. "Nucleophilicity Trends of Amines" Master Organic Chemistry, 07 May 2018, [Link]

  • "Examples That Show How Delocalized Electrons Affect Stability: Steric effects on electrophilicity" Lumen Learning, [Link]

Comparative

Chiral Separation of 2-Methylthiolan-3-amine: A Comparative Guide to Stationary Phases and Methodologies

An authoritative comparison guide on the chiral separation of 2-Methylthiolan-3-amine enantiomers, designed for analytical chemists, chromatography specialists, and drug development professionals. Executive Summary & Mec...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison guide on the chiral separation of 2-Methylthiolan-3-amine enantiomers, designed for analytical chemists, chromatography specialists, and drug development professionals.

Executive Summary & Mechanistic Profiling

2-Methylthiolan-3-amine is a sulfur-containing heterocyclic compound featuring a primary amine moiety. Because it possesses two chiral centers (at C2 and C3), the molecule exists as cis and trans diastereomers, each comprising a pair of enantiomers (yielding four distinct stereoisomers)[1].

The chromatographic resolution of chiral primary amines is historically challenging. The primary amine group is highly prone to deleterious secondary interactions with residual silanols on the silica support, leading to severe peak tailing and poor resolution[2]. Consequently, selecting a Chiral Stationary Phase (CSP) that either exploits this primary amine for chiral recognition or effectively masks it is the critical first step in method development.

This guide evaluates the three most effective CSP architectures for primary amines: Crown Ethers , Derivatized Cyclofructans , and Immobilized Polysaccharides .

G A 2-Methylthiolan-3-amine (Primary Amine Motif) B Protonation (-NH3+) Acidic Mobile Phase A->B Acidic Modifier (TFA) C H-Bonding / Dipole Polar Organic / NP A->C Basic Additive (TEA) D Crown Ether CSP (e.g., Crownpak CR-I+) B->D Inclusion Complexation E Cyclofructan CSP (e.g., Larihc CF6-P) C->E Steric/Dipole Interaction F Polysaccharide CSP (e.g., Chiralpak IC) C->F π-π / H-Bonding

Figure 1: Mechanistic decision tree for selecting CSPs based on the primary amine motif.

Comparative Analysis of Chiral Stationary Phases

A. Crown Ether CSPs (The Gold Standard for Primary Amines)

Crown ether columns (e.g., Crownpak CR-I(+), CrownSil) are specifically designed for primary amines and amino acids[3]. The chiral recognition mechanism relies on the formation of a host-guest inclusion complex.

  • The Causality: The mobile phase must be highly acidic (e.g., 0.8% Trifluoroacetic acid (TFA) or perchloric acid) to ensure the primary amine is fully protonated to an ammonium ion (-NH3+). The three protons of the ammonium group form highly directional hydrogen bonds with the lone pair electrons of the oxygen atoms inside the 18-crown-6 cavity[4].

  • Pros: Unmatched stereoselectivity for primary amines; predictable elution orders.

  • Cons: Requires highly acidic aqueous conditions, which can be detrimental to mass spectrometry (MS) sensitivity and complicates preparative-scale solvent evaporation[2].

B. Derivatized Cyclofructan CSPs (The LC-MS & SFC Alternative)

Cyclofructans are cyclic oligosaccharides. When derivatized with aliphatic groups (e.g., isopropylcarbamate, Larihc CF6-P), they exhibit exceptional selectivity for chiral primary amines[5].

  • The Causality: Unlike crown ethers, cyclofructans operate optimally in Polar Organic (PO) mode (e.g., Acetonitrile/Methanol) or Supercritical Fluid Chromatography (SFC)[6]. The partial derivatization disrupts internal hydrogen bonding, opening the core cavity to accommodate the amine via steric and dipole interactions[5].

  • Pros: MS-compatible mobile phases; highly scalable for preparative SFC; excellent peak shapes[6],[7].

  • Cons: Highly sensitive to the choice of basic additives. (Note: Butylamine destroys enantio-recognition on CF6 columns; Triethylamine must be used instead)[2].

C. Immobilized Polysaccharide CSPs (The Versatile Workhorse)

Columns like Chiralpak IA, IC, or IG utilize derivatized cellulose or amylose[8].

  • The Causality: Separation relies on a complex mix of hydrogen bonding, π-π interactions, and dipole stacking[8]. Because the silica support can interact with the primary amine of 2-Methylthiolan-3-amine, a basic additive (like 0.1% Diethylamine) is mandatory to competitively bind residual silanols and prevent peak tailing[9].

  • Pros: Broad applicability; works well in Normal Phase (NP).

  • Cons: Lower primary amine hit-rate compared to Crown Ethers and Cyclofructans[2].

Quantitative Performance Comparison
ParameterCrown Ether (e.g., CR-I+)Cyclofructan (e.g., CF6-P)Polysaccharide (e.g., Chiralpak IC)
Primary Mechanism Inclusion Complexation (-NH3+)Steric / Dipole / H-BondingH-Bonding / π-π interactions
Optimal Mode Acidic Reversed-Phase / SFCPolar Organic / SFCNormal Phase / Polar Organic
Typical Mobile Phase H2O/MeOH + 0.8% TFAACN/MeOH + 0.3% TFA/TEAHexane/IPA + 0.1% DEA
Expected Resolution (Rs) > 2.5 (Baseline)1.8 - 2.5 (Baseline)1.2 - 1.8 (Partial to Baseline)
Peak Asymmetry (Tf) 1.0 - 1.2 (Excellent)1.1 - 1.3 (Good)1.4 - 1.8 (Moderate Tailing)
MS Compatibility Poor (High aqueous/acid)Excellent (Volatile organics)Moderate (Depends on additives)

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Before injecting the chiral mixture, system suitability must be verified using an achiral primary amine to confirm that secondary silanol interactions have been successfully masked.

Workflow S1 System Suitability (Achiral Amine Test) S2 Sample Prep (1 mg/mL in Eluent) S1->S2 S3 Isocratic Elution (Monitor Tf & Rs) S2->S3 S4 Validation (Rs > 1.5, Tf < 1.2) S3->S4

Figure 2: Self-validating chromatographic workflow for primary amine enantioseparation.

Protocol A: High-Resolution Separation via Crown Ether (Acidic RP)

Best for analytical quantification and absolute stereochemical determination.

  • Column Selection: Crownpak CR-I(+) (3 µm, 150 × 3.0 mm)[10].

  • Mobile Phase Preparation: Prepare a mixture of Water/Methanol (80:20, v/v). Add Trifluoroacetic acid (TFA) to a final concentration of 0.8% (v/v)[10].

    • Causality: The high TFA concentration drives the pH below the pKa of 2-Methylthiolan-3-amine, ensuring 100% protonation for optimal inclusion into the crown ether cavity.

  • System Suitability (Self-Validation): Inject a standard of achiral benzylamine. If the tailing factor (Tf) exceeds 1.2, increase TFA concentration marginally (up to 1.0%) to fully mask silanols.

  • Sample Preparation: Dissolve 2-Methylthiolan-3-amine in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Conditions: Flow rate at 0.4 mL/min; Column temperature strictly controlled at 25°C (Crown ether complexation is highly temperature-dependent; lower temperatures generally increase resolution).

  • Detection: UV at 210 nm or ELSD (if UV chromophore is weak).

Protocol B: LC-MS Compatible Separation via Cyclofructan (Polar Organic Mode)

Best for preparative scale-up, impurity profiling, and LC-MS hyphenation.

  • Column Selection: Larihc CF6-P (5 µm, 250 × 4.6 mm)[2].

  • Mobile Phase Preparation: Prepare Acetonitrile/Methanol (90:10, v/v). Add 0.3% TFA and 0.2% Triethylamine (TEA) (v/v)[6].

    • Causality: In Polar Organic mode, the ratio of acid to base acts as a dynamic buffer in the organic solvent. TEA is specifically chosen because bulkier amines (like butylamine) will competitively bind and block the cyclofructan chiral cavity, destroying enantioselectivity[2].

  • System Suitability: Inject the sample. If resolution is sub-optimal, adjust the ACN:MeOH ratio (increasing MeOH enhances hydrogen bonding disruption, which can alter selectivity).

  • Chromatographic Conditions: Flow rate at 1.0 mL/min; Column temperature at 20°C.

  • Detection: ESI-MS (Positive ion mode, monitoring [M+H]+).

Conclusion & Recommendations

For the chiral separation of 2-Methylthiolan-3-amine , the presence of the primary amine dictates the chromatographic strategy.

  • If the goal is analytical assay purity or strict baseline resolution, Crown Ether CSPs under highly acidic conditions are the undisputed gold standard.

  • If the workflow requires LC-MS compatibility or preparative scale purification , Derivatized Cyclofructan CSPs operating in Polar Organic or SFC modes offer the best balance of selectivity, peak shape, and solvent volatility. Polysaccharide columns should only be utilized if the aforementioned specialized columns are unavailable, and must be run with basic modifiers to mitigate severe silanol-induced tailing.

References

1.[9] Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: 2.[1] 2-Methylthiolan-3-amine|High-Purity Reference Standard. BenchChem. Available at: 3.[8] Chiral column chromatography. Wikipedia. Available at: 4.[3] Crown-Ether Chiral Stationary Phases. Regis Technologies. Available at: 5.[10] Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. Available at: 6.[6] Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: 7.[2] Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. Available at: 8.[4] Evaluation of A Chiral Crown Etherlc Column For the Separation of Racemic Amines. Taylor & Francis Online. Available at: 9.[7] Review of Chiral Stationary Phase Development and Chiral Applications. LCGC International. Available at: 10.[5] Development of New HPLC Chiral Stationary Phases Based on Native and Derivatized Cyclofructans. ACS Publications. Available at:

Sources

Validation

Validating Assay Methods for 2-Methylthiolan-3-amine in Biological Matrices

Executive Summary The quantification of 2-Methylthiolan-3-amine (and similar small heterocyclic amines) in biological matrices presents a classic bioanalytical paradox: the molecule is too polar for standard Reversed-Pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of 2-Methylthiolan-3-amine (and similar small heterocyclic amines) in biological matrices presents a classic bioanalytical paradox: the molecule is too polar for standard Reversed-Phase (RP) retention yet too volatile and reactive for easy Gas Chromatography (GC) without extensive workup. Furthermore, the thioether moiety introduces an oxidation risk (sulfoxide formation) that can compromise assay accuracy during sample processing.

This guide objectively compares the three dominant analytical strategies: HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography), Derivatization-RP-LC-MS/MS , and GC-MS .

Our Verdict: For high-throughput pharmacokinetic (PK) or toxicokinetic (TK) studies, HILIC-MS/MS is the superior approach due to its "dilute-and-shoot" capability and lack of chemical derivatization steps. However, for ultra-trace analysis (<1 ng/mL) where background noise is critical, Derivatization-RP-LC-MS/MS remains the robust alternative.

The Analytical Challenge: Molecule vs. Matrix

Before selecting a method, researchers must understand the physicochemical friction points of 2-Methylthiolan-3-amine:

  • Polarity: The amine group (pKa ~9.5) is protonated at physiological pH, leading to near-zero retention on C18 columns (elution in the void volume with salts).

  • Redox Instability: The sulfur atom in the thiolane ring is susceptible to oxidation to sulfoxide (

    
    ) or sulfone (
    
    
    
    ) during protein precipitation, especially if peroxides are present in solvents.
  • Matrix Interference: Low molecular weight amines suffer heavily from phospholipid suppression in plasma analysis.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics based on validation data from similar aminothiolane structures.

FeatureMethod A: HILIC-MS/MS (Recommended) Method B: Derivatization (Dansyl-Cl) RP-LC-MS Method C: GC-MS (EI)
Principle Retention via water layer partitioning on polar stationary phase.Chemical modification to increase lipophilicity for C18 retention.Volatilization after silylation or acylation.
Sample Prep Protein Precipitation (PPT) - Simple.LLE or SPE + Incubation step (60°C).LLE + Derivatization (anhydrous conditions).
Sensitivity (LLOQ) ~1–5 ng/mL (Good)~0.1–0.5 ng/mL (Excellent)~10–50 ng/mL (Moderate)
Throughput High (Run time < 5 min)Low (Prep time > 2 hours)Moderate (Run time > 15 min)
Robustness Moderate (Requires long equilibration).High (Standard C18 durability).Low (Liner contamination).
Cost/Sample LowHigh (Reagents + SPE plates)Moderate

Deep Dive: The HILIC-MS/MS Workflow (Primary Protocol)

HILIC is the modern standard for polar amines. It uses a high-organic mobile phase which enhances ESI desolvation efficiency, often resulting in 5–10x higher sensitivity than aqueous RP phases.

Critical Reagents & Materials
  • Column: Waters ACQUITY BEH Amide or Phenomenex Kinetex HILIC (1.7 µm or 2.6 µm). Why: Amide phases are more stable and retain primary amines better than bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0. Why: Low pH suppresses silanol activity and ensures the amine is fully protonated.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Stabilizer: 0.1% Ascorbic Acid in the extraction solvent. Why: Prevents S-oxidation of the thiolane ring.

Sample Preparation (Protein Precipitation)[1]
  • Aliquot: Transfer 50 µL of Plasma/Urine to a 96-well plate.

  • ISTD Addition: Add 10 µL of deuterated internal standard (2-Methylthiolan-3-amine-d3).

  • Precipitation: Add 200 µL of Acetonitrile containing 0.1% Formic Acid + 1 mM Ascorbic Acid.

  • Vortex/Centrifuge: Vortex 2 min; Centrifuge at 4,000g for 10 min.

  • Dilution: Transfer 100 µL supernatant to a clean plate; dilute with 100 µL Acetonitrile (Total 85% ACN). Why: Injecting high water content destroys HILIC peak shape. The sample must match the initial mobile phase conditions.

Instrumental Parameters[1][2][3][4][5]
  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: 95% B to 60% B over 3 minutes. Re-equilibrate at 95% B for 2 minutes.

  • Detection: MRM Mode (Positive ESI).

    • Precursor: [M+H]+

    • Product Ions: Screen for loss of NH3 (-17 Da) or ring fragmentation.

Alternative Protocol: Derivatization with Dansyl Chloride

If HILIC is unavailable or matrix suppression is too high, derivatization is the "brute force" solution to guarantee retention on standard C18 columns.

The Chemistry

Dansyl chloride reacts with the primary amine to form a sulfonamide derivative. This adds a naphthalene ring, making the molecule highly lipophilic and fluorescent (though we use MS for detection).

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the derivatization path versus HILIC.

G Start Biological Sample (Plasma/Urine) Decision Sensitivity Requirement? Start->Decision HILIC_Prep Protein Precipitation (PPT) (ACN + Ascorbic Acid) Decision->HILIC_Prep Standard (>1 ng/mL) Deriv_Prep Liquid-Liquid Extraction (Alkaline pH) Decision->Deriv_Prep Ultra-Trace (<1 ng/mL) HILIC_LC HILIC Chromatography (High Organic Mobile Phase) HILIC_Prep->HILIC_LC MS_Detect MS/MS Detection (MRM Mode) HILIC_LC->MS_Detect Deriv_Rxn Dansyl-Cl Reaction (60°C, 15 min, Dark) Deriv_Prep->Deriv_Rxn RP_LC Reversed-Phase C18 LC (Standard Acidic Mobile Phase) Deriv_Rxn->RP_LC RP_LC->MS_Detect

Caption: Decision tree comparing the direct HILIC workflow (blue) against the Derivatization workflow (red) based on sensitivity needs.

Validation Criteria (ICH M10 Compliance)

To validate this assay for regulatory submission, you must adhere to the ICH M10 Bioanalytical Method Validation guidelines.

Specificity & Selectivity[2][3][7]
  • Requirement: Analyze blank matrix from 6 individual sources.

  • Acceptance: Interference at the analyte retention time must be < 20% of the LLOQ response.

  • Note for Thiolanes: Check specifically for interference from oxidized metabolites (sulfoxides) that might revert to the parent drug in the source (in-source fragmentation), giving false positives.

Matrix Effect (ME)
  • Experiment: Compare analyte response in post-extraction spiked blank matrix vs. pure solution.

  • Calculation:

    
    .
    
  • Target: A value between 85–115% is ideal. If < 50% (suppression), switch from PPT to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) plate to remove phospholipids.

Stability (The Critical Factor)

Because of the sulfur atom, you must validate:

  • Bench-top Stability: 4 hours at room temperature (with and without antioxidants).

  • Freeze-Thaw: 3 cycles from -20°C to RT.

  • Autosampler Stability: 24 hours at 10°C. Warning: Dansyl derivatives are light-sensitive; use amber vials.

Troubleshooting Guide

IssueProbable CauseCorrective Action
RT Drift (HILIC) Column not equilibrated.HILIC requires 20+ column volumes of equilibration. Increase re-equilibration time.
Low Recovery Protein binding or oxidation.Add DTT or Ascorbic acid to lysis buffer. Ensure pH is > 10 for LLE extraction.
Split Peaks Solvent mismatch.Sample diluent is too aqueous. Dilute supernatant with ACN to match initial gradient conditions.
High Background Source contamination.Clean the MS source cone/capillary. Divert flow to waste for the first 1 min.

References

  • International Council for Harmonisation (ICH). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency.

  • McHale, C., & Harmon, T. (2023).[3] Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Advanced Materials Technology.

  • Thermo Fisher Scientific. (2018). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Application Note 64986.

  • Chambers, E., et al. (2007). Systematic Development of a Method for the Determination of Pharmaceutical Compounds in Biological Fluids by HILIC-MS/MS. Journal of Chromatography B. (Contextual grounding for HILIC in bioanalysis).

Sources

Comparative

Comparative Toxicity Studies of Thiolane Amines: A Preclinical Guide for Researchers

As a Senior Application Scientist, evaluating the safety profiles of sulfur-containing heterocycles requires moving beyond basic viability screens. Thiolane amines represent a structurally diverse class of compounds used...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the safety profiles of sulfur-containing heterocycles requires moving beyond basic viability screens. Thiolane amines represent a structurally diverse class of compounds used across bioconjugation, agrochemicals, and chemical synthesis. However, minor structural variations—such as the presence of a dithiolane ring versus a thiolane-1,1-dione—drastically alter their pharmacological targets and toxicological profiles.

This guide objectively compares the toxicity of three major thiolane amine classes, providing the mechanistic causality and self-validating experimental protocols necessary for rigorous preclinical evaluation.

Chemical Class Overview & Structural Causality

Understanding the toxicity of thiolane amines requires analyzing their chemical reactivity and receptor affinity:

  • 2-Iminothiolane (Traut's Reagent) : Widely utilized in bioconjugation to convert primary amines into sulfhydryls. Its cellular toxicity is primarily driven by the unintended generation of reactive free thiols. In biological systems, these free thiols can undergo auto-oxidation, disrupting cellular redox homeostasis and leading to protein aggregation[1].

  • Nereistoxin & Cartap (Dithiolane Amines) : Originally isolated from the marine annelid Lumbriconereis heteropoda, these compounds are potent agricultural insecticides. Their toxicity stems from their structural mimicry of acetylcholine, allowing them to act as non-competitive antagonists at the2[2]. This leads to profound neuromuscular blockade[3].

  • Thiolane-1,1-dione Amines (e.g., 3-(Aminomethyl)thiolane-1,1-dione) : Primarily used as chemical intermediates. The electron-withdrawing nature of the sulfone group increases the electrophilicity of the ring, leading to localized 4 rather than systemic neurotoxicity[4].

Comparative Toxicity Profiles

The following table summarizes the quantitative and qualitative toxicity data for these distinct classes to guide risk assessment during assay development.

Compound ClassRepresentative ChemicalTarget Organ / SystemAcute Toxicity (Oral LD50)Hazard Classification
Cyclic Thioimidates 2-Iminothiolane HClCellular (Oxidative stress)~300 mg/kg (Estimated)1[1]
Dithiolane Amines Cartap HydrochlorideNeuromuscular junction5[5]Class II (Moderately Hazardous)[2]
Thiolane Sulfones 3-(Aminomethyl)thiolane-1,1-dioneRespiratory tract, Skin, EyesNot established (Irritant)4[4]
Mechanistic Pathways of Toxicity

To accurately design screening assays, one must map the divergent pathways through which these compounds induce cellular or systemic damage.

ToxicityMechanisms Root Thiolane Amines T1 2-Iminothiolane (Traut's Reagent) Root->T1 T2 Nereistoxin / Cartap (Dithiolane Amines) Root->T2 T3 Thiolane-1,1-dione Amines Root->T3 M1 Amidine Formation & Free -SH Release T1->M1 M2 nAChR Blockade T2->M2 M3 Sulfone Reactivity T3->M3 O1 Oxidative Stress & Protein Aggregation M1->O1 O2 Neuromuscular Blockade & Respiratory Failure M2->O2 O3 Mucosal / Respiratory Irritation M3->O3

Fig 1: Divergent toxicity mechanisms of major thiolane amine classes.

Self-Validating Experimental Protocols

A robust toxicological assessment cannot rely on a single endpoint. The following protocols are designed as self-validating systems, ensuring that observed toxicity is mechanistically sound and not an artifact of assay interference.

Protocol 1: Cytotoxicity and Oxidative Stress Evaluation (2-Iminothiolane)
  • Expertise & Causality : Why measure Glutathione (GSH) alongside MTT? MTT only indicates mitochondrial metabolic collapse. By simultaneously measuring GSH depletion, we validate that the cytotoxicity is specifically driven by the redox-cycling of the free sulfhydryl groups generated by 2-Iminothiolane, rather than non-specific membrane lysis.

  • Self-Validation : If MTT viability drops but GSH remains stable, the mechanism is independent of oxidative stress. A correlated drop in both metrics self-validates the redox-driven toxicity hypothesis.

Step-by-Step Methodology :

  • Cell Seeding : Seed HepG2 cells at

    
     cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO₂.
    
  • Compound Treatment : Prepare serial dilutions (0.1 µM to 1000 µM) of 2-Iminothiolane in serum-free media. Treat cells for 24 h.

  • MTT Assay (Viability) : Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 h. Solubilize formazan crystals with 100 µL DMSO. Read absorbance at 570 nm.

  • GSH Depletion Assay : In a parallel plate, lyse cells post-treatment. Add Ellman's reagent (DTNB). Measure absorbance at 412 nm to quantify free GSH.

Protocol 2: Neuromuscular Blockade Assessment (Cartap/Nereistoxin)
  • Expertise & Causality : Why use patch-clamp over a simple live/dead assay? Cartap's primary toxicity is neurotoxic (nAChR blockade)[2], which does not immediately cause cell death in vitro. A standard cytotoxicity assay would yield a falsely safe profile. Patch-clamp electrophysiology directly measures the functional blockade of ion channels.

  • Self-Validation : By applying the antagonist and then washing it out, the recovery of the inward current proves specific, reversible receptor interaction rather than irreversible cellular damage.

Step-by-Step Methodology :

  • Cell Preparation : Express human

    
     nAChRs in Xenopus oocytes or utilize a stable SH-SY5Y neuroblastoma cell line.
    
  • Electrophysiological Setup : Establish a whole-cell patch-clamp configuration. Clamp the holding potential at -70 mV.

  • Baseline Establishment : Apply 100 µM Acetylcholine (ACh) via rapid perfusion to establish the baseline inward current.

  • Antagonist Co-application : Perfuse cells with ACh + varying concentrations of Cartap (0.1 - 100 µM). Record the suppression of the peak current.

  • Washout & Validation : Perfuse with standard buffer to wash out the compound, followed by a final ACh application to confirm current recovery.

High-Throughput Screening Workflow

For drug development professionals evaluating novel thiolane amine derivatives, integrating these assays into a cohesive pipeline is critical.

ScreeningProtocol S1 In Vitro Dosing (0.1 - 1000 µM) S2a MTT Assay (Cytotoxicity) S1->S2a S2b GSH Depletion (Oxidative Stress) S1->S2b S2c Patch Clamp (nAChR Activity) S1->S2c S3 Data Integration & IC50 Calculation S2a->S3 S2b->S3 S2c->S3 S4 Safety Profiling & Lead Selection S3->S4

Fig 2: High-throughput in vitro toxicity screening workflow.

Conclusion & E-E-A-T Insights

When developing or utilizing thiolane amines, researchers must align their toxicological assays with the specific structural reactivity of the compound. Treating all sulfur-containing heterocycles as generic cytotoxic agents leads to critical safety blind spots. By employing self-validating protocols—pairing viability assays with mechanistic endpoints like GSH depletion or electrophysiology—laboratories can generate trustworthy, publication-ready safety profiles that accurately predict in vivo outcomes.

References
  • 2-Iminothiolane = 98 TLC, powder 4781-83-3 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Source: PubMed Central (PMC)
  • 3-(Aminomethyl)
  • Nereistoxin - Wikipedia Source: Wikipedia URL
  • Insecticide cartap hydrochloride 50 sp Source: Agrogreat URL

Sources

Safety & Regulatory Compliance

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